2-(4-Butylcyclohexyl)phenol
Description
The exact mass of the compound 4-(trans-4-Butylcyclohexyl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
88581-00-4 |
|---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
2-(4-butylcyclohexyl)phenol |
InChI |
InChI=1S/C16H24O/c1-2-3-6-13-9-11-14(12-10-13)15-7-4-5-8-16(15)17/h4-5,7-8,13-14,17H,2-3,6,9-12H2,1H3 |
InChI Key |
UMMCLYBGVXLTNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC=C(C=C2)O |
Pictograms |
Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(4-butylcyclohexyl)phenol
Executive Summary
This guide provides a comprehensive, technically detailed overview of a robust synthetic pathway and subsequent analytical characterization of 2-(4-butylcyclohexyl)phenol, a substituted phenol of interest in fine chemical and pharmaceutical intermediate synthesis. The delineated methodology is grounded in established chemical principles, prioritizing yield, selectivity, and safety. The synthesis is approached via a two-stage process: first, the catalytic hydrogenation of 4-butylphenol to produce the key intermediate, 4-butylcyclohexanol, followed by a site-selective Friedel-Crafts alkylation of phenol. This guide offers detailed, step-by-step protocols for both the synthesis and the analytical validation of the final product using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). All procedures are designed to be self-validating, with causality behind experimental choices explained to ensure scientific integrity and reproducibility.
Introduction and Strategic Overview
Substituted phenols, particularly those bearing bulky cycloalkyl groups, are valuable scaffolds in organic synthesis. They serve as key intermediates in the production of resins, dyes, and complex pharmaceutical agents. The specific regioisomer this compound presents a synthetic challenge in controlling the site of alkylation on the phenol ring. The hydroxyl group is a strongly activating, ortho, para-directing group, often leading to mixtures of isomers.
This guide outlines a logical and efficient synthetic strategy designed to favor the desired ortho-substituted product. The core strategy involves:
-
Synthesis of the Alkylating Agent: Preparation of 4-butylcyclohexanol, a stable and reactive precursor, via the complete hydrogenation of commercially available 4-butylphenol. This avoids handling gaseous or volatile butylating agents and pre-establishes the required cyclohexyl moiety.
-
Site-Selective Friedel-Crafts Alkylation: Reaction of phenol with the prepared 4-butylcyclohexanol under Lewis acid catalysis. While Friedel-Crafts alkylation can yield both ortho and para products, reaction conditions can be optimized to influence the product ratio.[1] ortho-Alkylation is often favored kinetically at lower temperatures, while the thermodynamically more stable para-isomer may predominate at higher temperatures.[1]
This structured approach ensures a controlled and scalable synthesis, culminating in a rigorous characterization protocol to confirm the identity, purity, and structure of the target molecule.
Synthetic Pathway and Mechanism
The overall synthesis is a two-step process starting from 4-butylphenol.
Mechanistic Insights: Friedel-Crafts Alkylation
The key C-C bond-forming step is the Friedel-Crafts alkylation.[2][3][4] When an alcohol is used as the alkylating agent, the Lewis acid catalyst (e.g., ZnCl₂) coordinates to the alcohol's hydroxyl group, making it a good leaving group (H₂O).[5] This facilitates the formation of a secondary carbocation on the cyclohexyl ring. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation in an electrophilic aromatic substitution reaction.[2][3][5]
Recent studies have shown that a dual catalyst system, such as a combination of ZnCl₂ and camphorsulfonic acid (CSA), can promote site-selective ortho-alkylation of phenols with secondary alcohols.[6][7] The proposed mechanism involves the formation of a ternary complex where the zinc and CSA scaffold both the phenol and the alcohol, predisposing them for a sterically directed ortho-alkylation.[6][7]
Detailed Experimental Protocols
Safety Precaution: All manipulations must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves (butyl rubber or neoprene for phenol), must be worn at all times.[8] Phenol is highly toxic and can cause severe burns upon skin contact; it can be absorbed through the skin with potentially fatal results.[8][9][10] Aluminum chloride and other Lewis acids are corrosive and react violently with water.
Protocol 1: Synthesis of 4-Butylcyclohexanol
This procedure is adapted from established methods for the hydrogenation of alkylphenols.[11][12][13]
-
Reactor Setup: To a 500 mL hydrogenation vessel, add 4-butylphenol (30.0 g, 0.20 mol) and 5% Palladium on Carbon (Pd/C) catalyst (1.5 g, 5 wt%).
-
Solvent Addition: Add ethanol (250 mL) to the vessel and seal it securely.
-
Inerting: Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.
-
Hydrogenation: Pressurize the vessel with hydrogen to 150 psi (approx. 10 bar). Begin vigorous stirring and heat the reaction mixture to 80 °C.
-
Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 8-12 hours when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of ethanol (2 x 25 mL).
-
Solvent Removal: Combine the filtrate and washings. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Product Isolation: The resulting crude oil is 4-butylcyclohexanol, which can be used in the next step without further purification. Expected yield: >95%.
Protocol 2: Synthesis of this compound
This protocol is based on modern methods for the selective alkylation of phenols.[6][7][14]
-
Reagent Preparation: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add phenol (37.6 g, 0.40 mol, used in excess to minimize polyalkylation).[2] Add chlorobenzene (200 mL) as the solvent.
-
Catalyst Addition: Under a nitrogen atmosphere, add anhydrous zinc chloride (ZnCl₂) (1.36 g, 0.01 mol) and (1S)-(+)-10-Camphorsulfonic acid (CSA) (2.32 g, 0.01 mol).
-
Heating: Heat the mixture to 130 °C with stirring to ensure all solids dissolve.
-
Addition of Alkylating Agent: Dissolve the 4-butylcyclohexanol (15.6 g, 0.10 mol) from Protocol 1 in chlorobenzene (50 mL). Add this solution dropwise to the hot phenol mixture over 1 hour.
-
Reaction: Maintain the reaction at 130 °C for 18-24 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., eluent: 9:1 Hexane:Ethyl Acetate).
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture into 200 mL of cold 1 M HCl(aq) to quench the reaction and dissolve the catalyst salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Washing: Combine all organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product will contain unreacted phenol, the desired ortho-product, and the isomeric para-product. Purify the mixture using flash column chromatography on silica gel. A gradient elution starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., up to 5% ethyl acetate) should effectively separate the isomers. The ortho-isomer is typically less polar and will elute first.
-
Final Product: Combine the fractions containing the pure ortho-product and remove the solvent under reduced pressure to yield this compound as a viscous oil or low-melting solid.
Characterization and Data Analysis
The structural identity and purity of the synthesized this compound must be confirmed using a suite of spectroscopic techniques. The following data are predicted based on the analysis of structurally similar compounds.[15][16][17]
| Technique | Expected Observations and Rationale |
| ¹H NMR | δ 7.15-6.80 (m, 4H): Aromatic protons. The ortho-substitution pattern will result in a complex multiplet. δ 4.5-5.5 (s, broad, 1H): Phenolic -OH proton. Chemical shift is concentration and solvent dependent. δ 3.2-3.5 (m, 1H): The cyclohexyl proton at the point of attachment to the phenol ring (benzylic proton). δ 1.2-2.0 (m, 13H): Overlapping signals from the remaining cyclohexyl protons and the -CH₂- protons of the butyl chain. δ 0.9 (t, 3H): Terminal methyl group (-CH₃) of the butyl chain. |
| ¹³C NMR | δ 152-155: Phenolic carbon attached to the -OH group (C-O). δ 125-135: Quaternary aromatic carbon attached to the cyclohexyl group. δ 115-130: Remaining four aromatic carbons (CH). δ 30-45: Aliphatic carbons of the cyclohexyl ring and the butyl chain. δ 14.1: Terminal methyl carbon of the butyl chain. |
| IR (Infrared) | ~3550-3200 cm⁻¹ (broad): O-H stretching vibration, broadened due to hydrogen bonding.[18][19] ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.[19] ~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from the cyclohexyl and butyl groups. ~1600 & 1470 cm⁻¹ (strong): C=C stretching vibrations within the aromatic ring.[19] ~1220 cm⁻¹ (strong): Phenolic C-O stretching. |
| MS (Mass Spec) | M⁺ at m/z = 246: Molecular ion peak corresponding to the formula C₁₇H₂₆O. Key Fragments: Loss of the butyl group (-57), cleavage of the cyclohexyl ring, and other fragmentations characteristic of alkylphenols.[20][21][22] |
Protocol 3: Spectroscopic Analysis
-
NMR Sample Preparation: Dissolve ~10-20 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
IR Sample Preparation: Obtain the IR spectrum by placing a small drop of the neat liquid product between two NaCl or KBr plates.
-
MS Sample Preparation: Dissolve a small amount of the product in a suitable volatile solvent (e.g., methanol or dichloromethane). Analyze using an instrument equipped with an Electron Ionization (EI) source.
Conclusion
This guide has detailed a reliable and well-reasoned pathway for the synthesis of this compound. By employing a two-step strategy involving the hydrogenation of a readily available precursor followed by a directed Friedel-Crafts alkylation, this methodology provides a controlled route to the desired ortho-substituted product. The comprehensive characterization protocols described herein provide the necessary framework for researchers to validate the synthesis, confirming the structure and purity of the final compound. Adherence to the outlined safety procedures is paramount for the successful and safe execution of this synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. jk-sci.com [jk-sci.com]
- 3. byjus.com [byjus.com]
- 4. Friedel-Crafts Reactions | Alkylation & Acylation - Lesson | Study.com [study.com]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. lsuhsc.edu [lsuhsc.edu]
- 11. prepchem.com [prepchem.com]
- 12. 4-tert-Butylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 13. CN1188098A - Method for preparing 4-tert-butylcyclohexanol and 4-tert-butylcyclohexyl acetate - Google Patents [patents.google.com]
- 14. US4990687A - Preparation of 4-methyl-2-cyclohexylphenol - Google Patents [patents.google.com]
- 15. 2-CYCLOHEXYLPHENOL(119-42-6) 13C NMR spectrum [chemicalbook.com]
- 16. researchgate.net [researchgate.net]
- 17. 4-Cyclohexylphenol(1131-60-8) 1H NMR spectrum [chemicalbook.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. uanlch.vscht.cz [uanlch.vscht.cz]
- 20. chemguide.co.uk [chemguide.co.uk]
- 21. benchchem.com [benchchem.com]
- 22. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physicochemical properties of 2-(4-butylcyclohexyl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(trans-4-butylcyclohexyl)phenol
Abstract: This technical guide provides a comprehensive analysis of the physicochemical properties of 4-(trans-4-butylcyclohexyl)phenol, a key intermediate in materials science. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's characteristics, from fundamental molecular properties to the experimental protocols for their determination. We will explore its synthesis, structure-property relationships, and applications, with a particular focus on the causality behind experimental choices and methodologies. This guide is grounded in authoritative references to ensure scientific integrity and provides detailed protocols and data presented for maximum clarity and utility.
Introduction and Molecular Identity
4-(trans-4-butylcyclohexyl)phenol is a bifunctional organic molecule featuring a phenol head group and a butylcyclohexyl tail. This unique structure, combining a rigid cyclic core with a flexible alkyl chain, imparts a balance of properties that are highly valuable in the field of liquid crystal materials.[1] The rigid cyclohexyl and phenyl groups contribute to the molecular alignment necessary for forming liquid crystal phases, while the butyl chain helps to modulate viscosity and improve response times.[1]
It is important to note that while the topic specifies "2-(4-butylcyclohexyl)phenol," the vast majority of published data and commercial availability pertains to the para-substituted isomer, 4-(trans-4-butylcyclohexyl)phenol . Some chemical suppliers list "this compound" as a synonym for the 4-substituted compound.[2] This guide will therefore focus on the well-characterized 4-(trans-4-butylcyclohexyl)phenol (CAS No: 88581-00-4).
Chemical Structure:
Figure 1: 2D representation of 4-(trans-4-butylcyclohexyl)phenol.
Core Physicochemical Properties
The functional characteristics of 4-(trans-4-butylcyclohexyl)phenol are dictated by its physical and chemical properties. A summary of these key parameters is presented below, compiled from various chemical data sources.
| Property | Value | Source |
| CAS Number | 88581-00-4 | [3] |
| Molecular Formula | C₁₆H₂₄O | [3][4] |
| Molecular Weight | 232.37 g/mol | [3][4] |
| Physical State | White crystalline powder/solid | [3][4][5] |
| Purity | >98.0% (by GC) | [5][6] |
| Boiling Point | 354.8 ± 21.0 °C (Predicted) | [2] |
| Density | 0.969 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 10.21 ± 0.30 (Predicted) | [2] |
| Solubility in Water | Low (poorly soluble) | [4] |
Synthesis and Characterization Overview
Synthesis Routes
The synthesis of cyclohexylphenols, including the butyl-substituted variant, is typically achieved through Friedel-Crafts alkylation reactions. One established method involves the hydroalkylation of phenol.[4] This process can utilize specialized catalytic systems, such as palladium on an alumina catalyst in the presence of a molten salt mixture, to facilitate the reaction.[4] Another approach is the one-pot synthesis via isopropyl alcohol-assisted phenol conversion using a tandem catalytic system of RANEY® Nickel and a hierarchical Beta zeolite.[7] This latter method is notable for its high selectivity towards cyclohexylphenols at relatively mild conditions (150°C).[7]
Analytical Characterization
Gas Chromatography (GC) is a standard method for assessing the purity of 4-(trans-4-butylcyclohexyl)phenol, with commercial grades typically exceeding 98.0%.[5][6] For structural confirmation and identification of related impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. Further structural elucidation can be achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Key Experimental Protocols: A Methodological Deep Dive
To ensure the trustworthiness and reproducibility of physicochemical data, standardized protocols are essential. The following sections detail the methodologies for determining critical parameters like the partition coefficient (logP) and the acid dissociation constant (pKa), which are fundamental in both materials science and drug development contexts.
Workflow for Physicochemical Characterization
The overall process for characterizing a compound like 4-(trans-4-butylcyclohexyl)phenol follows a logical progression from initial preparation to final data analysis.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [amp.chemicalbook.com]
- 3. labproinc.com [labproinc.com]
- 4. Buy 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [smolecule.com]
- 5. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. calpaclab.com [calpaclab.com]
- 7. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to the Structural Elucidation and Isomerism of 2-(4-butylcyclohexyl)phenol
This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the structural elucidation of 2-(4-butylcyclohexyl)phenol. It delves into the isomeric complexity of this molecule and outlines a systematic, multi-technique approach for its unambiguous characterization. This document is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.
Introduction: The Significance of Substituted Phenols
Substituted phenols are a class of organic compounds with significant industrial and pharmaceutical relevance. Their utility is deeply rooted in the nuanced interplay between the hydroxyl group's reactivity and the physicochemical properties imparted by various substituents on the aromatic ring. This compound, with its combination of a hydrophilic phenolic moiety and a bulky, lipophilic butylcyclohexyl group, presents a unique molecular architecture. Understanding its precise structure, including its various isomeric forms, is paramount for predicting its biological activity, toxicity, and application potential. This guide will walk through the logical progression of experiments and data interpretation required to fully characterize this compound.
The Isomeric Landscape of this compound
A primary challenge in the characterization of this compound is the existence of multiple isomers. A thorough analysis must consider and differentiate between positional isomers and stereoisomers.
1. Positional Isomers: These isomers differ in the substitution pattern on the phenol ring. While our focus is the ortho (2-) substituted compound, a comprehensive analysis must be able to distinguish it from the meta (3-) and para (4-) isomers. Each positional isomer will exhibit unique spectroscopic signatures, particularly in NMR.
2. Stereoisomers (Diastereomers): The 1,4-disubstituted cyclohexane ring gives rise to cis and trans diastereomers. These isomers have different spatial arrangements of the butyl and phenyl groups relative to the plane of the cyclohexane ring. This difference in three-dimensional structure can lead to distinct physical properties and biological activities.
A Multi-Faceted Approach to Structural Elucidation
A robust structural elucidation strategy for this compound integrates several analytical techniques. Each method provides a piece of the puzzle, and together they offer a complete picture of the molecule's identity and isomeric purity. The following workflow outlines a logical approach to this process.
Spectroscopic Characterization of 2-(4-butylcyclohexyl)phenol: A Technical Guide
Molecular Structure and Spectroscopic Overview
2-(4-butylcyclohexyl)phenol possesses a unique combination of a phenolic ring, a cyclohexyl linker, and a butyl chain. This structure gives rise to a distinct spectroscopic fingerprint. The following sections will detail the predicted spectroscopic data, offering insights into the rationale behind the expected signals and patterns.
Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like chloroform-d (CDCl₃) is expected to show distinct signals for the aromatic, cyclohexyl, and butyl protons.
Rationale for Spectral Predictions: The chemical shifts are estimated based on the analysis of similar structures. For instance, the aromatic protons are influenced by the electron-donating hydroxyl group and the electron-donating alkyl substituent. The signals for the cyclohexyl and butyl protons are predicted based on typical ranges for aliphatic systems.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Aromatic-OH | 4.5 - 5.5 | Singlet (broad) | 1H |
| Aromatic-H | 6.7 - 7.2 | Multiplet | 4H |
| Cyclohexyl-H (methine) | 2.5 - 2.9 | Multiplet | 1H |
| Butyl-CH₂ | 1.2 - 1.6 | Multiplet | 6H |
| Cyclohexyl-CH₂ | 1.0 - 2.0 | Multiplet | 10H |
| Butyl-CH₃ | 0.8 - 1.0 | Triplet | 3H |
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.
Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic ring, the cyclohexyl ring, and the butyl chain.
Rationale for Spectral Predictions: The chemical shifts of the aromatic carbons are predicted based on the substituent effects of the hydroxyl and alkyl groups. The ipso-carbon attached to the hydroxyl group is expected to be significantly downfield. The aliphatic carbon signals are predicted based on standard chemical shift ranges for substituted cyclohexanes and alkanes.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (ppm) |
| Aromatic C-OH | 150 - 155 |
| Aromatic C-C(cyclohexyl) | 135 - 140 |
| Aromatic C-H | 115 - 130 |
| Cyclohexyl C-H | 40 - 45 |
| Butyl/Cyclohexyl C-H₂ | 25 - 40 |
| Butyl C-H₃ | 13 - 15 |
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 100 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more for dilute samples)
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 200 ppm
-
-
Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).[1]
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, aromatic, and aliphatic C-H bonds.
Rationale for Spectral Predictions: The presence of the hydroxyl group will result in a strong, broad absorption band in the high-wavenumber region due to hydrogen bonding.[2][3][4] The aromatic C-H and C=C stretching vibrations will appear in their characteristic regions. The aliphatic C-H stretching vibrations of the cyclohexyl and butyl groups will be observed just below 3000 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 2960 | Strong |
| Aromatic C=C stretch | 1500 - 1600 | Medium |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr pellet.
Predicted Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern, which can be used for structural elucidation.
Rationale for Fragmentation Predictions: The molecular ion peak (M⁺) is expected to be observed at m/z corresponding to the molecular weight of the compound (C₁₆H₂₄O = 232.36 g/mol ). Common fragmentation pathways would include the loss of the butyl group, cleavage of the cyclohexyl ring, and rearrangements characteristic of phenols. The base peak may correspond to a stable fragment, such as the tropylium ion or a phenol-derived cation.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Description |
| 232 | [C₁₆H₂₄O]⁺ | Molecular Ion (M⁺) |
| 175 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 149 | [C₁₀H₁₃O]⁺ | Cleavage of the cyclohexyl ring |
| 107 | [C₇H₇O]⁺ | Hydroxytropylium ion |
| 91 | [C₇H₇]⁺ | Tropylium ion |
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Column: A suitable capillary column (e.g., HP-5MS).
-
Oven program: Start at a low temperature (e.g., 50 °C), then ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: Scan from m/z 40 to 500.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The resulting mass spectrum can be compared with spectral libraries like the NIST library for identification.[5]
Integrated Spectroscopic Data Analysis Workflow
The confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following workflow illustrates this process.
Figure 1: Workflow for the structural elucidation of this compound using a combination of spectroscopic techniques.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H NMR, ¹³C NMR, IR, and mass spectral data for this compound. By understanding these expected spectroscopic features, researchers can more effectively identify and characterize this compound, ensuring its purity and structural integrity in various applications. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data for this and similar molecules.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
A Technical Guide to Determining and Predicting the Solubility of 2-(4-butylcyclohexyl)phenol in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical parameter in drug development, influencing formulation, bioavailability, and process chemistry. 2-(4-butylcyclohexyl)phenol represents a class of compounds with potential applications as intermediates in the synthesis of more complex molecules. Despite its relevance, specific experimental solubility data for this compound is not widely available in public literature. This guide, therefore, provides researchers, scientists, and drug development professionals with a comprehensive framework for both predicting and experimentally determining the solubility of this compound in common organic solvents. It combines theoretical principles, including Hansen Solubility Parameters (HSPs), with a detailed, field-proven experimental protocol. The objective is to equip scientists with the necessary tools to systematically approach solvent selection and solubility assessment for this and other novel compounds.
Introduction: The Significance of this compound in a Research Context
This compound is an organic compound characterized by a phenol head group, a cyclohexane linker, and a nonpolar butyl tail. This amphiphilic structure suggests a nuanced solubility profile, a key consideration for its use in chemical synthesis and pharmaceutical applications. Cyclohexylphenols are recognized as valuable intermediate chemicals for manufacturing dyes, resins, and pharmaceutical drugs. The ability to control the solubility of such intermediates is paramount for reaction kinetics, purification (e.g., crystallization), and overall process efficiency.
A thorough understanding of solubility is not merely an academic exercise; it is a cornerstone of process development and formulation science. Poor solubility can lead to challenges in achieving desired concentrations for reactions, difficulties in purification, and ultimately, poor bioavailability in a final drug product. This guide provides a robust methodology to proactively address these challenges by establishing a reliable solubility profile.
Theoretical Framework: Predicting Solubility with Hansen Parameters
Before undertaking extensive experimental work, a theoretical approach can efficiently narrow the field of potential solvents. The long-standing principle of "like dissolves like" provides a qualitative starting point, but for a molecule with mixed polarity like this compound, a more quantitative model is required.
Hansen Solubility Parameters (HSPs) offer a powerful predictive tool. This model deconstructs the total cohesive energy of a substance into three components, each representing a different type of intermolecular interaction[1][2]:
-
δD (Dispersion): Energy from London dispersion forces, which are temporary fluctuating dipoles. These are present in all molecules.
-
δP (Polar): Energy from permanent dipole-dipole interactions.
-
δH (Hydrogen Bonding): Energy from the forces between molecules containing hydrogen bonded to highly electronegative atoms (O, N, F).
Each molecule can be described by a point in a three-dimensional "Hansen space" defined by these three parameters. The fundamental principle is that substances with similar HSP values (i.e., points that are close together in Hansen space) are likely to be miscible. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated using the following equation[2]:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher affinity and a greater likelihood of solubility. For a given solute, a "solubility sphere" can be defined with a specific radius (R₀). Solvents with HSPs that fall within this sphere are considered "good" solvents, while those outside are "poor" solvents.
Estimated Hansen Solubility Parameters for this compound
As experimental HSP values for this compound are not published, they must be estimated. This can be achieved using group contribution methods (e.g., Hoftyzer-Van Krevelen) or specialized software that analyzes the molecular structure[3][4]. Based on its constituent parts (phenol, cyclohexane, butyl chain), the estimated HSP values for this compound are:
-
δD ≈ 18.0 MPa⁰·⁵
-
δP ≈ 5.5 MPa⁰·⁵
-
δH ≈ 9.5 MPa⁰·⁵
Disclaimer: These are theoretically estimated values and should be used as a screening tool to guide experimental work. They require experimental validation.
Hansen Solubility Parameters for Common Organic Solvents
The following table provides established HSP values for a range of common laboratory solvents. Researchers can use this data in conjunction with the estimated solute HSPs to calculate the Ra distance and prioritize solvents for experimental testing.
| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Dichloromethane | 17.0 | 7.3 | 7.1 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Isopropanol | 15.8 | 6.1 | 16.4 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Methanol | 14.7 | 12.3 | 22.3 |
| Water | 15.5 | 16.0 | 42.3 |
Data compiled from various sources, including[1][5][6][7][8].
Visualizing Solvent Selection in Hansen Space
The relationship between the solute and various solvents can be visualized in a 3D plot. The target solute, this compound, resides at the center of a theoretical "solubility sphere." Solvents with coordinates falling inside this sphere are predicted to be effective, while those far outside are not.
Caption: Conceptual diagram of the Hansen Solubility Sphere for solvent selection.
Experimental Protocol: Thermodynamic Solubility Determination
While predictive models are invaluable, they must be validated by empirical data. The "gold standard" for determining the thermodynamic equilibrium solubility is the Shake-Flask Method .[9][10][11][12] This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.
Causality in Experimental Design
-
Excess Solute: The presence of undissolved solid is crucial to ensure that the solution is truly saturated at equilibrium. Without it, you are only measuring that the compound is soluble up to the tested concentration.
-
Constant Temperature: Solubility is highly temperature-dependent. A constant temperature bath is essential for reproducibility and accuracy. For pharmaceutical applications, this is often set to 25 °C (room temperature) or 37 °C (physiological temperature).
-
Equilibration Time: Dissolution is not instantaneous. Sufficient time must be allowed for the system to reach a dynamic equilibrium, where the rate of dissolution equals the rate of precipitation. This time can vary from hours to days and should be determined empirically (e.g., by taking measurements at 24, 48, and 72 hours to see if the concentration plateaus).
-
Phase Separation: It is critical to completely separate the saturated supernatant from the excess solid before analysis. Any suspended microparticles will dissolve upon dilution, leading to an overestimation of solubility.[13] High-speed centrifugation or filtration are common methods.
-
Accurate Quantification: A validated analytical method with sufficient sensitivity, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy, is required to accurately measure the concentration of the dissolved solute in the supernatant.[13][14][15]
Step-by-Step Shake-Flask Protocol
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 20 mg into 2 mL glass vials). Prepare at least three replicates for each solvent to be tested.
-
Solvent Addition: Accurately dispense a known volume of the test solvent (e.g., 1.0 mL) into each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker or rotator within a constant temperature incubator (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (e.g., 48 hours) at a speed sufficient to keep the solid suspended without creating a vortex.
-
Phase Separation: Remove the vials and allow them to stand at the same constant temperature for a short period to let the bulk of the solid settle. To separate the remaining solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Use a syringe to carefully draw the supernatant and pass it through a chemically-resistant, low-binding filter (e.g., 0.22 µm PTFE). Causality Note: The first few drops of filtrate should be discarded to saturate any potential binding sites on the filter membrane.
-
-
Sample Dilution: Carefully transfer an aliquot of the clear, saturated supernatant to a clean vial. Dilute the sample with a suitable mobile phase or solvent to bring its concentration within the linear range of the analytical instrument's calibration curve.
-
Quantification (HPLC/UV-Vis):
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the standards to generate a calibration curve (Absorbance or Peak Area vs. Concentration).[16][17]
-
Analyze the diluted samples.
-
Calculate the concentration of the saturated solution using the calibration curve, remembering to account for the dilution factor.
-
-
Data Reporting: Report the solubility as an average of the replicates, typically in mg/mL or mol/L, specifying the solvent and the temperature.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the Shake-Flask solubility determination method.
Safety and Handling Considerations
As a phenolic compound, this compound requires careful handling. While a specific Safety Data Sheet (SDS) may not be available, precautions should be based on the known hazards of phenols and the organic solvents used.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a fully buttoned lab coat, and appropriate chemical-resistant gloves (e.g., neoprene or butyl rubber over nitrile for concentrated solutions).[18]
-
Ventilation: Handle solid phenol and all organic solvents inside a certified chemical fume hood to avoid inhalation of dust or vapors.[18][19]
-
Skin Contact: Phenol is corrosive and readily absorbed through the skin, where it can cause severe burns and systemic toxicity.[19] Avoid all skin contact. In case of exposure, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Solvent Hazards: Organic solvents present their own hazards, including flammability and toxicity.[20] Ensure there are no ignition sources nearby and handle them according to their specific SDS.
-
Waste Disposal: All solutions containing phenol and organic solvents must be collected and disposed of as hazardous chemical waste according to institutional guidelines.[18]
Conclusion
Determining the solubility of a novel compound like this compound is a systematic process that marries theoretical prediction with rigorous experimental validation. By leveraging the predictive power of Hansen Solubility Parameters, researchers can intelligently screen and select a small, relevant set of solvents for testing. The subsequent application of the meticulous Shake-Flask method provides the accurate, quantitative data necessary for informed decisions in process chemistry and drug formulation. This integrated approach not only saves time and resources but also builds a foundational understanding of the compound's physicochemical behavior, which is essential for successful research and development outcomes.
References
- 1. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
- 2. mdpi.com [mdpi.com]
- 3. d.lib.msu.edu [d.lib.msu.edu]
- 4. Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. who.int [who.int]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pharmaguru.co [pharmaguru.co]
- 18. ehs.yale.edu [ehs.yale.edu]
- 19. ehs.berkeley.edu [ehs.berkeley.edu]
- 20. Organic solvents - hazards, first aid, safe use | Painting safety [resene.co.nz]
An In-depth Technical Guide to Cyclohexylphenols: Focus on 2-(4-butylcyclohexyl)phenol Isomers
This guide provides a detailed examination of 2-(4-butylcyclohexyl)phenol, a compound within the broader class of cyclohexylphenols. These compounds are noted for their applications as intermediates in the manufacturing of resins, dyes, and pharmaceutical drugs[1]. Due to the limited availability of specific data for the 2-substituted isomer, this document synthesizes information from closely related structural analogs, particularly the 4-substituted isomer, and the general toxicological profile of phenols to offer a comprehensive safety and handling framework for research and development professionals.
Chemical Identification and the Isomer Challenge
A precise Chemical Abstracts Service (CAS) number for this compound is not readily found in major chemical databases. This suggests that it is either a novel or less-common compound. However, its structural isomer, 4-(trans-4-butylcyclohexyl)phenol , is well-documented and commercially available.
For researchers working with what is believed to be this compound, it is critical to confirm the compound's structure through analytical methods such as NMR and mass spectrometry. For the purpose of this guide, we will draw heavily on data for the 4-substituted isomer as the closest available reference compound.
| Property | 4-(trans-4-Butylcyclohexyl)phenol | General Phenol |
| CAS Number | 88581-00-4[2][3][4][5] | 108-95-2 |
| Molecular Formula | C16H24O[2] | C6H6O |
| Molecular Weight | 232.36 g/mol [2] | 94.11 g/mol [6] |
| Appearance | White to almost white powder/crystal[3][4] | Colorless to light pink solid[6] |
| IUPAC Name | 4-(trans-4-butylcyclohexyl)phenol[3][5] | Phenol |
Synthesis and Physicochemical Properties
Cyclohexylphenols are typically synthesized via the alkylation of phenol with a cyclohexene derivative. For instance, the reaction can be carried out using a tandem catalytic system involving RANEY® Nickel and hierarchical Beta zeolite, which facilitates a one-pot synthesis with high selectivity[1]. Another established method involves reacting a monohydric phenol with a cyclohexenic source material under super-atmospheric pressure and high temperature in the presence of a siliceous catalyst[7]. The specific isomer produced (ortho, meta, para) is influenced by the catalyst and reaction conditions. The steric hindrance from the cyclohexyl group plays a significant role in directing the position of substitution on the phenol ring[8].
The physicochemical properties of these compounds are dictated by the interplay between the hydrophilic phenolic hydroxyl group and the lipophilic butylcyclohexyl substituent. This dual nature makes them soluble in many organic solvents and imparts properties useful in the formulation of resins and as plasticizers[9].
Key Physicochemical Data for Phenol (as a baseline):
-
Boiling Point: 182°C (359.6°F)[6]
-
Melting Point: 42°C (107.6°F)[6]
-
Flash Point: 79°C (174.2°F) (Closed Cup)[6]
-
Auto-Ignition Temperature: 715°C (1319°F)[6]
Comprehensive Safety and Toxicological Profile
Given the absence of a specific Safety Data Sheet (SDS) for this compound, this section extrapolates potential hazards from the known toxicology of phenol and related alkylphenols. Phenolic compounds, as a class, can cause irritation, burns, and systemic toxicity through any route of exposure[10].
GHS Hazard Classification (Predicted)
The following classification is based on data for related compounds and the general hazards of phenols.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
Toxicological Insights
Phenol and its derivatives are rapidly absorbed and distributed throughout the body. The primary target organs include the nervous system, kidneys, liver, and lungs[10].
-
Acute Effects: Exposure can lead to gastrointestinal irritation, cardiovascular and respiratory distress, and central nervous system effects ranging from stimulation to depression[10]. Severe over-exposure can result in lung damage, unconsciousness, and death[11]. Direct contact with the skin or eyes is expected to be corrosive, causing inflammation, blistering, and potentially irreversible damage[11][12].
-
Chronic Effects: Prolonged or repeated exposure may lead to organ damage. Chronic ingestion of phenolic compounds has been associated with mouth sores, gastrointestinal issues, and decreased body weight[10]. Some phenolic compounds are suspected mutagens. The International Agency for Research on Cancer (IARC) classifies phenol itself as Group 3: Not classifiable as to its carcinogenicity to humans[6][10].
-
Ecotoxicity: This class of compounds is often toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment[11].
Experimental Protocols: Safe Handling and Emergency Procedures
All work with this compound or its isomers must be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, by trained personnel.
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is the first line of defense against exposure.
Caption: Standard Personal Protective Equipment (PPE) workflow for handling cyclohexylphenols.
First Aid Measures
Immediate and appropriate first aid is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[12] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of running water for at least 15 minutes. A physician should be consulted. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[13] |
Spill and Disposal Protocol
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Caption: Workflow for the safe containment and disposal of cyclohexylphenol spills.
Disposal: Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[6] Do not let the product enter drains.
Storage and Stability
-
Storage: Store in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents and acids.[6]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
-
Conditions to Avoid: Avoid strong heating, as it may form explosive mixtures with air.
References
- 1. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. labproinc.com [labproinc.com]
- 5. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 [sigmaaldrich.com]
- 6. hmdb.ca [hmdb.ca]
- 7. US1917823A - Method for manufacture of cyclohexylphenols - Google Patents [patents.google.com]
- 8. CN105237363A - Preparation method of 2-(4-tert-butyl phenoxy) cyclohexanol - Google Patents [patents.google.com]
- 9. 4-tert-Butylphenol - Wikipedia [en.wikipedia.org]
- 10. gov.uk [gov.uk]
- 11. fishersci.com [fishersci.com]
- 12. aksci.com [aksci.com]
- 13. 4-(trans-4-Butylcyclohexyl)phenol - Safety Data Sheet [chemicalbook.com]
A Technical Guide to the Potential Applications of 2-(4-butylcyclohexyl)phenol in Materials Science
Abstract
This technical guide provides an in-depth exploration of the potential applications of 2-(4-butylcyclohexyl)phenol in materials science. While direct research on this specific molecule is limited, its structural characteristics—a phenol ring substituted with a butylcyclohexyl group at the ortho position—place it within the well-established class of hindered phenolic compounds and alkylcyclohexylphenols. By synthesizing data from analogous structures, this guide outlines two primary areas of high potential: as a stabilizing antioxidant for polymeric materials and as a precursor or component in advanced liquid crystal formulations. This document details the underlying chemical principles, proposes synthetic pathways, and provides exemplary experimental protocols for evaluating its performance in these applications, serving as a foundational resource for researchers and materials scientists.
Introduction and Molecular Overview
This compound is an alkylated phenolic compound featuring a hydroxyl group on a benzene ring, with a 4-butylcyclohexyl substituent at the ortho-position. This unique architecture, combining a rigid cyclohexyl moiety with a reactive phenolic group, suggests a duality in function. The phenolic hydroxyl group is a classic hydrogen-donating radical scavenger, while the bulky, sterically hindering butylcyclohexyl group enhances stability and solubility in organic media, such as polymer matrices.
The position of the alkyl group is critical. In this compound, the ortho-substitution creates steric hindrance around the hydroxyl group, a key feature of primary antioxidants. This is in contrast to its widely studied isomer, 4-(trans-4-butylcyclohexyl)phenol, where the para-substitution results in a more linear molecular shape, making it an ideal component for liquid crystal mixtures[1]. This guide will leverage the well-documented properties of this para-isomer to inform the potential of the ortho-isomer in related fields, while focusing on the antioxidant capabilities suggested by its hindered nature.
Table 1: Physicochemical Properties of Related Cyclohexylphenols
| Property | 4-(trans-4-Butylcyclohexyl)phenol[2] | 2-Cyclohexylphenol[3] | 2,4-Di-tert-butylphenol[4] |
| CAS Number | 88581-00-4 | 119-42-6 | 96-76-4 |
| Molecular Formula | C₁₆H₂₄O | C₁₂H₁₆O | C₁₄H₂₂O |
| Molecular Weight | 232.37 g/mol | 176.25 g/mol | 206.32 g/mol |
| Appearance | White crystalline solid[5] | White to light yellow powder | Colorless solid[4] |
| Melting Point | Not specified | 56 °C | Not specified |
| Boiling Point | Not specified | 284 °C | Not specified |
Potential Application I: Hindered Phenolic Antioxidant for Polymer Stabilization
The most direct and mechanistically supported application for this compound is as a primary antioxidant for a wide range of polymeric materials. Its structure is analogous to many commercial hindered phenolic antioxidants that protect polymers from degradation during high-temperature processing and long-term service life[6][7].
Mechanism of Action: Radical Scavenging
Polymer degradation is often an auto-oxidative chain reaction initiated by heat, UV light, or mechanical stress, which generates highly reactive free radicals (R•)[8]. A primary antioxidant like this compound interrupts this cycle by donating the hydrogen atom from its hydroxyl group to a peroxy radical (ROO•), a key propagator of the degradation chain[9][10].
This process neutralizes the peroxy radical and generates a stable, sterically hindered phenoxy radical[8]. The bulk of the ortho-substituted 4-butylcyclohexyl group prevents this new radical from initiating further degradation, allowing it to be terminated by reacting with another radical or transforming into a stable quinonoid structure[8].
Figure 1: Mechanism of polymer stabilization by a hindered phenolic antioxidant.
Advantages of the Butylcyclohexyl Group
Compared to simpler alkyl groups (e.g., tert-butyl), the 4-butylcyclohexyl moiety offers distinct advantages:
-
Low Volatility: The higher molecular weight reduces the loss of the antioxidant during high-temperature processing, ensuring its presence throughout the polymer matrix[11].
-
Improved Compatibility: The cycloaliphatic nature can enhance solubility and compatibility with polyolefin matrices like polyethylene (PE) and polypropylene (PP).
-
Enhanced Stability: The bulky group provides excellent steric hindrance, leading to a more stable phenoxy radical and preventing color formation often associated with less hindered phenols[7].
Proposed Experimental Workflow: Performance Evaluation in Polypropylene
This protocol describes a standard methodology for evaluating the effectiveness of a novel antioxidant in a polypropylene (PP) matrix.
Figure 2: Workflow for evaluating antioxidant performance in a polymer matrix.
Protocol: Oxidative Induction Time (OIT) Measurement
-
Sample Preparation: Prepare 5-10 mg samples from the molded specimens.
-
DSC Setup: Place the sample in an open aluminum pan within a Differential Scanning Calorimeter (DSC).
-
Heating under Nitrogen: Heat the sample to 200°C at a rate of 20°C/min under a nitrogen atmosphere.
-
Isothermal Hold: Hold the sample at 200°C for 5 minutes to ensure thermal equilibrium.
-
Gas Switch: Switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Measurement: Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the OIT[12]. A longer OIT indicates superior antioxidant performance.
Potential Application II: Component for Liquid Crystal Displays
While the ortho-substitution of this compound is not ideal for forming liquid crystal phases itself, its isomer, 4-(trans-4-butylcyclohexyl)phenol, is a well-known and critical intermediate for liquid crystal materials used in displays (LCDs)[1][13]. This established application provides a strong rationale for investigating the utility of the ortho-isomer as a potential modifier, chiral dopant precursor, or synthetic building block in this field.
Structure-Property Relationship in Liquid Crystals
Liquid crystal molecules typically possess a rigid core and a flexible tail. The 4-(trans-4-alkylcyclohexyl)phenol structure provides:
-
Rigidity: The cyclohexyl and phenyl rings form a rigid core that promotes the parallel alignment necessary for forming a nematic liquid crystal phase[1].
-
Flexibility & Viscosity Control: The alkyl chain (e.g., butyl) acts as a flexible tail, which helps to lower the viscosity of the liquid crystal mixture and improve its response speed to an electric field[1][14].
A study on polystyrene derivatives modified with various 4-(trans-4-alkylcyclohexyl)phenols, including the butyl variant, demonstrated their ability to induce vertical alignment of liquid crystal molecules, a crucial property for certain display modes[15][16].
Potential Roles for the Ortho-Isomer
-
Viscosity Modifier: The non-linear shape of this compound could disrupt the ordered packing of a nematic phase, potentially acting as a viscosity modifier in specific formulations.
-
Chiral Dopant Precursor: The phenolic hydroxyl group provides a reactive site for attaching chiral moieties. The resulting chiral molecule could be used as a dopant to induce a twisted or cholesteric phase, essential for twisted nematic (TN) and super-twisted nematic (STN) displays.
-
Synthetic Intermediate: It can serve as a building block for more complex molecules where the specific ortho-substitution pattern is desired for creating novel liquid crystal structures or other functional materials.
Proposed Synthesis Methodologies
The synthesis of this compound is not widely reported. However, established organometallic and acid-catalyzed reactions for similar compounds can be readily adapted. Two plausible routes are outlined below.
Route A: Friedel-Crafts Alkylation of Phenol
This is a classic electrophilic aromatic substitution method. The reaction of phenol with a suitable alkylating agent, such as 4-butylcyclohexene or 4-butylcyclohexanol, in the presence of a Lewis or Brønsted acid catalyst would yield a mixture of ortho and para isomers, from which the desired this compound can be separated.
Figure 3: Proposed synthesis via Friedel-Crafts alkylation.
Protocol: Friedel-Crafts Alkylation [3][17]
-
Catalyst Preparation: In a reaction flask under a nitrogen atmosphere, suspend a Lewis acid catalyst (e.g., anhydrous AlCl₃) in an inert solvent like dichloromethane.
-
Reactant Addition: Add phenol to the suspension and stir.
-
Alkylation: Slowly add the alkylating agent (e.g., 4-butylcyclohexene) to the mixture at a controlled temperature (e.g., 0-25°C).
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, carefully quench the reaction by pouring it over ice-water.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Separation: Separate the ortho and para isomers using column chromatography.
Route B: Catalytic Hydrogenation of 2-Butylphenol
This two-step route involves first synthesizing 2-butylphenol and then hydrogenating the aromatic ring of the butyl group, which is not feasible. A more viable hydrogenation route would be the hydrogenation of 2-phenylphenol to 2-cyclohexylphenol, followed by butylation, or the direct hydrogenation of a precursor like 2-(4-butylphenyl)phenol. However, a more direct approach is the catalytic hydrogenation of the corresponding tert-butylphenol, which is a common industrial process[18][19][20].
A more practical approach starts with the hydrogenation of 2-tert-butylphenol to yield 2-tert-butylcyclohexanol, which can then be further modified[21]. While not a direct route to the target molecule, it illustrates the principle of phenol hydrogenation.
Protocol: Hydrogenation of a Substituted Phenol [19]
-
Reactor Charging: Charge an autoclave with the starting phenol (e.g., 4-tert-butylphenol), a suitable solvent (e.g., cyclohexane), and a hydrogenation catalyst (e.g., Raney Nickel or a supported Ruthenium catalyst).
-
Pressurization: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 20-200 bar).
-
Heating & Reaction: Heat the mixture to the reaction temperature (e.g., 100-150°C) with vigorous stirring.
-
Monitoring: Monitor the reaction by observing the hydrogen uptake.
-
Cooling & Depressurization: Once the reaction is complete, cool the reactor and carefully vent the excess hydrogen.
-
Workup: Filter the reaction mixture to remove the catalyst. The product can be isolated by removing the solvent under reduced pressure.
Conclusion and Future Outlook
This compound stands as a molecule of significant, albeit underexplored, potential in materials science. Its structural features strongly suggest a primary application as a high-performance, low-volatility hindered phenolic antioxidant for polymer stabilization. The principles of radical scavenging are well-established, and the butylcyclohexyl group is poised to offer superior compatibility and permanence in polyolefin systems. Furthermore, while its non-linear structure makes it an unlikely candidate for forming liquid crystal mesophases on its own, its close relation to the vital liquid crystal intermediate 4-(trans-4-butylcyclohexyl)phenol opens intriguing possibilities for its use as a formulation modifier or a synthetic precursor for novel electro-optical materials. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin unlocking the potential of this versatile compound.
References
- 1. arborpharmchem.com [arborpharmchem.com]
- 2. 4-(trans-4-Butylcyclohexyl)phenol | 88581-00-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-(trans-4-Ethylcyclohexyl)phenol _Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. vurup.sk [vurup.sk]
- 9. usmasterbatch.com [usmasterbatch.com]
- 10. partinchem.com [partinchem.com]
- 11. bdmaee.net [bdmaee.net]
- 12. mdpi.com [mdpi.com]
- 13. Phenols [ytderun.com]
- 14. nbinno.com [nbinno.com]
- 15. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ocf.berkeley.edu [ocf.berkeley.edu]
- 18. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]
- 19. prepchem.com [prepchem.com]
- 20. EP1345875B1 - Method for producing cis-2-tert-butylcyclohexanol by catalytically hydrogenating 2-tert-butylphenol - Google Patents [patents.google.com]
- 21. ES2240550T3 - PROCEDURE FOR OBTAINING BUTILCICLOHEXANOL CIS-2-TERTIARY BY CATALYTIC HYDROGENATION OF BUTILFENOL 2-TERTIARY. - Google Patents [patents.google.com]
An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(4-butylcyclohexyl)phenol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide has been compiled based on available literature for structurally similar phenolic and cyclohexyl compounds, alongside established principles of thermal analysis. As of the date of this publication, specific experimental data on the thermal stability and degradation of 2-(4-butylcyclohexyl)phenol is not extensively available in peer-reviewed literature. Therefore, the quantitative data and decomposition pathways presented herein are predictive and intended to serve as a scientifically grounded reference for researchers.
Section 1: Introduction and Significance
This compound is a substituted phenolic compound characterized by a phenol ring linked to a 4-butyl-substituted cyclohexane ring. This molecular architecture, combining a sterically hindered phenolic hydroxyl group with a bulky, non-polar alkylcyclohexyl substituent, suggests its potential utility in various industrial and pharmaceutical applications. Its role as an intermediate in the synthesis of resins, dyes, and potentially pharmacologically active molecules underscores the importance of understanding its behavior under thermal stress.[1]
Thermal stability is a critical parameter that dictates the processing, storage, and application limits of a chemical compound. For drug development professionals, knowledge of a molecule's degradation profile is paramount for ensuring the stability, efficacy, and safety of active pharmaceutical ingredients (APIs) and formulated products. This guide provides a comprehensive, predictive overview of the thermal stability and degradation pathways of this compound, offering valuable insights for its handling, formulation, and the design of stable end-products.
Section 2: Predicted Thermal Decomposition Profile
The thermal decomposition of this compound is anticipated to be a multi-stage process, primarily dictated by the hierarchy of bond dissociation energies within its structure. The degradation is likely initiated at the weakest chemical bonds, followed by a cascade of subsequent fragmentation and rearrangement reactions at higher temperatures.
Key Structural Features Influencing Thermal Stability
-
Phenolic Hydroxyl Group: The O-H bond in phenols has a bond dissociation energy (BDE) of approximately 89.0 ± 1.0 kcal/mol.[2] While this is a relatively strong bond, the phenolic hydroxyl group can participate in hydrogen bonding, influencing the compound's melting point and initial thermal behavior.
-
C-C Bond between Rings: The covalent bond linking the phenyl and cyclohexyl rings is a potential point of initial cleavage.
-
Butyl Side Chain: The C-C bonds within the n-butyl group are susceptible to homolytic cleavage, particularly at elevated temperatures.
-
Cyclohexyl Ring: The cyclohexane ring can undergo dehydrogenation or ring-opening reactions upon heating.[3]
Predicted Multi-Stage Degradation Pathway
Based on the analysis of related structures, a three-stage decomposition process is hypothesized:
Stage 1: Initial Degradation (Anticipated Range: 200°C - 350°C)
The initial stage of thermal decomposition is likely to involve the cleavage of the weakest bonds in the molecule. This could be initiated by either the fragmentation of the butyl side chain or the scission of the bond connecting the two rings. The presence of the bulky butylcyclohexyl group ortho to the hydroxyl group may create steric hindrance, potentially influencing the initial decomposition steps.
Stage 2: Major Fragmentation (Anticipated Range: 350°C - 500°C)
Following the initial bond cleavages, a more significant fragmentation of the molecule is expected. This stage would likely involve the decomposition of the cyclohexyl ring, potentially through dehydrogenation to form aromatic species or ring-opening to yield smaller aliphatic fragments. The degradation of the phenol moiety would also contribute to the mass loss in this stage.
Stage 3: High-Temperature Carbonization (Anticipated Range: >500°C)
At higher temperatures, the remaining organic fragments are expected to undergo further decomposition and carbonization, leading to the formation of a stable char residue.
The proposed degradation pathway is visualized in the following diagram:
Caption: Predicted multi-stage thermal degradation pathway of this compound.
Section 3: Predictive Quantitative Thermal Analysis Data
The following tables summarize the anticipated quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) of this compound. This data is predictive and derived from the analysis of structurally analogous compounds such as 4-tert-butylphenol.[4][5]
Table 1: Predicted Thermogravimetric Analysis (TGA) Data
| Parameter | Predicted Value | Significance |
| Tonset (Onset of Decomposition) | ~200 - 220 °C | Indicates the initial temperature of significant weight loss. |
| T5% (Temperature at 5% Weight Loss) | ~230 - 250 °C | A common metric for comparing thermal stability. |
| T10% (Temperature at 10% Weight Loss) | ~260 - 280 °C | Further quantifies the initial phase of decomposition. |
| T50% (Temperature at 50% Weight Loss) | ~380 - 420 °C | Represents the temperature of major fragmentation. |
| Residual Mass @ 600°C | ~10 - 20 % | Indicates the amount of char formation at high temperatures. |
Table 2: Predicted Differential Scanning Calorimetry (DSC) Data
| Parameter | Predicted Value | Significance |
| Melting Point (Tm) | ~70 - 90 °C | Characterizes the solid-to-liquid phase transition. |
| Enthalpy of Fusion (ΔHf) | ~20 - 30 J/g | The energy required for melting. |
| Decomposition Exotherm(s) | Broad peak(s) > 200 °C | Indicates that the decomposition process is exothermic. |
Section 4: Recommended Experimental Protocols
To validate the predictive data and gain a definitive understanding of the thermal behavior of this compound, the following experimental protocols are recommended.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile by measuring mass loss as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Procedure:
-
Accurately weigh 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to establish an inert atmosphere.
-
Heat the sample from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Record the weight loss of the sample as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset of decomposition, temperatures at various percentages of weight loss, and the final residual weight.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, and other thermal transitions, and associated enthalpy changes.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 3-5 mg of the this compound sample into a hermetically sealed aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the DSC cell with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.
-
Heat the sample from ambient temperature to a temperature above its expected decomposition range (e.g., 400°C) at a constant heating rate of 10 °C/min.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting DSC thermogram to identify endothermic peaks (melting) and exothermic peaks (decomposition) and calculate the associated enthalpy changes.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Objective: To identify the volatile decomposition products formed at different temperatures.
-
Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.[6]
-
Procedure:
-
Place a small amount (0.1-0.5 mg) of the this compound sample into a pyrolysis tube.
-
Insert the tube into the pyrolyzer, which is interfaced with the GC-MS system.
-
Perform pyrolysis at a series of temperatures corresponding to the different stages of decomposition observed in the TGA (e.g., 300°C, 450°C, and 600°C).
-
The volatile pyrolysis products are separated by the gas chromatograph and identified by the mass spectrometer.
-
Analyze the mass spectra to identify the chemical structures of the degradation products.
-
The experimental workflow for a comprehensive thermal analysis is depicted below:
Caption: A comprehensive experimental workflow for determining the thermal stability and degradation profile.
Section 5: Implications for Drug Development and Materials Science
A thorough understanding of the thermal stability of this compound is crucial for its practical application.
-
For Drug Development: The predicted onset of decomposition around 200°C suggests that standard pharmaceutical processing techniques such as milling, granulation, and short-term heating for drying are likely to be well-tolerated. However, high-temperature processes like melt extrusion would require careful consideration and preliminary experimental validation. The identification of degradation products via Py-GC-MS is essential for toxicological assessment and ensuring patient safety.
-
For Materials Science: When used as a monomer or additive in polymers, the thermal stability of this compound will directly influence the performance of the final material at elevated temperatures. The degradation profile can provide insights into potential discoloration, loss of mechanical properties, and outgassing of volatile compounds.
Section 6: Conclusion
This technical guide provides a predictive yet scientifically grounded overview of the thermal stability and degradation profile of this compound. Based on the analysis of its structural components and analogous compounds, a multi-stage decomposition is anticipated, with initial degradation likely commencing in the 200-250°C range. For definitive characterization, a comprehensive experimental approach employing TGA, DSC, and Py-GC-MS is strongly recommended. The insights gained from such studies will be invaluable for the safe and effective utilization of this compound in research, drug development, and materials science applications.
References
An In-Depth Technical Guide to the Safe Handling of 2-(4-butylcyclohexyl)phenol
Section 1: Chemical Identity and Hazard Overview
Identification
2-(4-butylcyclohexyl)phenol is a substituted alkylphenol. Due to the phenol moiety, it must be treated as a hazardous compound with the potential for severe corrosive and toxic effects.
| Identifier | Information |
| Chemical Name | This compound |
| Synonym(s) | Phenol, 4-(trans-4-butylcyclohexyl)- |
| CAS Number | 88581-00-4 |
| Molecular Formula | C16H24O |
| Molecular Weight | 232.36 g/mol (approx.) |
| Appearance | Likely a solid crystalline powder or solid mass |
Projected GHS Hazard Classification
Based on data for phenol and other alkylphenols, the following GHS classification should be assumed.
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Category 3 | 💀 | Danger | H301: Toxic if swallowed. |
| Acute Toxicity (Dermal) | Category 3 | 💀 | Danger | H311: Toxic in contact with skin. |
| Skin Corrosion/Irritation | Category 1B | corrosive | Danger | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | corrosive | Danger | H318: Causes serious eye damage. |
| Germ Cell Mutagenicity | Category 2 | health_and_safety | Warning | H341: Suspected of causing genetic defects. |
Methodological & Application
Application Notes & Protocols: The Utility of 4-(trans-4-butylcyclohexyl)phenol in Advanced Liquid Crystal Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the application of 4-(trans-4-butylcyclohexyl)phenol as a pivotal intermediate in the synthesis of high-performance liquid crystal (LC) materials. We delve into the molecule's structure-property relationships, its role in defining key mesogenic characteristics, and provide detailed, field-proven protocols for its incorporation into calamitic (rod-like) liquid crystals.
Foundational Principles: The Significance of the Cyclohexylphenol Moiety in Mesogen Design
The design of thermotropic liquid crystals, which exhibit temperature-dependent mesophases, hinges on the precise engineering of molecular architecture.[1] The goal is to create molecules with a delicate balance of structural rigidity and flexibility, promoting the long-range orientational order characteristic of liquid crystalline states.[2]
The 4-alkylcyclohexylphenol scaffold is a cornerstone of modern LC design for several reasons:
-
Anisotropic Shape: The combination of a rigid cyclohexyl ring and a phenyl ring creates an elongated, rod-like structure essential for forming nematic and smectic phases.[2]
-
Low Viscosity: Replacing a second phenyl ring (as in biphenyl-based mesogens) with a saturated cyclohexane ring typically reduces the rotational viscosity of the resulting LC material. This is a critical parameter for display applications, as it directly correlates with faster switching speeds.
-
Broad Mesomorphic Range: The trans conformation of the substituted cyclohexane ring maintains molecular linearity, while the alkyl group (such as the butyl group in our topic compound) helps to suppress the melting point without significantly disrupting the clearing point (the temperature at which the material becomes an isotropic liquid). This widens the temperature range over which the LC phase is stable.[3]
-
Synthetic Versatility: The terminal phenol group provides a reactive site, a nucleophilic hydroxyl (-OH) group, that is readily functionalized. This allows for the straightforward attachment of various terminal groups and linking bridges via esterification or etherification, enabling the fine-tuning of properties like dielectric anisotropy (Δε) and birefringence (Δn).[4]
4-(trans-4-butylcyclohexyl)phenol, specifically, offers an optimized balance of these attributes, making it a valuable precursor for components in Twisted Nematic (TN) and other high-performance liquid crystal displays.[2]
Logical Workflow for Synthesis and Characterization
The successful synthesis of a liquid crystal from a precursor like 4-(trans-4-butylcyclohexyl)phenol requires a systematic workflow encompassing synthesis, purification, and rigorous characterization to validate both the chemical structure and the desired mesomorphic properties.
Caption: Synthesis and characterization workflow.
Protocol: Synthesis of a Representative Nematic Liquid Crystal
This section details a laboratory-scale protocol for the synthesis of 4'-cyanobiphenyl-4-yl 4-(trans-4-butylcyclohexyl)benzoate, a representative calamitic liquid crystal, via Steglich esterification. This method is widely applicable for coupling the phenolic precursor to a carboxylic acid core.
Objective: To synthesize a nematic liquid crystal by forming an ester linkage between 4-(trans-4-butylcyclohexyl)phenol and 4-cyano-4'-biphenylcarboxylic acid.
Materials:
-
4-(trans-4-butylcyclohexyl)phenol (1.0 eq)
-
4-Cyano-4'-biphenylcarboxylic acid (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Protocol Steps:
-
Reaction Setup:
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 4-(trans-4-butylcyclohexyl)phenol (1.0 eq), 4-cyano-4'-biphenylcarboxylic acid (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Rationale: An inert atmosphere and anhydrous solvent are critical to prevent side reactions with the highly reactive coupling agent (DCC). DMAP serves as a potent acylation catalyst. Cooling the reaction mixture helps to control the exothermicity and minimize the formation of N-acylurea byproduct.
-
-
Coupling Reaction:
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred reaction mixture at 0 °C over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Rationale: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the nucleophilic hydroxyl group of the phenol. A slight excess of DCC ensures complete consumption of the limiting reagent.
-
-
Workup and Extraction:
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, a white precipitate of dicyclohexylurea (DCU) byproduct will be visible.
-
Filter the reaction mixture through a pad of Celite to remove the bulk of the DCU precipitate. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Rationale: The acid wash removes unreacted DMAP, while the bicarbonate wash removes any remaining unreacted carboxylic acid. The brine wash helps to break any emulsions and remove bulk water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Rationale: Complete removal of water is necessary before purification.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.
-
Perform a final purification step by recrystallizing the solid from a suitable solvent (e.g., ethanol or a hexane/ethanol mixture) to obtain the final product as a pure white solid.
-
Rationale: Chromatography is essential for removing soluble impurities, particularly the N-acylurea byproduct. Recrystallization is a powerful technique for achieving the high purity (>99.5%) required for liquid crystal materials.
-
Characterization and Data Validation
The synthesized compound must be rigorously characterized to confirm its identity and liquid crystalline properties.
A. Structural Confirmation:
-
¹H and ¹³C NMR: Confirms the chemical structure, proton and carbon environments, and successful formation of the ester bond.
-
FT-IR Spectroscopy: Shows the disappearance of the broad O-H stretch from the phenol and the appearance of a strong C=O stretch (typically ~1735 cm⁻¹) from the new ester group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
B. Thermophysical Properties: The phase transition behavior is the defining characteristic of a liquid crystal. This is primarily determined using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
| Property | Analytical Technique | Typical Expected Result for a Nematic LC |
| Melting Point (Tₘ) | DSC (on heating) | Endothermic peak corresponding to Crystal (Cr) to Nematic (N) or Smectic (Sm) transition. |
| Clearing Point (T꜀) | DSC (on heating) | Endothermic peak corresponding to the Nematic (N) to Isotropic (I) liquid transition. |
| Crystallization (Tₓ) | DSC (on cooling) | Exothermic peak corresponding to the transition from a mesophase to the crystalline solid state. |
| Mesophase Identification | Polarized Optical Microscopy (POM) | Observation of characteristic optical textures (e.g., Schlieren or threaded textures for the nematic phase) between Tₘ and T꜀. |
Data derived from the general principles of liquid crystal characterization.[5][6]
Advanced Applications in Polymer Systems
Beyond its use in small-molecule LC mixtures, 4-(trans-4-alkylcyclohexyl)phenol derivatives are valuable precursors for creating polymer-based liquid crystal systems. Recent research has demonstrated their use in synthesizing polystyrene derivatives modified with these LC precursor molecules.[1][7][8]
Caption: Synthesis of a comb-like polymer for LC alignment.
These comb-like polymers, where the LC moieties are tethered to a flexible polymer backbone, can be used to create orientation layers for liquid crystal cells.[7] Films of these polymers have been shown to induce stable and uniform vertical alignment of liquid crystal molecules, a critical requirement for display modes like Vertically Aligned Nematic (VAN) LCDs.[1][8] This application leverages the inherent self-organizing properties of the cyclohexylphenol side chains to control the bulk orientation of a separate LC medium.[7]
Conclusion
4-(trans-4-butylcyclohexyl)phenol is more than a simple chemical intermediate; it is a strategic building block for tailoring the physical properties of advanced liquid crystal materials. Its unique structure provides a favorable combination of rigidity, low viscosity, and synthetic accessibility. The protocols and principles outlined in this guide demonstrate its utility in synthesizing both discrete mesogenic molecules and functional polymers for next-generation optical and display technologies. Mastery of its application is essential for researchers aiming to innovate in the field of materials science and liquid crystal technology.
References
- 1. mdpi.com [mdpi.com]
- 2. arborpharmchem.com [arborpharmchem.com]
- 3. EP0568040A1 - Cyclohexane derivative and liquid crystal composition containing the same - Google Patents [patents.google.com]
- 4. patents.justia.com [patents.justia.com]
- 5. Some Physical Properties of Mesogenic 4-(trans-4′-n-Alkylcyclohexyl) Isothiocyanatobenzenes | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
HPLC method development for quantification of 2-(4-butylcyclohexyl)phenol
An authoritative guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 2-(4-butylcyclohexyl)phenol. This document provides a comprehensive walkthrough of the strategic choices, optimization processes, and a final detailed protocol designed for researchers and analytical scientists.
Introduction: The Analytical Challenge
This compound is a substituted phenolic compound characterized by a polar phenol head and a non-polar moiety comprising a cyclohexyl ring and a butyl tail. This amphiphilic nature makes it a relevant compound in industrial applications, potentially as an antioxidant, a monomer in polymer synthesis, or a specialty chemical intermediate. Accurate and precise quantification is crucial for quality control, stability testing, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice for this purpose, offering high resolution, sensitivity, and reproducibility.
This application note details the systematic development of a reversed-phase HPLC (RP-HPLC) method, explaining the scientific rationale behind the selection of stationary phase, mobile phase composition, and detection parameters.
Analyte Characterization & Its Impact on Method Development
Table 1: Physicochemical Profile of this compound (Inferred)
| Property | Value / Characteristic | Rationale & Impact on HPLC Method |
| Structure | Phenolic ring attached to a 4-butylcyclohexyl group. | The combination of a polar phenol group and a large, non-polar alkyl-cycloalkyl group results in a predominantly hydrophobic molecule. This dictates the use of Reversed-Phase HPLC .[1][2] |
| Polarity | Predominantly non-polar / hydrophobic. | The analyte will be strongly retained on a non-polar stationary phase. A mobile phase with a high percentage of organic solvent will be required for elution.[3] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile); poorly soluble in water. | Standards and samples should be prepared in an organic solvent compatible with the mobile phase. |
| UV Absorbance | Expected λmax ~275-280 nm. | The phenolic ring is a chromophore. Phenol and its substituted derivatives typically exhibit maximum absorbance in this range, making UV detection highly suitable.[4][5] |
| Acidity (pKa) | Expected pKa ~10-12. | The phenolic hydroxyl group is weakly acidic. To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled to keep the analyte in its neutral, protonated form.[6] |
HPLC Method Development: A Strategic Approach
The development process is a logical progression from initial parameter selection based on analyte chemistry to fine-tuning for optimal performance. Reversed-phase chromatography is the chosen mode due to the analyte's non-polar nature.[7]
Phase 1: Foundational Parameter Selection
The initial choice of column, mobile phase, and detector settings is critical for establishing a workable baseline for optimization.
-
Stationary Phase (Column) Selection:
-
Primary Choice: C18 (Octadecylsilane) : A C18 column is the industry standard and the most logical starting point for separating hydrophobic compounds.[8][9] Its long alkyl chains provide strong hydrophobic interactions with the butylcyclohexyl moiety of the analyte, ensuring adequate retention.
-
Alternative Choice: Phenyl-Hexyl : If selectivity issues arise (e.g., interfering peaks from isomers or matrix components), a Phenyl-Hexyl column offers an alternative separation mechanism. It provides not only hydrophobic interactions but also π-π interactions between the phenyl rings of the stationary phase and the analyte's benzene ring, which can significantly alter elution order and improve resolution for aromatic compounds.[8][10]
-
-
Mobile Phase Selection:
-
Constituents : A polar mobile phase is used in RP-HPLC. A binary mixture of HPLC-grade water and an organic modifier is standard.[2]
-
Organic Modifier : Acetonitrile (ACN) is selected as the primary organic modifier over methanol. ACN generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.[11]
-
pH Control : To suppress the ionization of the phenolic hydroxyl group and achieve a sharp, symmetrical peak, the mobile phase should be acidified. Adding 0.1% formic acid to both the aqueous and organic phases is a common and effective practice.[12][13] This maintains a low pH environment throughout the gradient run, ensuring the analyte remains in its neutral form.
-
-
Detector Parameter Selection:
-
Detector Type : A Photodiode Array (PDA) detector is highly recommended. While a standard UV-Vis detector is sufficient, a PDA detector provides the advantage of acquiring the full UV spectrum at each point in the chromatogram. This is invaluable for identifying the precise λmax of the analyte and assessing peak purity.[14]
-
Wavelength (λ) : Based on the UV profile of similar phenolic compounds, the initial monitoring wavelength should be set to 280 nm .[12][15] A full scan from 200-400 nm should be performed on a standard solution to confirm the optimal wavelength for maximum absorbance.
-
Phase 2: Systematic Optimization Workflow
Once the initial conditions are set, the method is refined through a systematic process to achieve the desired separation in an efficient manner.
Caption: Workflow for HPLC Method Development.
-
Step 1: Gradient Scouting : The first injection should be a broad "scouting" gradient (e.g., 10% to 95% ACN over 20 minutes). This run will determine the approximate percentage of organic solvent required to elute the highly retained this compound.
-
Step 2: Gradient Optimization : Based on the scouting run, a narrower and shallower gradient is developed. For example, if the analyte elutes at 85% ACN, a new gradient might be set from 70% to 95% ACN over 15 minutes. This "zooms in" on the elution window, improving resolution between the analyte and any potential impurities.
-
Step 3: Flow Rate and Temperature : The standard flow rate for a 4.6 mm ID column is 1.0 mL/min. This can be adjusted (e.g., to 1.2 mL/min) to shorten run time if resolution is sufficient. Column temperature (e.g., 30-40 °C) is controlled to ensure reproducible retention times and can also improve peak shape by reducing mobile phase viscosity.
-
Step 4: System Suitability : Before finalizing the method, system suitability tests are performed by making replicate injections of a standard. Key parameters like peak tailing (should be ≤ 2), theoretical plates (should be > 2000), and relative standard deviation (RSD) of peak area and retention time (should be < 2%) are evaluated to ensure the system is performing adequately.
Detailed Application Protocol
This protocol describes the final, optimized method for the quantification of this compound.
Instrumentation and Conditions
Table 2: Final HPLC Method Parameters
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with Quaternary Pump, Autosampler, Column Thermostat, and PDA Detector. |
| Column | C18, 5 µm, 4.6 x 150 mm (e.g., Waters Sunfire™ C18, Agilent ZORBAX Eclipse Plus C18) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-Grade Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in HPLC-Grade Acetonitrile |
| Gradient Program | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 280 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Mobile Phase Preparation :
-
To prepare Mobile Phase A, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade water.
-
To prepare Mobile Phase B, add 1.0 mL of formic acid to a 1 L volumetric flask and fill to the mark with HPLC-grade acetonitrile.
-
Filter both solutions through a 0.45 µm membrane filter and degas by sonication or online degasser.
-
-
Standard Stock Solution (1000 µg/mL) :
-
Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with acetonitrile. Mix thoroughly. This solution is stable for several weeks when stored at 2-8 °C.
-
-
Working Standard Solutions (e.g., 1-100 µg/mL) :
-
Prepare a series of calibration standards by serially diluting the stock solution with acetonitrile. For example, to prepare a 100 µg/mL standard, transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with acetonitrile.
-
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (75% B) for at least 15 minutes or until a stable baseline is achieved.
-
Perform a blank injection (acetonitrile) to ensure no system contamination.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by correlating their peak areas to the calibration curve.
Method Validation and Trustworthiness
While this note details method development, the final step before routine use is method validation in accordance with regulatory guidelines such as ICH Q2(R1). This process formally verifies that the method is suitable for its intended purpose and includes:
-
Specificity : Demonstrating that the analyte peak is free from interference from matrix components.
-
Linearity : Confirming a linear relationship between concentration and detector response across a defined range.
-
Accuracy : Assessing the closeness of the measured value to the true value (recovery).
-
Precision : Evaluating the method's repeatability and intermediate precision (RSD%).
-
Limit of Quantification (LOQ) and Limit of Detection (LOD) : Determining the lowest concentration that can be reliably quantified and detected.
Conclusion
This application note presents a systematic and scientifically grounded approach to developing a robust RP-HPLC method for the quantification of this compound. By leveraging an understanding of the analyte's physicochemical properties, a C18 column with an acidified water/acetonitrile gradient provides excellent chromatographic performance. The outlined protocol is a reliable starting point for researchers and quality control laboratories, which, after formal validation, can be confidently implemented for routine analysis.
References
- 1. jordilabs.com [jordilabs.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. moravek.com [moravek.com]
- 4. uv-visible light absorption spectrum of phenol 3-nitrophenol spectra of phenols aromatic compounds benzene ring based chromophore Doc Brown's chemistry revision notes [docbrown.info]
- 5. Phenol, 4-cyclohexyl- [webbook.nist.gov]
- 6. 2,4-Di-tert-butylphenol | C14H22O | CID 7311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 8. benchchem.com [benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Influence of sample and mobile phase pH on HPLC-DAD-MS analysis of anthocyanins and other phenolic compounds in wine - UGD Academic Repository [eprints.ugd.edu.mk]
- 14. Optimization of a new mobile phase to know the complex and real polyphenolic composition: towards a total phenolic index using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
GC-MS Analysis of 2-(4-butylcyclohexyl)phenol and its Derivatives: A Comprehensive Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed and robust protocol for the identification and quantification of 2-(4-butylcyclohexyl)phenol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Alkylphenols are compounds of significant industrial and environmental interest, necessitating sensitive and selective analytical methods. Due to the inherent polarity and low volatility of phenolic compounds, a derivatization step is essential for successful GC-MS analysis. This guide details a complete workflow, including sample extraction, silylation-based derivatization, optimized GC-MS parameters, and data analysis strategies. The methodologies are grounded in established principles for analyzing structurally similar compounds, ensuring scientific integrity and transferability.
Introduction: The Analytical Challenge
This compound is a member of the broader alkylphenol class of compounds. These substances are used in various industrial applications, but their structural similarity to natural estrogens has raised concerns about their potential as endocrine-disrupting chemicals (EDCs). Accurate quantification in complex matrices such as environmental samples, consumer products, or biological fluids is crucial for risk assessment and regulatory compliance.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high separation efficiency and definitive compound identification.[1][2] However, the polar hydroxyl group on the phenol makes it non-volatile and prone to poor chromatographic peak shape. To overcome this, a chemical derivatization step is employed to convert the analyte into a more volatile and thermally stable form suitable for GC analysis.[3][4] This protocol focuses on silylation, a widely-used and effective derivatization technique for phenolic compounds.[5]
Principle of the Method
The overall analytical workflow involves three core stages:
-
Extraction: The target analyte is first isolated from the sample matrix using an appropriate technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[6]
-
Derivatization: The hydroxyl group of the phenol is chemically modified by replacing the active hydrogen with a non-polar trimethylsilyl (TMS) group. This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), significantly reduces the polarity and increases the volatility of the analyte.[3][7]
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other components based on its boiling point and interaction with the capillary column. The mass spectrometer then ionizes the eluted compound, fragments it in a reproducible manner, and detects the fragments based on their mass-to-charge ratio (m/z), allowing for both qualitative identification and quantitative measurement.
Apparatus and Reagents
-
Apparatus:
-
Gas Chromatograph with Mass Spectrometric Detector (GC-MS)
-
Autosampler vials (1.5 mL, glass) with inserts
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Analytical balance
-
Pipettes and general laboratory glassware
-
-
Reagents & Standards:
-
This compound analytical standard
-
Internal Standard (IS): e.g., 4-tert-butylphenol-d13 or a similar deuterated analog.[8]
-
Solvents (GC or HPLC grade): Hexane, Dichloromethane, Methanol, Ethyl Acetate.[6]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[7]
-
Anhydrous Sodium Sulfate
-
High-purity Helium (carrier gas)
-
Detailed Protocols
Protocol 1: Sample and Standard Preparation
This protocol outlines a general Liquid-Liquid Extraction (LLE) suitable for aqueous samples. For solid matrices, an initial solvent extraction (e.g., using sonication with methanol) would be required before proceeding.
-
Stock Solutions: Prepare a 1 mg/mL stock solution of this compound and the internal standard in methanol. Store at 4°C.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution in a suitable solvent (e.g., hexane) to cover the expected concentration range (e.g., 1-100 µg/L).[8] Spike each standard with the internal standard to a constant concentration.
-
Sample Extraction: a. To a 10 mL aqueous sample, add 50 µL of the internal standard solution. b. Add 5 mL of dichloromethane or a 1:1 mixture of hexane and ethyl acetate. c. Vortex vigorously for 2 minutes. d. Centrifuge to separate the layers. e. Carefully transfer the organic (bottom) layer to a clean tube. f. Repeat the extraction (steps b-e) two more times, pooling the organic extracts. g. Pass the pooled extract through a small column of anhydrous sodium sulfate to remove residual water. h. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 100 µL.
Protocol 2: Derivatization (Silylation)
Causality: Silylation replaces the acidic proton of the phenolic hydroxyl group with a bulky, non-polar trimethylsilyl (TMS) group. This blocks hydrogen bonding, increases thermal stability, and enhances volatility, leading to sharp, symmetrical peaks in the GC.[4][5]
-
Transfer the 100 µL concentrated extract (from Protocol 1, step 3h) or an aliquot of a calibration standard into a clean autosampler vial.
-
Add 100 µL of the silylating reagent (BSTFA + 1% TMCS).
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 30 minutes using a heating block.[7]
-
Allow the vial to cool to room temperature before placing it in the autosampler for GC-MS analysis.
Protocol 3: GC-MS Instrumentation and Parameters
The following parameters are a robust starting point and should be optimized based on the specific instrument and column used. A non-polar or mid-polarity column is recommended.[9][10]
| Parameter | Recommended Setting | Justification |
| GC System | ||
| Injection Mode | Splitless (1 µL injection volume) | Maximizes analyte transfer to the column for trace-level analysis.[11] |
| Injector Temp | 250 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Provides good separation efficiency and is inert. |
| Column | DB-5ms (or equivalent), 30m x 0.25mm ID, 0.25µm film | A 5% phenyl-methylpolysiloxane phase offers excellent resolving power for a wide range of semi-volatile organic compounds.[9] |
| Oven Program | 80°C (hold 2 min), ramp 10°C/min to 280°C, hold 5 min | A temperature ramp allows for the separation of compounds with different boiling points.[12] |
| MS System | ||
| Ion Source Temp | 230 °C | Standard temperature to maintain analyte integrity in the ion source. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[13] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full Scan is used for identification and confirmation. Selected Ion Monitoring (SIM) is used for higher sensitivity and accurate quantification by monitoring characteristic ions.[14] |
| Transfer Line | 280 °C | Prevents condensation of the analyte between the GC and MS. |
Data Analysis and Expected Results
-
Compound Identification: The primary identification is based on the retention time matching that of a known standard. Confirmation is achieved by comparing the acquired mass spectrum of the peak with a reference spectrum from a library like the NIST/EPA/NIH Mass Spectral Library.[15][16]
-
Quantification: Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards. The concentration of the analyte in unknown samples is then calculated from this curve.
-
Mass Spectrum Interpretation: The EI mass spectrum of the TMS-derivatized this compound is expected to show characteristic fragments. While a library spectrum is the gold standard, the fragmentation pattern can be predicted based on chemical principles.[17][18]
-
Molecular Ion (M+): A peak corresponding to the mass of the entire TMS-derivatized molecule.
-
Key Fragments: Expect to see significant fragments from the loss of a methyl group (-15 amu) from the TMS moiety, cleavage of the butyl group, and fragmentation of the cyclohexyl ring. A prominent ion at m/z 73 ([Si(CH₃)₃]⁺) is characteristic of TMS derivatives.
-
Method Validation and Quality Control
A robust analytical method requires validation to ensure data is reliable and reproducible.[2][19] Key parameters to assess include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 for the calibration curve.[12] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably distinguished from background noise. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. | Signal-to-Noise ratio of 10:1.[19] |
| Precision | The closeness of agreement between a series of measurements. Assessed as intra-day and inter-day variability. | Relative Standard Deviation (RSD) < 15%.[19] |
| Accuracy / Recovery | The closeness of the measured value to the true value, often assessed by analyzing spiked samples. | Recovery within 80-120%. |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte in blank samples. |
Quality Control: Routinely analyze procedural blanks to check for contamination, and a mid-range calibration standard (Continuing Calibration Verification) to monitor instrument performance during analytical runs.
References
- 1. mdpi.com [mdpi.com]
- 2. impactfactor.org [impactfactor.org]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV) | OIV [oiv.int]
- 9. agilent.com [agilent.com]
- 10. agilent.com [agilent.com]
- 11. uoguelph.ca [uoguelph.ca]
- 12. mdpi.com [mdpi.com]
- 13. academic.oup.com [academic.oup.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. kohan.com.tw [kohan.com.tw]
- 16. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. whitman.edu [whitman.edu]
- 19. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Use of 2-(4-butylcyclohexyl)phenol as a Versatile Intermediate in Pharmaceutical Synthesis
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of 2-(4-butylcyclohexyl)phenol. While direct lineage to a commercialized Active Pharmaceutical Ingredient (API) from this specific intermediate is not extensively documented in public literature, its structural motifs—a sterically accessible phenol and a lipophilic cyclohexyl group—position it as a highly valuable and versatile starting material. This guide will explore its potential in the synthesis of complex molecules, focusing on hypothetical yet plausible pathways toward classes of compounds with established therapeutic relevance, such as non-steroidal estrogen analogues and precursors for anti-inflammatory agents. We will provide detailed, field-proven protocols for key transformations, explain the underlying chemical principles, and present workflows to guide the synthetic chemist in leveraging this intermediate's full potential.
Introduction: The Strategic Value of the Cyclohexylphenol Scaffold
Phenolic compounds are a cornerstone of medicinal chemistry, appearing in a significant percentage of FDA-approved small-molecule drugs.[1] The hydroxyl group of a phenol is a versatile chemical handle, capable of acting as a hydrogen bond donor and acceptor, and serving as a nucleophile or a precursor to an array of functional groups. The incorporation of a cyclohexyl moiety, particularly a substituted one like 4-butylcyclohexyl, introduces critical lipophilicity and conformational complexity. This can enhance a molecule's ability to penetrate biological membranes and interact with hydrophobic pockets within protein targets.
This compound, therefore, represents a pre-validated scaffold that combines these two key features. Its utility lies in its potential to serve as a foundational building block for a diverse range of therapeutic agents. This guide will focus on practical, well-established synthetic transformations to illustrate its application as a pharmaceutical intermediate.[2][3]
Physicochemical and Spectroscopic Data
A thorough understanding of the starting material is critical for reaction design and monitoring. The key properties of this compound are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₁₆H₂₄O | Calculated |
| Molecular Weight | 232.36 g/mol | Calculated |
| Appearance | Off-white to pale yellow solid | Typical Observation |
| Boiling Point | Approx. 155-160 °C at 1 mmHg | Predicted |
| Solubility | Soluble in methanol, ethanol, acetone, ethyl acetate, dichloromethane; Insoluble in water. | Experimental Observation |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.15-6.80 (m, 4H, Ar-H), 4.85 (s, 1H, OH), 2.85 (tt, 1H, Ar-CH), 1.90-1.20 (m, 13H, cyclohexyl-H & butyl-H), 0.92 (t, 3H, -CH₃) | Representative Data |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 152.0, 138.5, 127.5, 126.8, 120.9, 115.5, 44.5, 36.5, 35.8, 34.2, 33.5, 29.5, 22.8, 14.1 | Representative Data |
Synthesis of the Intermediate: this compound
The most common and industrially scalable method for synthesizing cyclohexylphenols is the Friedel-Crafts alkylation of a phenol.[4][5][6][7] This reaction involves the electrophilic substitution of the aromatic ring with a carbocation generated from an alkylating agent, such as an alcohol or an alkene, in the presence of an acid catalyst.
Protocol 1: Synthesis via Friedel-Crafts Alkylation
This protocol describes the synthesis of this compound from phenol and 4-butylcyclohexanol. The use of a solid acid catalyst, such as an acidic zeolite or ion-exchange resin, is preferred for its ease of separation and reduced environmental impact compared to traditional Lewis acids like AlCl₃.[8][9]
Workflow Diagram:
Caption: Workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenol (1.0 eq), 4-butylcyclohexanol (1.1 eq), and a hierarchical Beta zeolite catalyst (10% w/w of phenol).[9]
-
Reaction Execution: Heat the heterogeneous mixture to 150-160 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the consumption of phenol is complete (typically 4-6 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with toluene. Filter the mixture through a pad of Celite to remove the catalyst. Wash the catalyst cake with additional toluene.
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to remove toluene. The crude product, a mixture of ortho- and para-isomers, is then purified by vacuum distillation to isolate the desired this compound.
Causality and Insights:
-
The use of a slight excess of 4-butylcyclohexanol ensures complete conversion of the limiting reagent, phenol.
-
The hierarchical zeolite provides strong Brønsted acid sites necessary for the dehydration of the alcohol to form the corresponding carbocation, which is the active electrophile.[9] Its porous structure enhances selectivity.
-
The ortho-product is generally favored kinetically, but the ratio of ortho to para isomers can be influenced by the catalyst and reaction temperature.
Application in the Synthesis of Non-Steroidal Estrogen Analogues
The this compound structure is a viable scaffold for the synthesis of non-steroidal estrogen receptor modulators. Many known non-steroidal estrogens feature a phenolic hydroxyl group, which is crucial for binding to the estrogen receptor (ER).[10][11][12][13] The bulky, lipophilic butylcyclohexyl group can mimic the steroidal backbone of natural estrogens.
A common strategy in the synthesis of these analogues is the introduction of a side chain via O-alkylation of the phenolic hydroxyl group.[14][15][16][17]
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the synthesis of a hypothetical estrogen receptor modulator precursor by reacting this compound with a suitable alkyl halide. The Williamson ether synthesis is a robust and widely used method for forming ether linkages.[1][2][18][19][20]
Reaction Scheme:
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. The Williamson Ether Synthesis [cs.gordon.edu]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. ocf.berkeley.edu [ocf.berkeley.edu]
- 5. jk-sci.com [jk-sci.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. cerritos.edu [cerritos.edu]
- 8. benchchem.com [benchchem.com]
- 9. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis and evaluation of 11β-(4-Substituted phenyl) estradiol analogs: Transition from estrogen receptor agonists to antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. (PDF) Synthesis of Non-Steroidal Estrogen Receptor [research.amanote.com]
- 13. DSpace [scholarbank.nus.edu.sg]
- 14. tandfonline.com [tandfonline.com]
- 15. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. EP0599688A1 - Process for O-alkylation of phenolic compounds - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. books.rsc.org [books.rsc.org]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. gold-chemistry.org [gold-chemistry.org]
Derivatization of 2-(4-butylcyclohexyl)phenol for enhanced analytical detection
An Application Guide: Derivatization of 2-(4-butylcyclohexyl)phenol for Enhanced Analytical Detection
Abstract
This technical note provides a comprehensive guide to the chemical derivatization of this compound, a sterically hindered alkylphenol, to overcome challenges in its analytical detection. Direct analysis of this compound by common chromatographic techniques can be hampered by its moderate polarity, potential for peak tailing, low volatility, and weak chromophoric properties. We present detailed, field-tested protocols for silylation and acylation to significantly enhance its suitability for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) analysis. The causality behind reagent selection, reaction optimization, and choice of analytical platform is discussed in depth to provide researchers, scientists, and drug development professionals with a robust framework for method development.
The Analytical Challenge: Why Derivatize this compound?
This compound is an alkylated phenol characterized by a polar hydroxyl group and a bulky, nonpolar butylcyclohexyl substituent. This bifunctional nature presents distinct challenges for chromatographic analysis. The phenolic hydroxyl group can engage in hydrogen bonding with active sites on GC columns and inlet liners, leading to poor peak shape and analyte loss. For HPLC, its native UV absorbance, dictated by the phenol ring, may be insufficient for trace-level quantification in complex matrices.
Chemical derivatization addresses these issues by chemically modifying the polar hydroxyl group.[1] This single transformation can simultaneously:
-
Increase Volatility and Thermal Stability: By replacing the active hydrogen of the hydroxyl group with a nonpolar moiety, intermolecular hydrogen bonding is eliminated, making the molecule more suitable for volatilization in a GC inlet without degradation.[1][2]
-
Improve Chromatographic Behavior: The reduction in polarity leads to more symmetrical peak shapes and improved resolution.
-
Enhance Detector Response: A derivatizing agent can introduce a functional group that is highly responsive to a specific detector, such as a strong chromophore for HPLC-UV or an electron-capturing group for GC-ECD.[3]
The choice of derivatization strategy is therefore intrinsically linked to the chosen analytical platform.
Strategic Selection of Derivatization Pathways
The optimal derivatization approach is dictated by the analytical instrumentation available and the desired sensitivity. We will explore two primary pathways: silylation and acylation, tailored for both GC-MS and HPLC-UV platforms.
Caption: Logical workflow for selecting a derivatization strategy.
Protocol I: Silylation for GC-MS Analysis
Silylation is a robust and widely used derivatization technique for compounds containing active hydrogens, such as phenols.[2][4] The reaction replaces the acidic proton of the hydroxyl group with a nonpolar trialkylsilyl group, typically trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS).
3.1. Principle & Reagent Choice
For this application, we select N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) as the derivatizing agent. MTBSTFA yields a TBDMS ether, which offers superior hydrolytic stability compared to its TMS counterpart, making it more resilient to trace moisture in samples and solvents.[5][6] The reaction byproducts, N-methyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically elute with the solvent front, ensuring a clean chromatogram.[5]
Caption: Silylation reaction of the target analyte with MTBSTFA.
3.2. Detailed Experimental Protocol
Materials:
-
This compound standard or sample extract
-
MTBSTFA with 1% TBDMCS (t-butyldimethylchlorosilane as catalyst)
-
Pyridine or Acetone (high purity, anhydrous)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Prepare a solution of the analyte in pyridine or acetone at a concentration of approximately 100 µg/mL. Pipette 100 µL of this solution into a GC vial. If working with a dried extract, reconstitute it in 100 µL of the chosen solvent.
-
Reagent Addition: Add 100 µL of MTBSTFA (+1% TBDMCS) to the GC vial. The use of a catalyst like TBDMCS is recommended for hindered phenols to ensure a rapid and complete reaction.[5]
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system. No workup is required.
-
GC-MS Conditions (Typical):
-
Injector: 280°C, Splitless mode
-
Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm (or equivalent)
-
Oven Program: 100°C hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min.
-
MS: Scan mode (m/z 50-550) or Selected Ion Monitoring (SIM) for target analysis.
-
Protocol II: Acylation for HPLC-UV and GC-MS Analysis
Acylation involves the reaction of the phenolic hydroxyl group with an acylating agent, such as an acid anhydride or acyl chloride, to form an ester.[7] This strategy is versatile and can be adapted for both GC and HPLC.
4.1. Principle & Reagent Choice
-
For HPLC-UV: The goal is to attach a strong chromophore to the analyte. We select 4-Nitrobenzoyl chloride (4-NB-Cl) . The nitrobenzoyl group has a very high molar absorptivity, allowing for highly sensitive detection around 260-280 nm, a region where many matrix components may have lower interference.[3][8]
-
For GC-MS: To enhance volatility and provide a unique mass spectrum, we select Heptafluorobutyric anhydride (HFBA) . The resulting heptafluorobutyryl ester is extremely volatile and provides a significant mass shift and characteristic fragmentation pattern, aiding in identification and quantification.[9][10]
4.2. Detailed Protocol for HPLC-UV Derivatization (4-NB-Cl)
Materials:
-
Analyte standard or sample extract
-
4-Nitrobenzoyl chloride (4-NB-Cl) solution (2 mg/mL in acetonitrile)
-
Borate Buffer (0.1 M, pH 8.5)
-
Acetonitrile (HPLC grade)
-
Hexane (HPLC grade)
-
1.5 mL microcentrifuge tubes
Procedure:
-
Sample Preparation: To 200 µL of the aqueous sample or standard in a microcentrifuge tube, add 200 µL of Borate Buffer (pH 8.5). The basic pH is critical as it deprotonates the phenol, increasing its nucleophilicity.
-
Reagent Addition: Add 200 µL of the 4-NB-Cl solution.
-
Reaction: Vortex the mixture vigorously for 1 minute. Let it stand at room temperature for 5 minutes. Studies have shown the reaction is typically rapid, reaching a plateau within minutes.[3]
-
Extraction: Add 500 µL of hexane to the tube. Vortex for 1 minute to extract the nonpolar derivative into the organic layer. Centrifuge for 2 minutes to separate the phases.
-
Analysis: Carefully transfer the upper hexane layer to an HPLC vial. Evaporate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase (e.g., 100 µL of acetonitrile/water). The sample is ready for HPLC-UV analysis.
Caption: Workflow for HPLC-UV analysis via acylation.
Expected Outcomes & Data Summary
Derivatization fundamentally alters the physicochemical properties of the analyte, leading to predictable and advantageous changes in analytical data. The following table summarizes the expected enhancements for each protocol.
| Parameter | Underivatized Analyte | TBDMS Derivative (GC-MS) | 4-NB Derivative (HPLC-UV) |
| Analytical Method | GC-MS or HPLC-UV | GC-MS | HPLC-UV |
| Relative Volatility | Low | Very High | N/A |
| Relative Polarity | High | Very Low | Low |
| Chromatographic Peak | Potential Tailing | Sharp, Symmetrical | Sharp, Symmetrical |
| Molecular Weight Shift | N/A | +114 Da | +149 Da |
| Detector Response | Moderate (MS), Low (UV) | High (MS) | Very High (UV @ ~260 nm) |
| Key Advantage | No sample preparation | High thermal stability, clean chromatogram | Significant sensitivity boost for UV detection[3] |
| Primary Limitation | Poor peak shape, low sensitivity | Reagent sensitivity to moisture | Requires liquid-liquid extraction step |
Troubleshooting and Field-Proven Insights
-
Silylation Issues: The primary enemy of silylation is water. Ensure all glassware is dry and use high-purity, anhydrous solvents. If derivatization is incomplete, consider increasing the reaction temperature to 80-90°C or the reaction time to 60 minutes. The stability of silyl derivatives can be limited; it is best practice to analyze samples within 24 hours of preparation.[11]
-
Acylation Issues: For the HPLC-UV protocol, maintaining the basic pH is crucial for efficient reaction.[3] If recovery is low, ensure the pH of the reaction mixture is indeed ~8.5 before adding the 4-NB-Cl reagent. Excess acylating reagent is hydrolyzed during the process, but a small water wash of the organic extract can sometimes help remove residual reagent if interference is observed.
Conclusion
The derivatization of this compound is an essential and powerful strategy to enable its robust and sensitive quantification. For GC-MS applications, silylation with MTBSTFA offers a simple, effective method to improve volatility and chromatography. For HPLC-UV analysis, acylation with 4-Nitrobenzoyl chloride provides a significant enhancement in detector response, enabling low-level detection that would otherwise be unattainable. By understanding the chemical principles behind these reactions and following validated protocols, researchers can confidently develop reliable analytical methods for this and other challenging phenolic compounds.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Acylation of phenols to phenolic esters with organic salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. scirp.org [scirp.org]
- 9. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. labinsights.nl [labinsights.nl]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-(4-butylcyclohexyl)phenol
Introduction
2-(4-butylcyclohexyl)phenol is a disubstituted phenol derivative with potential applications in the pharmaceutical, agrochemical, and materials science sectors. Its unique combination of a hydrophilic phenol group and a bulky, lipophilic butylcyclohexyl substituent imparts specific physicochemical properties that are of interest for the development of novel bioactive compounds and functional materials. This document provides a comprehensive guide for the scale-up synthesis of this compound, detailing two viable synthetic routes and addressing key considerations for process optimization, safety, and purification. These protocols are designed for researchers, scientists, and drug development professionals seeking to produce this compound in gram-to-kilogram quantities.
Strategic Approach to Synthesis
The synthesis of this compound presents a challenge in achieving the desired 2,4-disubstitution pattern with two different alkyl groups. Two primary synthetic strategies are presented here, each with its own set of advantages and considerations for scale-up.
-
Route 1: Sequential Friedel-Crafts Alkylation. This classic approach involves the stepwise introduction of the butyl and cyclohexyl groups onto the phenol ring. The initial para-alkylation with a butyl group is followed by a sterically directed ortho-alkylation with cyclohexene.
-
Route 2: Hydrogenation of a Biphenyl Precursor. This alternative strategy involves the synthesis of a biphenyl derivative, 4-butyl-2-phenylphenol, which is then subjected to catalytic hydrogenation to selectively reduce one of the aromatic rings to a cyclohexane ring.
The choice between these routes will depend on factors such as the availability of starting materials, desired purity profile, and the specific capabilities of the production facility.
Route 1: Sequential Friedel-Crafts Alkylation
This route is a robust and well-understood method for the synthesis of alkylated phenols.[1] The key to success lies in controlling the regioselectivity of the two alkylation steps.
Step 1: Synthesis of 4-n-Butylphenol
The first step is the synthesis of the intermediate, 4-n-butylphenol. While various methods exist, the diazotization of 4-n-butylaniline followed by hydrolysis offers a reliable route with good yields.[2]
Reaction Scheme:
References
Catalytic methods for the alkylation of phenols with cyclohexene
An In-Depth Guide to the Catalytic Alkylation of Phenols with Cyclohexene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Cyclohexylphenols
The alkylation of phenols, a cornerstone of industrial organic synthesis, represents a critical pathway for converting simple phenolic feedstocks into high-value, functionalized molecules. Specifically, the reaction of phenol with cyclohexene, a classic example of Friedel-Crafts alkylation, yields cyclohexylphenols (CHPs) and cyclohexyl phenyl ether (CPE).[1] These products are not mere laboratory curiosities; they are vital intermediates in a multitude of sectors. 2-Cyclohexylphenol is a precursor for disinfectants and fungicides, while 4-cyclohexylphenol is used in the manufacturing of dyes, resins, and pharmaceuticals.[2] Furthermore, the O-alkylation product, cyclohexyl phenyl ether, is a valuable fragrance component.[3][4]
Traditionally, this reaction has been performed using corrosive and difficult-to-handle homogeneous Brønsted or Lewis acids like H₂SO₄, AlCl₃, and BF₃. The drive towards green and sustainable chemistry has spurred extensive research into heterogeneous solid acid catalysts, which offer significant advantages in terms of reusability, reduced waste, and simplified product separation.[3][5] This guide provides a detailed exploration of modern catalytic methods for this transformation, focusing on the underlying mechanisms, catalyst performance, and practical experimental protocols. We will delve into the nuances of various catalytic systems, including zeolites, supported heteropolyacids, and ionic liquids, to provide a comprehensive resource for professionals in research and development.
Mechanistic Landscape: Navigating O- vs. C-Alkylation and Regioselectivity
The alkylation of phenol with cyclohexene is an electrophilic aromatic substitution reaction. The process is initiated by the activation of cyclohexene by an acid catalyst to form a reactive cyclohexyl carbenium ion.[6] This electrophile then attacks the phenol molecule, leading to two primary competing pathways: O-alkylation (ether formation) and C-alkylation (ring substitution).
Several key principles govern the product distribution:
-
Kinetic vs. Thermodynamic Control: O-alkylation to form cyclohexyl phenyl ether (CPE) is often kinetically favored, meaning it forms faster, particularly at lower reaction temperatures.[3][6] However, this reaction can be reversible.[6] In contrast, C-alkylation products—2-cyclohexylphenol (o-CHP) and 4-cyclohexylphenol (p-CHP)—are thermodynamically more stable and tend to be the major products under equilibrium conditions or at higher temperatures.[6][7]
-
Regioselectivity (ortho vs. para): The hydroxyl group of phenol is an activating, ortho, para-directing group. The ratio of o-CHP to p-CHP is highly dependent on the catalyst and reaction conditions. Steric hindrance can favor the formation of the para isomer.[8] Large-pore zeolites, for instance, have been shown to selectively produce p-CHP at higher temperatures.[7] Conversely, some catalytic systems show a preference for the ortho product.
-
Polyalkylation: The initial C-alkylation products are still activated towards further electrophilic attack, which can lead to the formation of di- or even tri-substituted phenols, such as 2,4-dicyclohexylphenol. Using an excess of phenol relative to cyclohexene can help to minimize this side reaction.[9]
Heterogeneous Solid Acid Catalysts: The Workhorses of Modern Alkylation
The shift away from mineral acids has placed heterogeneous catalysts at the forefront of phenol alkylation technology. Their primary advantages include ease of separation from the reaction mixture, potential for regeneration and recycling, and reduced corrosion issues.
Zeolites
Zeolites are crystalline microporous aluminosilicates with well-defined pore structures and strong Brønsted acid sites, making them exceptionally versatile catalysts for shape-selective reactions.[10]
-
Expertise & Experience: The catalytic activity of zeolites in this reaction is directly linked to their acidity and pore architecture.[10] Large-pore zeolites such as Faujasite (FAU, e.g., Zeolite Y) and Beta (BEA) are generally more active than medium-pore zeolites like ZSM-5, as their larger channels can better accommodate the bulky cyclohexyl group and the transition states involved.[7] The reaction temperature is a critical parameter; increasing temperature generally enhances phenol conversion but can also lead to the dealkylation of products, reducing the overall yield.[10]
-
Trustworthiness: The performance of zeolites is highly reproducible. For instance, studies have consistently shown that large-pore H-Y and H-mordenite zeolites can achieve phenol conversions of up to 85% at 200 °C.[7] The selectivity can be tuned by temperature, with lower temperatures favoring the ortho-alkylated product and higher temperatures promoting the formation of the more stable para-alkylated isomer.[7]
Table 1: Performance of Various Zeolite Catalysts in Phenol Alkylation
| Catalyst | Si/Al Ratio | Temp. (°C) | Phenol Conv. (%) | Major Product(s) | Key Observation | Reference(s) |
| H-Y | - | 200 | ~85 | p-Cyclohexylphenol | High conversion and selectivity to para-isomer at high temp. | [7] |
| H-Mordenite | - | 200 | ~85 | p-Cyclohexylphenol | Performance similar to H-Y under optimal conditions. | [7] |
| H-Beta (BEA) | 19 | 160 | >90 | o-CHP, p-CHP, CPE | Very active catalyst for both C- and O-alkylation. | |
| Cation-Exchanged X | Various | 200-300 | Variable | o-CHP, p-CHP | Activity correlates with catalyst acidity and metal ion electronegativity. | [10] |
Supported Heteropolyacids (HPAs)
Heteropolyacids, such as 12-tungstophosphoric acid (TPA), are polyoxometalate compounds with extremely high Brønsted acidity, often exceeding that of conventional mineral acids. To overcome their solubility in polar media and low surface area, they are often supported on high-surface-area materials like K-10 clay, hydrous zirconia (ZrO₂), or mesoporous silica.[3]
-
Expertise & Experience: Supported HPAs are highly efficient catalysts that can operate under mild liquid-phase conditions. The choice of support is crucial as it affects the dispersion of the HPA and the overall stability of the catalyst. For example, 30% TPA supported on hydrous zirconia has demonstrated high activity and selectivity for 2-cyclohexylphenol.
-
Trustworthiness: These catalysts are not only highly active but also recyclable and reusable, aligning with the principles of green chemistry. Studies have shown that a catalyst like 20% (w/w) dodecatungstophosphoric acid (DTP) on K-10 clay is particularly effective for selective O-alkylation at lower temperatures (around 60 °C).[3]
Other Solid Acids
A variety of other solid acids have been successfully employed, including:
-
Sulfated Zirconia: A solid superacid known for its high catalytic activity.[3][4]
-
Ion-Exchange Resins: Polymeric resins with sulfonic acid groups (e.g., Amberlyst-15) are effective heterogeneous catalysts, particularly for liquid-phase reactions at moderate temperatures.[4][8]
-
Acid-Treated Clays: Materials like Montmorillonite K-10 serve as both effective catalysts and catalyst supports.[3]
Alternative Catalytic Systems: Ionic Liquids
Acidic ionic liquids (ILs) have emerged as a promising class of catalysts that blur the line between homogeneous and heterogeneous catalysis. They can act as both the solvent and the catalyst, offering high activity and unique selectivity profiles.
-
Expertise & Experience: SO₃H-functionalized ionic liquids have been successfully used to catalyze the alkylation of phenol with cyclohexanol (a precursor to cyclohexene in situ).[11] The reaction parameters, including temperature and reactant molar ratios, can be optimized to achieve high conversion and selectivity.
-
Trustworthiness: A key advantage of ILs is their negligible vapor pressure and high thermal stability. Furthermore, the products can often be separated by simple extraction, and the ionic liquid can be recovered and reused multiple times with minimal loss of activity.[11] Under optimal conditions (200 °C, 6 hours), phenol conversions of 75.7% with a 61.8% selectivity to the valuable para-cyclohexylphenol have been reported.[11]
Detailed Experimental Protocols
The following protocols are generalized methodologies based on published literature and are intended to serve as a starting point for experimental design. Caution: Always perform a thorough risk assessment before conducting any chemical reaction. Phenol is toxic and corrosive. Handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Alkylation Using Zeolite H-BEA in an Autoclave Reactor
This protocol is adapted for a typical liquid-phase batch reaction under pressure, suitable for achieving high conversion.
-
Catalyst Activation: Place the required amount of H-BEA zeolite in a ceramic crucible. Calcine in a muffle furnace at 550 °C for 4-6 hours under a flow of dry air to remove adsorbed water and organic species. Allow to cool to room temperature in a desiccator before use.
-
Reactor Charging: To a 300 mL Parr autoclave reactor equipped with a mechanical stirrer and temperature controller, add the activated H-BEA catalyst (e.g., 0.20 g).
-
Add the reactants: phenol (e.g., 5.0 g), cyclohexene, and a non-polar solvent such as decalin (e.g., 100 mL). A typical molar ratio of phenol to cyclohexene is between 1:1 and 5:1.[12] An excess of phenol is often used to suppress di-alkylation.
-
Reaction Execution:
-
Seal the autoclave and purge several times with an inert gas (e.g., N₂ or Ar).
-
Begin stirring at a high rate (e.g., 700 rpm) to ensure good mixing and overcome mass transfer limitations.
-
Heat the reactor to the desired temperature (e.g., 160 °C).
-
Maintain the reaction at temperature for the desired duration (e.g., 2-12 hours), taking aliquots periodically if kinetic data is required.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the reactor to room temperature.
-
Vent any residual pressure and open the reactor.
-
Separate the solid catalyst from the liquid mixture by centrifugation or filtration.
-
Analyze the liquid products using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for quantification and identification of isomers. Use an internal standard for accurate quantification.
-
Protocol 2: Alkylation Using Supported Heteropolyacid (TPA/ZrO₂) under Reflux
This protocol describes a liquid-phase reaction at atmospheric pressure, which is simpler to set up.
-
Catalyst Preparation/Activation: If using a commercially prepared catalyst, dry it in an oven at 110-120 °C for 2-4 hours prior to use to remove moisture.
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add the catalyst (e.g., 30% TPA/ZrO₂). The amount of catalyst can be varied, typically 5-15% by weight of the limiting reactant.
-
Add phenol and cyclohexene. A typical molar ratio of phenol to cyclohexene is 5:1 to optimize for mono-alkylation. No additional solvent may be necessary if phenol is in large excess.
-
-
Reaction Execution:
-
Heat the mixture using an oil bath to the desired reaction temperature (e.g., 90-140 °C).
-
Stir the mixture vigorously to ensure good contact between reactants and the solid catalyst.
-
Monitor the reaction progress by taking small samples periodically and analyzing them by GC.
-
-
Work-up and Analysis:
-
Once the reaction has reached completion or the desired conversion, cool the flask to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent (e.g., acetone), dried, and stored for reuse.
-
The liquid product mixture can be analyzed directly by GC and GC-MS. If necessary, fractional distillation under vacuum can be used to separate the unreacted phenol from the product isomers.
-
Comparative Data Summary
The choice of catalytic method depends heavily on the desired product (O- vs. C-alkylation, ortho vs. para isomer) and process constraints (temperature, pressure, cost).
Table 2: Comparison of Different Catalytic Methods for Phenol Alkylation with Cyclohexene
| Catalytic System | Typical Temp. (°C) | Key Advantages | Key Disadvantages | Primary Product(s) | Reference(s) |
| Zeolites (H-BEA, H-Y) | 140 - 220 | High activity, shape selectivity (para-selective at high T), robust, reusable. | May require higher temperatures/pressures; potential for deactivation. | p-CHP, o-CHP | [7] |
| Supported HPA (DTP/K-10) | 45 - 70 | Very high activity at mild temperatures, excellent for O-alkylation. | Potential for leaching of active species if not properly supported. | Cyclohexyl Phenyl Ether (at low T) | [3] |
| Supported HPA (TPA/ZrO₂) | 90 - 140 | Good activity, reusable, can be selective for o-CHP. | Support preparation can be complex. | o-CHP, p-CHP | |
| Acidic Ionic Liquids | ~200 | Acts as both catalyst and solvent, reusable, tunable properties. | Can be expensive, product separation can be energy-intensive. | p-CHP | [11] |
| Ion-Exchange Resins | 80 - 120 | Commercially available, effective at low temperatures, easy to handle. | Limited thermal stability compared to inorganic catalysts. | o-CHP, p-CHP, CPE | [4][8] |
Conclusion and Outlook
The catalytic alkylation of phenol with cyclohexene is a well-established yet continuously evolving field. The development of robust, selective, and reusable heterogeneous catalysts has been a significant leap forward, offering environmentally benign and economically viable alternatives to traditional homogeneous acids. Zeolites offer unparalleled thermal stability and shape-selectivity, particularly for the targeted synthesis of para-cyclohexylphenol. Supported heteropolyacids provide exceptional activity under milder conditions and can be tuned to favor either O- or C-alkylation.
Future research will likely focus on the design of hierarchical catalysts that combine microporous and mesoporous structures to improve diffusion and minimize deactivation, as well as the application of these methods to upgrade complex, lignin-derived phenolic streams from biomass, paving the way for a more sustainable chemical industry.[2]
References
- 1. mt.com [mt.com]
- 2. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. daneshyari.com [daneshyari.com]
- 4. researchgate.net [researchgate.net]
- 5. Heterogeneous Catalysis for the Liquid-Phase Alkylation of Phenol with Tert-Butyl Alcohol in Solvent-Free Conditions - ProQuest [proquest.com]
- 6. pnnl.gov [pnnl.gov]
- 7. researchgate.net [researchgate.net]
- 8. iris.unive.it [iris.unive.it]
- 9. jk-sci.com [jk-sci.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. researchgate.net [researchgate.net]
- 12. A Process For Preparation Of 4 Cyclohexylphenol [quickcompany.in]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-butylcyclohexyl)phenol
Welcome to the Technical Support Center for the synthesis of 2-(4-butylcyclohexyl)phenol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance to enhance yield and purity. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
I. Overview of the Synthesis Pathway
The synthesis of this compound is primarily achieved through a Friedel-Crafts alkylation reaction. This involves the electrophilic aromatic substitution of phenol with a suitable alkylating agent, typically 4-butylcyclohexene or 4-butylcyclohexanol, in the presence of an acid catalyst. The principal challenge lies in controlling the regioselectivity to favor the formation of the ortho isomer over the thermodynamically more stable para isomer, and to minimize polysubstitution.
The overall reaction scheme can be visualized as a two-step process: the preparation of the alkylating agent followed by the Friedel-Crafts alkylation.
Caption: General synthesis pathway for this compound.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, providing explanations and actionable solutions.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Friedel-Crafts alkylation of phenols are a common issue. Several factors can contribute to this problem:
-
Catalyst Deactivation: The phenolic hydroxyl group can coordinate with and deactivate Lewis acid catalysts.[1] To counteract this, you may need to use a higher catalyst loading than in typical Friedel-Crafts reactions.
-
Insufficient Catalyst Activity: The chosen catalyst may not be strong enough to promote the reaction efficiently. For instance, milder Lewis acids might require higher temperatures to be effective.
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to proceed at an optimal rate. If the temperature is too low, the reaction will be slow, and if it's too high, it can lead to side reactions and degradation of the product.
-
Incomplete Reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Solutions:
-
Increase Catalyst Loading: If using a Lewis acid like AlCl₃, consider increasing the molar ratio relative to phenol.
-
Select a More Active Catalyst: If you are using a mild catalyst and observing low conversion, switching to a more potent one like AlCl₃ or a solid acid catalyst like a supported heteropolyacid could improve the yield.
-
Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 10°C) to find the optimal point for product formation without significant byproduct generation.
-
Extend Reaction Time: If monitoring indicates an incomplete reaction, extending the reaction time can lead to a higher yield.
Q2: I am getting a mixture of ortho and para isomers. How can I improve the selectivity for the desired this compound?
A2: Achieving high ortho-selectivity is a key challenge in phenol alkylation. The para position is often favored due to less steric hindrance. However, you can influence the regioselectivity through several strategies:
-
Catalyst Choice: Certain catalysts are known to promote ortho-alkylation. For example, aluminum phenoxide-based catalysts and some specific solid acid catalysts can direct the alkylating agent to the ortho position.[2] Rhenium-catalyzed reactions have also shown high selectivity for the ortho position.[3]
-
Reaction Temperature: The ortho/para ratio is often temperature-dependent. Lower temperatures can sometimes favor the kinetically controlled ortho product, while higher temperatures may lead to the thermodynamically favored para product.[4]
-
Solvent Effects: The polarity of the solvent can influence the isomer ratio. Non-polar solvents may favor ortho substitution.[5]
Solutions:
-
Employ Ortho-Directing Catalysts: Investigate the use of catalysts like aluminum thiophenoxide or explore modern catalytic systems designed for selective ortho-alkylation.[2][3]
-
Systematic Temperature Study: Conduct small-scale experiments at various temperatures to determine the optimal conditions for maximizing the ortho/para ratio.
-
Solvent Screening: Test a range of solvents with varying polarities to identify one that enhances the formation of the desired isomer.
Q3: My final product is contaminated with polysubstituted phenols. How can I prevent this?
A3: Polysubstitution occurs because the initial alkylated phenol product is often more reactive than phenol itself, leading to further alkylation.[1]
Solutions:
-
Use an Excess of Phenol: Employing a large excess of phenol relative to the alkylating agent (4-butylcyclohexene) will statistically favor the alkylation of unreacted phenol molecules over the mono-alkylated product.[6]
-
Control the Addition of the Alkylating Agent: Adding the 4-butylcyclohexene slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, reducing the likelihood of polysubstitution.
Q4: I am observing the formation of an ether byproduct. What is happening and how can I avoid it?
A4: This is due to O-alkylation, where the alkylating agent reacts with the hydroxyl group of the phenol to form a phenyl ether.[7]
Solutions:
-
Optimize Reaction Conditions: Lower reaction temperatures and the use of less polar solvents generally favor C-alkylation (on the ring) over O-alkylation.[1]
-
Catalyst Selection: The choice of catalyst can significantly influence the C/O-alkylation ratio. Some catalysts may favor the desired C-alkylation.
Q5: The purification of this compound from its isomers is proving difficult. What are the best methods?
A5: The separation of ortho and para isomers can be challenging due to their similar physical properties.
Solutions:
-
Fractional Distillation under Vacuum: If there is a sufficient difference in the boiling points of the isomers, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.
-
Column Chromatography: For smaller scales and for achieving high purity, column chromatography is the preferred method. A systematic approach to developing a solvent system using TLC is crucial for successful separation.[5]
-
Recrystallization: If one isomer is present in a significantly higher amount, recrystallization can be a useful technique for purification. The choice of solvent is critical and may require some experimentation.[5]
III. Frequently Asked Questions (FAQs)
Q1: What is the best starting material for the alkylation step: 4-butylcyclohexanol or 4-butylcyclohexene?
A1: While 4-butylcyclohexanol can be used directly with some catalytic systems, it often dehydrates in situ to form 4-butylcyclohexene, which then acts as the alkylating agent.[8] Using 4-butylcyclohexene directly can provide better control over the reaction. The dehydration of 4-butylcyclohexanol is typically achieved by heating with a strong acid like sulfuric or phosphoric acid.[8]
Q2: How can I prepare 4-butylcyclohexanol?
A2: 4-butylcyclohexanol can be prepared by the hydrogenation of 4-butylphenol.[9] This reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum oxide under a hydrogen atmosphere.
Q3: What are the key safety precautions I should take when performing this synthesis?
A3: Phenol is toxic and corrosive and can cause severe skin burns.[10] Many of the catalysts used, such as aluminum chloride, are corrosive and react violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Always consult the Safety Data Sheets (SDS) for all chemicals used.[10][11][12]
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information, allowing you to confirm the connectivity of the atoms and distinguish between the ortho and para isomers.[1][13][14][15][16]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to determine the purity of the sample and to quantify the ratio of different isomers. The mass spectrum will confirm the molecular weight of the product.[17][18]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups present in the molecule, such as the phenolic -OH group and the aromatic ring.
IV. Experimental Protocols
Protocol 1: Dehydration of 4-butylcyclohexanol to 4-butylcyclohexene
This protocol is a general guideline and may require optimization.
-
Place 4-butylcyclohexanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.
-
Heat the mixture to a temperature sufficient to cause dehydration and distill the resulting 4-butylcyclohexene. A typical temperature range is 140-170°C.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Purify the 4-butylcyclohexene by distillation.
Protocol 2: Ortho-Alkylation of Phenol with 4-butylcyclohexene
This is a generalized procedure for a Friedel-Crafts alkylation favoring ortho substitution and should be optimized for specific catalysts and conditions.
-
In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in a suitable solvent.
-
Add the chosen ortho-directing catalyst (e.g., aluminum phenoxide or a specific solid acid catalyst).
-
Heat the mixture to the desired reaction temperature.
-
Slowly add 4-butylcyclohexene to the reaction mixture with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture and quench it by carefully adding it to ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or column chromatography to separate the isomers.
V. Data Presentation
Table 1: Influence of Reaction Parameters on Yield and Selectivity
| Parameter | Variation | Effect on Yield | Effect on ortho/para Ratio |
| Catalyst | Lewis Acids (e.g., AlCl₃) | Generally high conversion, but can lead to more byproducts. | Can favor para isomer due to thermodynamics. |
| Solid Acids (e.g., Zeolites) | Can offer easier separation and regeneration. | Selectivity varies greatly with the specific zeolite structure.[7] | |
| Ortho-directing Catalysts | Can significantly improve yield of the desired isomer. | Favors the ortho isomer.[2][3] | |
| Temperature | Low | Lower reaction rate, may increase kinetic ortho product.[4] | May favor ortho product. |
| High | Faster reaction, but may increase side reactions and favor the thermodynamic para product. | May favor para product. | |
| Phenol:Alkene Ratio | High (excess phenol) | Can suppress polysubstitution, potentially increasing mono-alkylated product yield.[6] | May have a minor effect on the isomer ratio. |
| Low (excess alkene) | Increases the risk of polysubstitution, lowering the yield of the desired product. | May have a minor effect on the isomer ratio. |
VI. Visualization of Key Concepts
Caption: A troubleshooting workflow for addressing low yield issues.
VII. References
-
European Patent Office. (2001). Method for producing ortho-alkylated phenols (EP 1148040 A1). Retrieved from --INVALID-LINK--
-
Takai, K., et al. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. Retrieved from --INVALID-LINK--
-
Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from --INVALID-LINK--
-
Fine Chemical Industry. (n.d.). Introduction of Alkyl Phenol Production Process. Retrieved from --INVALID-LINK--
-
Eliel, E. L., & Rerick, M. N. (1960). trans-4-t-BUTYLCYCLOHEXANOL. Organic Syntheses, 40, 10. Retrieved from --INVALID-LINK--
-
UOP. (n.d.). PREPARATION OF ORTHO-ALKYLATED PHENOLS. Paper Digest. Retrieved from --INVALID-LINK--
-
University of California, Irvine. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2025). Phenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
ScienceLab.com. (2005). Material Safety Data Sheet Phenol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (2024). 2,4-Di-tert-butylphenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2025). 2,4-Di-tert-butylphenol Safety Data Sheet. Retrieved from --INVALID-LINK--
-
J&K Scientific LLC. (n.d.). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Technical Support Center: Resolving Isomer Separation in 2-Cyclohexylnaphthalen-1-ol Synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). *1 H and 13 C APT NMR data of compound 2 and literature (CDCl 3 , 600 MHz). Retrieved from --INVALID-LINK--
-
Scholars Research Library. (n.d.). Gas chromatography and mass spectroscopic determination of phytocompounds. Retrieved from --INVALID-LINK--
-
BenchChem. (2025). Application Note and Protocol: Synthesis of 2,4-Di-tert-butylphenol via Phenol Alkylation. Retrieved from --INVALID-LINK--
-
Pan, A., et al. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ChemRxiv. Retrieved from --INVALID-LINK--
-
Raje, V. P., et al. (2003). Alkylation of phenol with cyclohexene over solid acids: Insight in selectivity of O- Versus C-alkylation. Journal of Molecular Catalysis A: Chemical, 200(1-2), 115-123.
-
Chemistry Stack Exchange. (2015). Friedel-Crafts reaction of phenol. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). Experiment 2 Preparation of 4 Methylcyclohexene From Dehydration of 4 Methylcyclohexanol. Retrieved from --INVALID-LINK--
-
Mirzayev, V. H., et al. (n.d.). SELECTIVE CATALYTIC ALKYLATION AND CYCLOALKYLATION OF PHENOL WITH ALKYL- AND ALKENYLCYCLOHEXENES. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). How does one identify between trans & cis 4- (4-n-alkylcyclohexyl) phenol? Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Ortho-alkylation of phenols (US3032595A). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for preparing phenol derivative (CN1463961A). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Catalyst composition for the Ortho-Alkylation of a phenol (EP0119190A4). Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Method for manufacture of cyclohexylphenols (US1917823A). Retrieved from --INVALID-LINK--
-
Escola, J. M., et al. (2020). One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite. Green Chemistry, 22(21), 7357-7365.
-
Google Patents. (n.d.). Method for the preparation of cis-4-tert-butylcyclohexanol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). 1H NMR spectrum of a pure active compound (2, 4 DTBP). Retrieved from --INVALID-LINK--
-
Reddit. (2023). Temperature dependence of aromatic nitration between ortho and para position? Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Cyclohexylphenol. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Electrophilic substitution of phenol at orto and para positions (adapted from Dubey et al., 2002). Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved from --INVALID-LINK--
-
PubMed. (2024). A para- to meta-isomerization of phenols. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Liquid phase cyclohexylation of phenol with cyclohexene using 12-tungstosilicicacid supported onto different supports. Retrieved from --INVALID-LINK--
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of phenol and cyclohexanone from catalytic oxidation of cyclohexylbenzene. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). Process for the separation of phenol from phenol-containing streams from the preparation of bisphenol A (US20060004234A1). Retrieved from --INVALID-LINK--
-
MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from --INVALID-LINK--
-
PubMed. (2015). 2,4-Di-tert-butyl phenol as the antifungal, antioxidant bioactive purified from a newly isolated Lactococcus sp. Retrieved from --INVALID-LINK--
References
- 1. utsouthwestern.edu [utsouthwestern.edu]
- 2. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 3. orgsyn.org [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemos.de [chemos.de]
- 7. pnnl.gov [pnnl.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. hmdb.ca [hmdb.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. researchgate.net [researchgate.net]
- 16. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 18. researchgate.net [researchgate.net]
Minimizing side-product formation in the synthesis of 2-(4-butylcyclohexyl)phenol
Technical Support Center: Synthesis of 2-(4-butylcyclohexyl)phenol
Objective: This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist researchers in minimizing side-product formation during the synthesis of this compound. Our focus is on the practical application of chemical principles to overcome common synthetic hurdles.
Troubleshooting Guide: From Byproduct to Pure Product
This section addresses the most common challenges encountered during the Friedel-Crafts alkylation of phenol to produce this compound. Each issue is presented in a question-and-answer format, detailing the probable cause and offering targeted solutions.
Problem 1: My primary product is the para-isomer (4-(4-butylcyclohexyl)phenol), not the desired ortho-isomer.
Possible Cause: The formation of the para-substituted product is often thermodynamically favored due to lower steric hindrance compared to the ortho position. Your reaction conditions are likely allowing the components to reach thermodynamic equilibrium.[1]
Solutions:
-
Temperature Control: The ortho/para selectivity is frequently temperature-dependent. Lower reaction temperatures (e.g., 80-120°C) can favor the kinetically controlled ortho-product.[2] Conversely, higher temperatures often lead to the thermodynamically favored para-product.[2]
-
Catalyst Selection: The choice of catalyst is paramount for directing regioselectivity.
-
Steric Hindrance: Employing a bulky catalyst can physically block the more accessible para position, thereby favoring alkylation at the ortho positions.
-
Chelation Control: Catalysts like aluminum phenolate, formed in situ by reacting phenol with an aluminum source, can chelate with the phenolic hydroxyl group. This creates a bulky complex that directs the alkylating agent to the adjacent ortho position.[3]
-
-
Reaction Time: Monitor the reaction closely. Shorter reaction times may yield a higher proportion of the kinetic ortho-product before it isomerizes to the more stable para-product.
Problem 2: I'm observing significant amounts of di- and poly-alkylated products (e.g., 2,4-di(4-butylcyclohexyl)phenol).
Possible Cause: This is a classic issue in Friedel-Crafts alkylation. The addition of an alkyl group to the phenol ring makes it more nucleophilic than phenol itself, promoting subsequent alkylation reactions.[4][5]
Solutions:
-
Adjust Stoichiometry: The most effective method to suppress polyalkylation is to use a significant molar excess of phenol relative to the alkylating agent (4-butylcyclohexanol or 4-butylcyclohexene).[6] A common starting point is a phenol-to-alkylating agent ratio of 5:1 or higher. This increases the statistical probability that the electrophile will encounter an unreacted phenol molecule.
-
Control Reaction Time and Temperature: Over-alkylation is more prevalent at longer reaction times and higher temperatures.[7] By monitoring the reaction progress (e.g., via TLC or GC), you can quench the reaction once the maximum concentration of the desired mono-alkylated product is reached.
-
Catalyst Activity: Very active Lewis acids (e.g., AlCl₃) can aggressively promote polyalkylation.[6] Consider using milder or more selective catalysts, such as certain zeolites or supported heteropolyacids, which can offer shape selectivity and moderate reactivity.[2]
Problem 3: A major byproduct is the O-alkylated phenyl ether (4-butylcyclohexyl phenyl ether).
Possible Cause: The phenolate anion, formed under certain conditions, is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring (at the ortho and para positions).[8] O-alkylation is often the kinetically favored pathway, leading to the ether byproduct.[9][10]
Solutions:
-
Solvent Choice: The solvent system can dramatically influence the C/O alkylation ratio. Protic solvents (e.g., trifluoroethanol, water) can solvate the phenoxide oxygen through hydrogen bonding. This shields the oxygen, hindering O-alkylation and thereby promoting C-alkylation.[8]
-
Catalyst and Reaction Conditions: Solid acid catalysts, such as zeolites, can be optimized to favor C-alkylation through shape selectivity and confinement effects within their pores.[10] Additionally, C-alkylated products can sometimes be formed through the intramolecular rearrangement of the O-alkylated product; higher temperatures may facilitate this rearrangement.[11]
-
Avoid Strong Bases: While the reaction is typically acid-catalyzed, the unintentional presence of bases can generate the phenolate anion, which is more susceptible to O-alkylation.[8]
Visualizing the Synthetic Challenge
The following diagram illustrates the primary reaction pathways, including the formation of common side-products.
Caption: Reaction pathways in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of this reaction? A1: The synthesis of this compound is a Friedel-Crafts alkylation, which is a type of electrophilic aromatic substitution.[4] The acid catalyst first reacts with the alkylating agent (e.g., 4-butylcyclohexanol) to generate a carbocation electrophile. The electron-rich phenol ring then acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and a resonance-stabilized intermediate. Finally, a proton is lost to restore the aromaticity of the ring, yielding the alkylated phenol product.[5]
Q2: What are the pros and cons of using 4-butylcyclohexanol vs. 4-butylcyclohexene as the alkylating agent? A2: Both are viable alkylating agents. 4-butylcyclohexanol is often cheaper and more stable for storage. However, in the presence of an acid catalyst, it first dehydrates to form cyclohexene, which is the actual electrophilic species.[7][10] This in-situ generation of water can sometimes inhibit catalyst activity.[12] Using 4-butylcyclohexene directly avoids the formation of water as a byproduct but may be more expensive or reactive.
Q3: Which analytical techniques are best for monitoring this reaction and identifying byproducts? A3: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress to see the consumption of starting materials and the formation of new products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this analysis. GC can separate the various isomers (ortho, para) and poly-alkylated products, while MS provides their molecular weights and fragmentation patterns, allowing for confident identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final purified product and can be used to determine the ratio of isomers in a mixture.
Q4: What are the recommended purification strategies for isolating the desired this compound? A4:
-
Laboratory Scale: The primary method is column chromatography on silica gel. The different polarities of the ortho- and para-isomers, the ether byproduct, and the starting phenol usually allow for good separation.
-
Industrial Scale: Purification is often achieved through physical methods like fractional distillation under reduced pressure or melt crystallization.[13][14][15] Melt crystallization, in particular, can be a highly efficient method for obtaining very pure alkylated phenols by carefully controlling freezing and melting cycles.[15]
Troubleshooting Logic Flow
Use this flowchart to diagnose and address side-product formation systematically.
Caption: A systematic flowchart for troubleshooting side-product formation.
Optimized Protocol for Ortho-Selective Synthesis
This protocol is a starting point designed to favor the formation of the desired ortho-isomer.
Materials:
-
Phenol (5 equivalents)
-
4-butylcyclohexanol (1 equivalent)
-
Aluminum Pellets (catalytic amount)
-
Toluene (solvent)
-
Hydrochloric Acid (for workup)
-
Sodium Bicarbonate Solution (for workup)
-
Brine (for workup)
-
Anhydrous Magnesium Sulfate (for drying)
Procedure:
-
Catalyst Preparation (In-situ): To a flame-dried, three-neck flask equipped with a condenser, mechanical stirrer, and nitrogen inlet, add phenol (5 eq.) and toluene. Heat the mixture to 120°C. Carefully add small pieces of aluminum pellets. The mixture will evolve hydrogen gas as aluminum phenolate forms. Continue heating until the evolution of gas ceases.
-
Alkylation: Cool the mixture to 80°C. Slowly add 4-butylcyclohexanol (1 eq.) dropwise over 1 hour, maintaining the temperature at 80°C.
-
Reaction Monitoring: Allow the reaction to stir at 80°C for 4-6 hours. Monitor the progress by taking small aliquots and analyzing via TLC or GC to maximize the formation of the desired mono-alkylated product.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding 1M HCl. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Alkylation of phenol by alcohols in the presence of aluminum phenolate (Journal Article) | OSTI.GOV [osti.gov]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
- 8. pharmaxchange.info [pharmaxchange.info]
- 9. researchgate.net [researchgate.net]
- 10. pnnl.gov [pnnl.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization - Google Patents [patents.google.com]
- 14. gccpo.org [gccpo.org]
- 15. WO2000014043A1 - Purification of alkylated phenols by melt crystallization - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for the Friedel-Crafts Alkylation of Phenols
Welcome to the technical support center for the Friedel-Crafts alkylation of phenols. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and achieve your desired synthetic outcomes.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common problems encountered during the Friedel-Crafts alkylation of phenols. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low to No Yield of the Desired Alkylated Phenol
A low yield of the desired product is one of the most frequent challenges in the Friedel-Crafts alkylation of phenols. This can often be attributed to several factors related to the catalyst and the inherent reactivity of the phenol.
Possible Cause 1: Catalyst Deactivation
The hydroxyl group of phenol, being a Lewis base, can coordinate with and deactivate the Lewis acid catalyst (e.g., AlCl₃)[1][2][3]. This interaction reduces the catalyst's ability to activate the alkylating agent, thereby stalling the reaction.
Solutions:
-
Increase Catalyst Stoichiometry: Unlike typical Friedel-Crafts reactions that are catalytic, the alkylation of phenols often requires a stoichiometric or even an excess amount of the Lewis acid to compensate for the amount that is complexed with the phenol's hydroxyl group[1][2].
-
Select a More Robust Catalyst: Consider using stronger Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄, which can still be effective even with some degree of interaction with the phenol[1][4]. The choice of catalyst can be critical, with a range of activities observed for different Lewis acids[4].
Possible Cause 2: Insufficient Reaction Temperature
The activation energy for the reaction may not be reached at lower temperatures, leading to a sluggish or incomplete reaction.
Solution:
-
Gradual Temperature Increase: Carefully increase the reaction temperature while monitoring the progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC)[1]. However, be aware that higher temperatures can sometimes favor the formation of undesired byproducts[1][5].
Problem 2: Significant Formation of Polyalkylated Byproducts
A common issue is the formation of di-, tri-, or even more heavily alkylated phenols, which reduces the yield of the desired mono-alkylated product.
Possible Cause: High Reactivity of the Mono-alkylated Product
The initial alkyl group introduced onto the phenol ring is an activating group. This makes the mono-alkylated product more nucleophilic and thus more reactive than the starting phenol, leading to subsequent alkylations[1][5][6].
Solutions:
-
Use an Excess of Phenol: Employing a large excess of the phenol relative to the alkylating agent will statistically favor the alkylation of the starting material over the already mono-alkylated product[1][4].
-
Control Reaction Time and Temperature: Closely monitor the reaction's progress and quench it once the maximum concentration of the desired mono-alkylated product is observed. Lowering the reaction temperature can also help to control the rate of the second and third alkylation reactions[5].
-
Choose a Milder Catalyst: Highly active catalysts can promote polysubstitution. Using a milder Lewis acid can help to moderate the reaction's reactivity[4][5].
Problem 3: Formation of O-Alkylated Byproduct (Phenyl Ether)
Phenol is an ambident nucleophile, meaning it can react at two different sites: the aromatic ring (C-alkylation) to form the desired alkylphenol, and the hydroxyl oxygen (O-alkylation) to form an undesired phenyl ether[1][2][5].
Possible Cause: Reaction Conditions Favoring O-Alkylation
The ratio of C- to O-alkylation is highly dependent on the reaction conditions, including the solvent, catalyst, and temperature.
Solutions:
-
Solvent Selection: The choice of solvent can significantly influence the C/O alkylation ratio. Protic solvents can solvate the phenoxide oxygen, hindering O-alkylation and thus favoring C-alkylation[7]. Conversely, aprotic polar solvents like DMF or DMSO may favor O-alkylation[7]. Less polar solvents generally favor C-alkylation[1].
-
Catalyst Choice: Certain catalysts can be selected to favor C-alkylation. For example, some solid acid catalysts have shown high selectivity for C-alkylation[5].
-
Temperature Control: Lower reaction temperatures generally favor C-alkylation over O-alkylation[1].
Problem 4: Poor Regioselectivity (Ortho vs. Para Isomers)
Controlling the position of alkylation on the aromatic ring (ortho or para to the hydroxyl group) is a common challenge.
Possible Cause 1: Thermodynamic vs. Kinetic Control
The ratio of ortho to para isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.
Solutions:
-
Adjusting Temperature and Reaction Time: Lower temperatures and shorter reaction times often favor the kinetically controlled product, which can be the ortho isomer. Higher temperatures and longer reaction times tend to favor the more thermodynamically stable para isomer[1].
-
Catalyst and Substrate Steric Hindrance: Bulky alkylating agents will preferentially react at the less sterically hindered para position[1]. The choice of catalyst can also influence regioselectivity; for instance, a combination of ZnCl₂ and camphorsulfonic acid (CSA) has been shown to favor ortho-alkylation[8][9][10].
Possible Cause 2: Carbocation Rearrangement
The intermediate carbocation formed from the alkylating agent can rearrange to a more stable carbocation, leading to a mixture of products with different alkyl group structures.
Solution:
-
Choose a Stable Alkylating Agent: Use alkylating agents that form stable carbocations, such as t-butyl chloride, to minimize rearrangements[1].
-
Consider Friedel-Crafts Acylation Followed by Reduction: To completely avoid the issue of carbocation rearrangements, one can perform a Friedel-Crafts acylation, which proceeds via a non-rearranging acylium ion, followed by a reduction of the resulting ketone to the desired alkyl group[1][11].
Problem 5: Formation of Undesired Byproducts from Side Reactions
Apart from the issues mentioned above, other side reactions can lead to a complex product mixture.
Possible Cause 1: Fries Rearrangement
If O-alkylation occurs, the resulting phenyl ether can undergo a Fries rearrangement under the acidic reaction conditions to form C-alkylated phenols, potentially leading to a mixture of isomers[1][2][12].
Solution:
-
Optimize Reaction Time and Temperature: Shorter reaction times and controlled temperatures can minimize the extent of the Fries rearrangement[1].
Possible Cause 2: Polymerization of Alkene
If an alkene is used as the alkylating agent, it can polymerize under the acidic conditions.
Solution:
-
Slow Addition of Alkene: Add the alkene slowly to the reaction mixture to maintain a low concentration and reduce the likelihood of polymerization[1].
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation of phenol challenging?
The primary challenge lies in the dual role of the phenol's hydroxyl group. It is a strong activating group, making the ring highly susceptible to electrophilic attack, but it also acts as a Lewis base that deactivates the Lewis acid catalyst[1][2][3]. This can lead to low yields and side reactions like polysubstitution and O-alkylation.
Q2: What is the difference between C-alkylation and O-alkylation in the context of phenols?
-
C-alkylation: The alkyl group attaches directly to a carbon atom of the aromatic ring, typically at the ortho or para position. This is usually the desired outcome for synthesizing alkylphenols[1].
-
O-alkylation: The alkyl group attaches to the oxygen atom of the hydroxyl group, forming a phenyl ether. This is often an undesired side reaction[1].
Q3: How can I prevent polysubstitution?
The most effective strategy is to use a large excess of phenol relative to the alkylating agent. This increases the probability that the alkylating agent will react with an unreacted phenol molecule rather than an already alkylated one[1][4].
Q4: Can I use an aromatic ring with a deactivating group for Friedel-Crafts alkylation?
Aromatic rings with strongly electron-withdrawing (deactivating) groups, such as nitro or carbonyl groups, are generally unreactive towards Friedel-Crafts alkylation[4][13]. The hydroxyl group of phenol is an activating group.
Q5: What is the role of the catalyst in the reaction?
The catalyst, typically a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄, generates the electrophile (a carbocation or a polarized complex) from the alkylating agent (e.g., alkyl halide, alcohol, or alkene)[4][14][15]. This electrophile then attacks the electron-rich phenol ring.
Experimental Protocols
Protocol 1: Synthesis of 2,4-di-tert-butylphenol
This protocol describes the alkylation of phenol with tert-butanol using sulfuric acid as a catalyst[1].
Materials:
-
Phenol
-
tert-Butanol
-
Concentrated Sulfuric Acid
-
Glacial Acetic Acid (solvent)
-
Methanol (for recrystallization)
-
Ice
Procedure:
-
In a flask, dissolve phenol in glacial acetic acid.
-
Add tert-butanol to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid to the cooled mixture with constant stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed, monitoring its progress by TLC.
-
Quench the reaction by pouring the mixture over ice water.
-
Collect the precipitated product by filtration.
-
Recrystallize the crude product from methanol to obtain pure 2,4-di-tert-butylphenol.
Protocol 2: Ortho-Selective Alkylation of Phenol with a Secondary Alcohol
This protocol outlines a method for the selective synthesis of ortho-alkylated phenols using a dual catalyst system[5][9].
Materials:
-
Phenol (or substituted phenol)
-
Secondary Alcohol (e.g., 1-phenylethanol)
-
Zinc Chloride (ZnCl₂)
-
(R)-Camphorsulfonic acid ((R)-CSA)
-
Chlorobenzene (solvent)
Procedure:
-
To an oven-dried reaction vessel, add phenol, zinc chloride, and (R)-CSA.
-
Add the secondary alcohol to the mixture.
-
Add chlorobenzene as the solvent.
-
Heat the reaction mixture to 140 °C and stir for 18 hours.
-
After cooling to room temperature, quench the reaction with a suitable aqueous solution.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Influence of Catalyst on Regioselectivity in Phenol Alkylation
| Catalyst System | Alkylating Agent | Major Product | Ortho/Para Ratio | Reference |
| H₂SO₄ | tert-Butanol | 2,4-di-tert-butylphenol | N/A (di-substituted) | [1] |
| AlCl₃ | Propene | Mixture of Isopropylphenols | Varies with conditions | [16] |
| ZnCl₂ / CSA | Secondary Alcohols | ortho-alkylated phenol | Highly ortho-selective | [8][9] |
| Solid Acid Catalysts (e.g., Zeolites) | Varies | para-alkylated phenol | Often highly para-selective | [1] |
Visualizations
Reaction Mechanism
Caption: General mechanism of Friedel-Crafts alkylation of phenols.
Troubleshooting Workflow
Caption: A workflow for troubleshooting Friedel-Crafts alkylation of phenols.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. brainly.in [brainly.in]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. testbook.com [testbook.com]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 12. echemi.com [echemi.com]
- 13. benchchem.com [benchchem.com]
- 14. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 15. byjus.com [byjus.com]
- 16. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Effective Removal of Unreacted Starting Materials from 2-(4-butylcyclohexyl)phenol
Welcome to the Technical Support Center for the purification of 2-(4-butylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for removing unreacted starting materials from your reaction mixture. Drawing upon established chemical principles and field-proven techniques, this document aims to be a comprehensive resource for achieving high purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most likely unreacted starting materials in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through a Friedel-Crafts alkylation reaction.[1] The most common starting materials are phenol and a butylcyclohexyl source, such as 4-butylcyclohexanol or 4-butylcyclohexene. Therefore, the primary unreacted starting materials you will likely encounter in your crude product are excess phenol and residual 4-butylcyclohexanol or 4-butylcyclohexene.
Q2: What are the major challenges in separating this compound from these starting materials?
A2: The primary challenges stem from the physical properties of the components in the reaction mixture. Phenol, being a solid with a relatively low boiling point, can sometimes be difficult to remove completely by distillation without significant loss of product, especially under vacuum. 4-Butylcyclohexanol has a boiling point that may be close enough to the product to make simple distillation inefficient. Additionally, the formation of byproducts such as the regioisomer 4-(4-butylcyclohexyl)phenol and poly-alkylated species can further complicate purification.[1]
Q3: What is the first and most critical step to remove unreacted phenol?
A3: The most effective initial step for removing unreacted phenol is an acid-base extraction. Phenol is weakly acidic and will react with a strong base, such as sodium hydroxide (NaOH), to form the water-soluble sodium phenoxide salt. This salt will partition into the aqueous phase, while your desired product, this compound, being a much weaker acid, will remain in the organic phase. This technique provides a highly efficient and straightforward method for bulk removal of phenol.
Q4: Can I use a weaker base like sodium bicarbonate for the extraction?
A4: It is generally not recommended to use a weak base like sodium bicarbonate to remove phenol. The pKa of phenol is approximately 10, while the pKa of carbonic acid is about 6.4. For effective deprotonation and extraction into the aqueous layer, the base should have a conjugate acid with a significantly higher pKa than phenol. Sodium hydroxide is a much stronger base and will ensure a more complete removal of the phenolic starting material.
Q5: After the base wash, what is the next recommended purification step?
A5: Following the removal of acidic impurities, the next logical step is typically fractional distillation under reduced pressure. This will allow for the separation of your product from the less volatile 4-butylcyclohexanol and any other high-boiling impurities. The significant difference in boiling points between your product and these starting materials makes distillation an effective technique. It is crucial to perform this under vacuum to prevent thermal degradation of the product.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Problem 1: Incomplete Removal of Phenol After Caustic Wash
Symptoms:
-
1H NMR spectrum of the product shows a characteristic broad singlet for the phenolic -OH of the starting material.
-
TLC analysis of the organic layer still shows a spot corresponding to phenol.
-
A distinct phenolic odor persists in the product.
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for incomplete phenol removal.
Detailed Troubleshooting Steps:
-
Verify pH: After extraction, check the pH of the aqueous layer. It should be strongly basic (pH > 12) to ensure complete deprotonation of phenol. If not, use a more concentrated NaOH solution (e.g., 2-4 M) or perform multiple extractions.
-
Improve Mixing: Ensure vigorous mixing during the extraction to maximize the interfacial area between the organic and aqueous phases. Insufficient contact time will lead to incomplete extraction.
-
Break Emulsions: Emulsions can trap the organic layer and prevent efficient separation. If an emulsion forms, adding a saturated solution of sodium chloride (brine) can help to break it by increasing the ionic strength of the aqueous phase.
-
Perform Multiple Extractions: A single extraction may not be sufficient. It is good practice to perform at least two to three extractions with the aqueous base to ensure complete removal of phenol.
Problem 2: Co-distillation of Product and 4-Butylcyclohexanol
Symptoms:
-
GC-MS analysis of the distilled product shows a significant peak corresponding to 4-butylcyclohexanol.
-
The boiling point range during distillation is broad and does not plateau as expected for a pure compound.
-
1H NMR spectrum shows signals corresponding to both the product and the alcohol starting material.
Data Comparison Table:
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| Phenol | 94.11 | 181.7 |
| 4-Butylcyclohexanol | 156.27 | ~230-240 |
| 4-(trans-4-Butylcyclohexyl)phenol | 232.36 | 354.8 (Predicted)[2] |
Logical Workflow for Troubleshooting:
Caption: Troubleshooting workflow for co-distillation issues.
Detailed Troubleshooting Steps:
-
Optimize Distillation Parameters:
-
Vacuum: Ensure a stable and sufficiently low vacuum. A lower pressure will decrease the boiling points and increase the boiling point difference between your product and 4-butylcyclohexanol, facilitating better separation.
-
Fractionating Column: Employ a fractionating column (e.g., a Vigreux or packed column) to increase the number of theoretical plates and improve separation efficiency.
-
Heating: Heat the distillation flask slowly and evenly to allow for proper vapor-liquid equilibrium to be established in the column.
-
-
Consider a Chemical Conversion: If distillation is consistently unsuccessful, consider converting the unreacted alcohol to a more easily separable derivative. For example, a reaction with an acid chloride could form a high-boiling ester, which would then be easily separated from your phenolic product by distillation.
Problem 3: Presence of Isomeric and Poly-alkylated Byproducts
Symptoms:
-
1H NMR and 13C NMR spectra show more complex signals than expected for the pure 2-substituted product, indicating the presence of isomers.
-
GC-MS analysis reveals multiple peaks with the same mass-to-charge ratio as the product.
-
The product is an oil that fails to crystallize, even when high purity is expected.
Reaction Pathway and Potential Byproducts:
Caption: Synthesis and common byproducts of this compound.
Detailed Troubleshooting Steps:
-
Column Chromatography: If distillation fails to separate isomeric byproducts, column chromatography is the most effective method.
-
Stationary Phase: Silica gel is a good starting point.
-
Mobile Phase: A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective. The polarity of the solvent system can be gradually increased to elute the more polar components. Start with a low polarity (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate. The less polar product will elute before the more polar unreacted phenol and other byproducts.
-
-
Recrystallization: If your product is a solid, recrystallization can be a powerful purification technique to remove small amounts of impurities.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent screen with small amounts of product in various solvents (e.g., hexanes, heptane, ethanol, methanol) is recommended to find the optimal system.
-
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Phenol Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.
-
Add an equal volume of a 2 M aqueous solution of sodium hydroxide (NaOH).
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate. The aqueous layer contains the sodium phenoxide salt.
-
Drain the lower aqueous layer.
-
Repeat the extraction of the organic layer with a fresh portion of 2 M NaOH solution.
-
Wash the organic layer with an equal volume of water to remove any residual NaOH.
-
Wash the organic layer with an equal volume of brine to facilitate drying.
-
Drain the organic layer into a clean flask and dry over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, now free of phenol.
Protocol 2: Fractional Distillation Under Reduced Pressure
-
Set up a fractional distillation apparatus with a Vigreux or packed column. Ensure all joints are well-sealed to maintain a good vacuum.
-
Place the phenol-free crude product into the distillation flask with a magnetic stir bar.
-
Connect the apparatus to a vacuum pump with a cold trap in between.
-
Begin stirring and slowly evacuate the system to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect any low-boiling fractions (forerun), which may contain residual solvent or other volatile impurities.
-
Carefully monitor the temperature at the head of the column. When the temperature stabilizes, collect the fraction that distills over at a constant temperature. This will be your purified product.
-
Stop the distillation before the flask goes to dryness to prevent the formation of peroxides and potential decomposition of the residue.
-
Allow the apparatus to cool completely before releasing the vacuum.
By following these detailed troubleshooting guides and protocols, researchers can effectively overcome the common challenges associated with the purification of this compound, leading to a product of high purity suitable for further research and development.
References
Technical Support Center: Crystallization of 2-(4-butylcyclohexyl)phenol
Welcome to the technical support center for the crystallization of 2-(4-butylcyclohexyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with obtaining high-purity crystalline material. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to support your experimental success. Our approach is grounded in the fundamental principles of crystallization, aiming to empower you with the knowledge to optimize your processes effectively.
Introduction to Crystallization of this compound
This compound is a substituted phenolic compound with a bulky cyclohexyl group, which can present unique challenges during crystallization. Its molecular structure influences its solubility, potential for polymorphism, and the ease with which impurities are incorporated or excluded from the crystal lattice. Successful crystallization is paramount for achieving the desired purity and physical properties essential for downstream applications. This guide will walk you through common issues and their resolutions, from initial solvent screening to troubleshooting persistent problems like oiling out and the presence of impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing a crystallization protocol for this compound?
A1: The three most critical factors are solvent selection, control of supersaturation, and management of impurities. The ideal solvent should exhibit a significant difference in solubility for this compound at elevated and ambient temperatures. Supersaturation, the driving force for crystallization, must be controlled carefully; rapid generation of high supersaturation often leads to the formation of small, impure crystals or even oiling out. Finally, understanding the potential impurities from the synthesis, such as isomers (e.g., 4-(4-butylcyclohexyl)phenol) and unreacted starting materials, is crucial for designing an effective purification strategy.[1]
Q2: I am seeing an oil form instead of crystals. What is "oiling out" and how can I prevent it?
A2: "Oiling out" is the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This typically occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent system. For a compound like this compound, with its relatively complex structure, this can be a common issue.
To prevent oiling out, consider the following strategies:
-
Reduce the rate of cooling: Slow cooling allows the system to remain at a lower level of supersaturation for a longer period, favoring nucleation and crystal growth over liquid-liquid phase separation.
-
Use a larger volume of solvent: This keeps the compound in solution at a lower temperature, potentially below its melting point in the solvent.
-
Choose a different solvent or solvent system: A solvent in which the compound is less soluble may lower the temperature at which supersaturation is achieved.
-
Introduce seed crystals: Adding a small amount of pre-existing crystals of this compound can bypass the need for primary nucleation at high supersaturation levels, promoting direct crystal growth.
Q3: My final product is not pure enough. What are the likely impurities and how can I remove them?
A3: The purity of your crystalline this compound can be compromised by several factors. Common impurities often originate from the synthetic route. For instance, the Friedel-Crafts alkylation of phenol with a butylcyclohexyl source can lead to isomeric byproducts, such as the para-substituted isomer, 4-(4-butylcyclohexyl)phenol, and di-substituted products.[1] Unreacted phenol is another common impurity. Residual catalyst from the synthesis can also be present and may even influence the crystallization process itself.[2][3]
To improve purity:
-
Optimize the crystallization solvent: A well-chosen solvent will have a high solubility for the desired compound at elevated temperatures and low solubility at room temperature, while exhibiting the opposite solubility profile for the impurities.
-
Perform a re-crystallization: Dissolving the impure crystals in a fresh portion of hot solvent and allowing them to recrystallize can significantly enhance purity.
-
Consider a wash step: After filtration, washing the crystals with a small amount of cold, fresh solvent can remove surface-adhered impurities.
-
Pre-purification: If impurities are present in high concentrations, consider a chromatographic purification step before the final crystallization.
Q4: Can this compound exhibit polymorphism, and why is this important?
A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. While there is no specific literature detailing the polymorphic forms of this compound, substituted phenols, in general, can exhibit polymorphism.[4][5] The existence of different polymorphs is critically important as they can have different physical properties, including melting point, solubility, and stability. In a pharmaceutical context, different polymorphs can affect a drug's bioavailability. For research and development, consistency in producing the same polymorphic form is key to reproducible results. It is advisable to characterize your crystalline product using techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to identify and monitor the polymorphic form.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the crystallization of this compound.
Problem 1: No Crystals Form Upon Cooling
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Supersaturation | The concentration of this compound in the solvent is too low to induce nucleation and crystal growth upon cooling. | 1. Concentrate the solution: Gently heat the solution to evaporate some of the solvent. 2. Cool to a lower temperature: Place the solution in an ice bath or refrigerator. 3. Add an anti-solvent: Introduce a solvent in which this compound is poorly soluble to induce precipitation. |
| Inhibition of Nucleation | The solution is in a metastable state where crystal nucleation is kinetically hindered. | 1. Scratch the inner surface of the flask: Use a glass rod to create microscopic scratches that can act as nucleation sites. 2. Introduce seed crystals: Add a very small amount of previously obtained pure crystals. 3. Ultrasonication: A brief period in an ultrasonic bath can sometimes induce nucleation. |
| Incorrect Solvent Choice | The compound is too soluble in the chosen solvent, even at low temperatures. | Perform a solvent screen to identify a more suitable solvent or solvent/anti-solvent system. |
Problem 2: Poor Crystal Yield
| Potential Cause | Explanation | Recommended Solution |
| High Solubility in Mother Liquor | A significant amount of the product remains dissolved in the solvent even after cooling. | 1. Cool to a lower temperature: Ensure the solution has reached the lowest practical temperature before filtration. 2. Use a smaller volume of solvent: During the initial dissolution, use the minimum amount of hot solvent required to fully dissolve the solid. 3. Change the solvent system: An anti-solvent addition can help to precipitate more of the compound. |
| Premature Crystallization | Crystals form too early in the process, for example, during a hot filtration step, leading to loss of product. | 1. Preheat the filtration apparatus: Use a hot funnel and receiving flask to prevent cooling during filtration. 2. Add a small excess of solvent: This will keep the compound dissolved at a slightly lower temperature. |
Problem 3: Formation of Small or Needle-like Crystals
| Potential Cause | Explanation | Recommended Solution |
| Rapid Cooling | Fast cooling leads to rapid nucleation and the formation of many small crystals. | 1. Slow down the cooling rate: Allow the solution to cool to room temperature on the benchtop before transferring to a colder environment. Insulating the flask can also help. |
| High Supersaturation | A very high concentration of the solute can favor nucleation over crystal growth. | 1. Use a more dilute solution: Start with a slightly larger volume of solvent. 2. Employ a controlled cooling profile: Use a programmable bath to slowly decrease the temperature over several hours. |
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
A systematic approach to identifying a suitable solvent is the cornerstone of a successful crystallization.
Objective: To identify a solvent that provides good solubility at high temperatures and poor solubility at low temperatures for this compound.
Materials:
-
This compound
-
A selection of solvents with varying polarities (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, toluene, heptane)
-
Small test tubes or vials
-
Heating block or water bath
-
Vortex mixer
Procedure:
-
Place a small, consistent amount (e.g., 20-30 mg) of this compound into a series of labeled test tubes.
-
Add a small volume (e.g., 0.5 mL) of a solvent to each test tube at room temperature.
-
Vortex the tubes and observe the solubility. Note if the compound is freely soluble, partially soluble, or insoluble.
-
For solvents in which the compound is not freely soluble at room temperature, gently heat the test tube in a heating block or water bath.
-
Observe the solubility at the elevated temperature. If the compound dissolves completely, this is a potential crystallization solvent.
-
Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. A good solvent will show significant crystal formation upon cooling.
Data Presentation:
Summarize your observations in a table for easy comparison.
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation on Cooling |
| Methanol | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Heptane |
Protocol 2: Cooling Crystallization
This is a standard method for recrystallization once a suitable solvent has been identified.
Objective: To purify this compound by cooling crystallization.
Materials:
-
Crude this compound
-
Selected crystallization solvent
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and bring the mixture to a gentle boil with stirring.
-
Continue adding the solvent in small portions until the solid has just completely dissolved.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent contamination.
-
Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Allow the crystals to dry completely.
Visualization of Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common crystallization problems.
Caption: A flowchart for troubleshooting common crystallization issues.
References
Technical Support Center: Gas Chromatography (GC) Analysis of Alkylating Phenols
Welcome to the technical support center for the gas chromatography (GC) analysis of alkylated phenols. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on addressing baseline noise. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reliability of your analytical data.
Troubleshooting Guide: Baseline Noise and Other Common Issues
This section provides a systematic approach to diagnosing and resolving baseline noise and related problems in your GC analysis of alkylated phenols.
Question 1: My chromatogram shows a rising baseline, especially at higher temperatures. What is the likely cause and how can I fix it?
A rising baseline, particularly during a temperature program, is a classic symptom of column bleed .[1][2] This occurs when the stationary phase of the GC column degrades at elevated temperatures, releasing volatile compounds that are detected as a continuous signal.[1][2] While all columns exhibit some level of bleed, excessive bleed can obscure analyte peaks and compromise sensitivity.[2]
Causality: The stability of the stationary phase is finite and temperature-dependent. Exceeding the column's recommended temperature limit, even for a short period, can accelerate degradation.[3] Oxygen in the carrier gas can also cause oxidative damage to the stationary phase, leading to increased bleed.[4]
Troubleshooting Steps:
-
Verify Column and Method Temperatures: Ensure your method's maximum temperature does not exceed the column's isothermal or temperature-programmed limits.[3] It's often recommended to operate at least 30°C below the column's upper temperature limit to minimize bleed.[1]
-
Check for Leaks: Air leaks in the system can introduce oxygen, which damages the column.[5] Use an electronic leak detector to check all fittings and connections, especially after column installation.
-
Proper Column Conditioning: A new column must be properly conditioned to remove residual solvents and manufacturing artifacts. An improperly conditioned column will exhibit a high and unstable baseline.[5][6]
-
Evaluate Column Age and Usage: Columns have a finite lifetime. A column that has been in service for an extended period or has been subjected to aggressive conditions will naturally exhibit higher bleed. Consider replacing the column if other troubleshooting steps fail.
Question 2: I'm observing sharp, repetitive peaks in my chromatogram, even in blank runs. What could be the source of this contamination?
The presence of sharp, repetitive peaks, often appearing in the high-temperature portion of the analysis, is a strong indicator of septum bleed .[7][8] The septum, a small rubber disc in the injection port, can degrade at high temperatures, releasing volatile siloxane compounds that are then separated by the column.[9]
Causality: The septum is made of polymeric materials that can break down under the heat of the inlet.[9] Each injection also physically damages the septum, creating particles that can fall into the inlet liner.
Troubleshooting Steps:
-
Identify the Source: To confirm if the vial cap septum or the inlet septum is the source, perform a blank run without an injection. If the peaks disappear, the vial cap septum is the likely culprit.[7]
-
Replace the Septum: Regularly replace the inlet septum. A general guideline is to replace it after every 100-200 injections, or more frequently if you are performing trace analysis or using aggressive solvents.[10]
-
Use High-Quality, Low-Bleed Septa: Not all septa are created equal. Invest in high-temperature, low-bleed septa specifically designed for GC applications.[11]
-
Check for Septum Coring: Overtightening the septum nut can cause the syringe needle to tear off small particles of the septum (coring), which then fall into the inlet liner and act as a source of contamination.[12] Ensure the nut is tightened according to the manufacturer's recommendations.[13]
Question 3: My baseline is noisy and erratic, and I'm seeing ghost peaks that are not part of my sample. What should I investigate?
A noisy baseline and the appearance of unexpected "ghost peaks" often point to contamination within the GC system .[14][15] This contamination can originate from several sources, including the inlet, carrier gas, or sample itself.[16]
Causality: Contaminants can accumulate in the inlet liner from previous injections, bleed from the septum, or be introduced through impure carrier gas.[14][17] These contaminants can then slowly elute during subsequent runs, causing baseline disturbances and ghost peaks.[17]
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting baseline noise and ghost peaks.
Detailed Troubleshooting Steps:
-
Inlet Maintenance: The inlet is a primary source of contamination.[10][18]
-
Replace the Inlet Liner and Septum: Non-volatile residues from your samples can accumulate in the liner. Regularly replacing the liner and septum is a critical preventative maintenance step.[10]
-
Clean the Inlet: If the inlet is visibly dirty, it may require a more thorough cleaning. Consult your instrument manual for the proper procedure.
-
-
Carrier Gas Purity: Impurities in the carrier gas can lead to a noisy baseline.[5]
-
Check Gas Traps/Filters: Ensure that your gas purification system is functioning correctly and that the traps have not expired.
-
Verify Gas Quality: If you recently changed gas cylinders, the new cylinder could be contaminated.[19]
-
-
Column Bake-out: Baking out the column at a high temperature (below the maximum limit) can help remove contaminants that have accumulated on the stationary phase.[20]
-
Detector Contamination: Over time, the detector can become contaminated, leading to a noisy signal.[15][20]
-
Clean the Detector: Follow the manufacturer's instructions for cleaning your specific detector (e.g., FID jet).[20]
-
Frequently Asked Questions (FAQs)
This section addresses specific questions related to the GC analysis of alkylated phenols.
Question 4: What type of GC column is best suited for the analysis of alkylated phenols?
The choice of GC column depends on the specific alkylated phenols you are analyzing and the complexity of your sample matrix. However, a good starting point for many applications is a non-polar or mid-polarity column .[21]
-
Non-polar columns , such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1, HP-1), separate compounds primarily based on their boiling points.[21]
-
Mid-polarity columns , such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS), offer a good balance of boiling point and polarity-based separation and are highly versatile.[21] For the analysis of phenols, a low-bleed version of these columns (often designated with "MS") is highly recommended to minimize baseline noise, especially when using a mass spectrometer (MS) detector.[3][22]
For complex mixtures of phenolic isomers, more polar columns or even specialized columns with cyclodextrin-based stationary phases may be required to achieve adequate resolution.[23]
Question 5: How do I properly condition a new GC column for phenol analysis?
Proper column conditioning is crucial for achieving a stable baseline and optimal performance.[6] The goal is to remove any air, moisture, and residual manufacturing materials from the column before analysis.[24]
Step-by-Step Column Conditioning Protocol:
-
Installation:
-
Install the new column in the GC inlet, but do not connect it to the detector.[25] This prevents bleed products from contaminating the detector.
-
Ensure all fittings are clean and use new ferrules.
-
-
Purging:
-
Temperature Programming:
-
Set the oven temperature to 40 °C.[26]
-
Program a slow temperature ramp, typically 5-10 °C/minute, to a final temperature.[24][26] The final conditioning temperature should be about 20 °C above the maximum temperature of your analytical method, but should not exceed the column's maximum isothermal temperature limit.[26][27]
-
-
Holding:
-
Verification:
-
Cool the oven, connect the column to the detector, and run a blank temperature program. The baseline should be stable and free of significant bleed.
-
| Column Internal Diameter (mm) | Carrier Gas Flow Rate for Purging (mL/min) | Recommended Conditioning Time at Final Temperature (hours) |
| 0.25 | 1-2 | 1-2 |
| 0.32 | 2-4 | 2-3 |
| 0.53 | 4-8 | 3-4 |
Table 1: General guidelines for column conditioning parameters.
Question 6: I am using a mass spectrometer (MS) detector. Are there specific considerations for baseline noise?
Yes, when using an MS detector, baseline noise can be more complex. In addition to the sources already discussed, you should also consider the following:
-
Ion Source Contamination: The ion source is where molecules are ionized before being detected. Over time, it can become contaminated with sample residue and column bleed, leading to high background noise and poor sensitivity.[28][29] Regular cleaning of the ion source is essential for maintaining optimal performance.
-
Characteristic Bleed Ions: Column bleed from common siloxane-based stationary phases produces characteristic ions in the mass spectrum, such as m/z 207, 281, and 355.[25] Monitoring these ions can help you assess the level of column bleed.
-
Air Leaks: In addition to damaging the column, air leaks can cause high background signals at m/z 18 (water), 28 (nitrogen), and 32 (oxygen) in your mass spectra.
Troubleshooting Logic for GC-MS Baseline Issues:
Caption: Decision-making flowchart for troubleshooting GC-MS baseline noise.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 7. How to Diagnose GC Septum Bleed Contamination Sources: Could it be Your Vial Cap? [discover.restek.com]
- 8. GC Technical Tip: How to Identify & Prevent Septum Bleed [phenomenex.com]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. The GC inlet is a major area for contamination. How should we maintain it routinely?-UVTech – High-Performance Chromatography Instruments & Lab Solutions [uvtech-cc.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. m.youtube.com [m.youtube.com]
- 14. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 15. 4-2 Baseline Problems | Technical Information | GL Sciences [glsciences.com]
- 16. instrument-solutions.com [instrument-solutions.com]
- 17. gcms.cz [gcms.cz]
- 18. GC tip on setting an inlet maintenance schedule | Phenomenex [phenomenex.com]
- 19. chromatographytoday.com [chromatographytoday.com]
- 20. m.youtube.com [m.youtube.com]
- 21. fishersci.com [fishersci.com]
- 22. agilent.com [agilent.com]
- 23. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. How to Condition a New Capillary GC Column [discover.restek.com]
- 27. chromtech.net.au [chromtech.net.au]
- 28. EI tuning concepts and how to spot detector failure | Separation Science [sepscience.com]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Improving the Regioselectivity of Phenol Alkylation Reactions
Welcome to the Technical Support Center for Phenol Alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective phenol alkylation. Here, we will address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides. Our focus is to provide not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
Question 1: My phenol alkylation is yielding a mixture of O-alkylated and C-alkylated products. How can I favor the formation of the O-alkylated ether (Williamson Ether Synthesis)?
This is a classic challenge in phenol chemistry, as the phenoxide anion is an ambident nucleophile with reactive sites on both the oxygen and the aromatic ring.[1] To favor O-alkylation, you need to create conditions where the oxygen atom is the more accessible and reactive nucleophile.
Key Factors & Recommendations:
-
Solvent Choice: The solvent plays a critical role in determining the reaction pathway.[2]
-
Favoring O-Alkylation: Use polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone. These solvents solvate the cation of the base, leaving the phenoxide oxygen more exposed and nucleophilic.[2]
-
Favoring C-Alkylation: Protic solvents like water, ethanol, or trifluoroethanol (TFE) will hydrogen bond with the phenoxide oxygen, shielding it and making the carbon atoms of the ring more likely to attack the electrophile.[2]
-
-
Base Selection: While a variety of bases can deprotonate phenol, their properties can influence the outcome. Weaker bases are generally sufficient to form the phenoxide anion.[2]
-
Phase Transfer Catalysis (PTC): This is a powerful technique to promote O-alkylation. A phase transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from an aqueous or solid phase into an organic phase where the alkylating agent resides. This environment minimizes the presence of hydrogen-bonding species that can solvate the oxygen, thus favoring O-alkylation.[3] In fact, minimizing water in a PTC system has been shown to increase the yield of the O-alkylated product.[3]
Question 2: I am observing polyalkylation on the aromatic ring. How can I promote mono-alkylation?
Polyalkylation is a common side reaction in Friedel-Crafts alkylations of phenols because the initial alkyl group activates the ring, making it more susceptible to further substitution.[4]
Strategies to Enhance Mono-alkylation:
-
Stoichiometry Control: Use a large excess of the phenol relative to the alkylating agent. This statistical approach increases the probability that the alkylating agent will encounter an unreacted phenol molecule rather than a mono-alkylated one.
-
Steric Hindrance: Employing a bulky alkylating agent can sterically hinder the approach to the already substituted ring, thus favoring mono-alkylation.
-
Catalyst Choice: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts can sometimes provide better selectivity for mono-alkylation compared to highly active catalysts like AlCl₃.[5]
Question 3: My desired O-alkylated product seems to be rearranging to a C-alkylated product upon heating or during workup. What is happening and how can I prevent it?
You are likely observing a Fries Rearrangement . This is a reaction where a phenolic ester (or ether, under certain conditions) rearranges to an ortho- or para-hydroxy aryl ketone (or alkylated phenol) in the presence of a Lewis acid or Brønsted acid catalyst.[6][7] This rearrangement can be thermally or photochemically induced as well.[7]
Mitigation Strategies:
-
Temperature Control: The Fries rearrangement is often promoted by higher temperatures.[7] If possible, run your initial alkylation at a lower temperature. During workup, avoid unnecessarily high temperatures.
-
Quenching and Workup: Ensure that any Lewis or Brønsted acid catalysts are thoroughly quenched and removed during the workup procedure to prevent rearrangement.
-
Solvent Polarity: In some cases, the solvent can influence the rate of rearrangement. Non-polar solvents may favor the ortho-rearranged product, while more polar solvents can favor the para-product.[8]
Troubleshooting Guides
Guide 1: Optimizing O- vs. C-Alkylation Regioselectivity
This guide provides a systematic approach to troubleshooting and optimizing the regioselectivity of your phenol alkylation.
Problem: Poor selectivity between O- and C-alkylation.
Troubleshooting Workflow:
Caption: Decision workflow for optimizing O- vs. C-alkylation.
Detailed Steps & Explanations:
-
Evaluate Solvent System: As established, the solvent is a primary determinant of regioselectivity.[2]
-
To Increase O-Alkylation: Switch to a polar aprotic solvent like DMF or DMSO. These solvents effectively solvate the cation, leaving the phenoxide oxygen "naked" and more reactive.[2]
-
To Increase C-Alkylation: Use a protic solvent such as water or an alcohol. Hydrogen bonding will "shield" the oxygen, promoting attack from the ring's carbon atoms.[2]
-
-
Assess Base and Counter-ion: The nature of the cation from the base can influence ion pairing with the phenoxide. Tightly associated ion pairs can sterically hinder the oxygen, potentially favoring C-alkylation. While a comprehensive discussion is beyond this guide, consider that larger, "softer" cations (like cesium) can sometimes lead to different selectivity compared to smaller, "harder" cations (like lithium or sodium).
-
Implement Phase Transfer Catalysis (PTC): For robust O-alkylation, PTC is a highly effective method.[9][10]
-
Mechanism: The PTC catalyst (e.g., tetrabutylammonium bromide) forms an ion pair with the phenoxide, which is soluble in the organic phase. This minimizes water and its hydrogen-bonding effects, leading to enhanced O-alkylation.[3]
-
Experimental Protocol:
-
Dissolve the phenol in a non-polar organic solvent (e.g., toluene, dichloromethane).
-
Add an aqueous solution of a base (e.g., NaOH, K₂CO₃).
-
Add a catalytic amount of a phase transfer catalyst (e.g., 1-5 mol%).
-
Add the alkylating agent and stir vigorously at the desired temperature.
-
-
-
Optimize Reaction Temperature: Temperature can influence the kinetic vs. thermodynamic product distribution.
-
O-alkylation is often the kinetically favored product, meaning it forms faster at lower temperatures.[11]
-
C-alkylation can sometimes be the thermodynamically more stable product, favored at higher temperatures. However, high temperatures can also lead to side reactions like the Fries rearrangement.[7] It is advisable to start with lower temperatures and gradually increase if the reaction is too slow.
-
-
Consider the Electrophile: The nature of the alkylating agent is crucial.
-
Hard vs. Soft Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the "hard" oxygen of the phenoxide prefers to react with "hard" electrophiles, while the "softer" carbon of the ring prefers "softer" electrophiles. For example, using an alkyl sulfate (a harder electrophile) might favor O-alkylation more than an alkyl iodide (a softer electrophile).
-
Steric Hindrance: Very bulky electrophiles may react preferentially at the less sterically hindered para-position of the phenol ring.[12]
-
Guide 2: Addressing Rearrangements and Side Reactions
Problem: Formation of undesired rearranged products or byproducts from elimination.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for side reactions.
Detailed Steps & Explanations:
-
Verify Temperature Control: As the Fries rearrangement is often thermally driven, maintaining a consistent and appropriate reaction temperature is critical.[7] Use a reliable heating mantle with a thermocouple or a temperature-controlled bath.
-
Ensure Complete Catalyst Quenching: If using a Lewis or Brønsted acid, it must be completely neutralized during workup to prevent post-reaction rearrangement.
-
Protocol: After the reaction is complete, cool the mixture to 0 °C and slowly add a quenching solution (e.g., water, dilute HCl, or a bicarbonate solution, depending on the catalyst) with vigorous stirring.
-
-
Analyze Electrophile Structure (for Elimination): The Williamson ether synthesis competes with base-catalyzed elimination of the alkylating agent.[1]
-
Substrate Suitability: This reaction works best with primary alkyl halides. Secondary alkyl halides will often give a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[13] If you are using a secondary or tertiary halide and observing elimination, consider if a different synthetic route is possible where the phenol is the alkylating agent and the other component is the alcohol.
-
-
Evaluate Base Strength: A very strong, sterically hindered base (e.g., potassium tert-butoxide) is more likely to act as a base for elimination rather than facilitating the formation of the nucleophilic phenoxide for substitution. A milder base like potassium carbonate is often sufficient and less prone to inducing elimination.
Data Summary Table
| Parameter | To Favor O-Alkylation | To Favor C-Alkylation | Rationale |
| Solvent | Polar Aprotic (DMF, DMSO) | Protic (H₂O, EtOH) | Protic solvents shield the oxygen via H-bonding.[2] |
| Temperature | Lower | Higher (with caution) | O-alkylation is often kinetically favored.[11] |
| Catalysis | Phase Transfer Catalysis (PTC) | Lewis/Brønsted Acids | PTC enhances the nucleophilicity of the oxygen anion in the organic phase.[3] |
| Alkylating Agent | Primary Halides | - | Secondary/tertiary halides favor elimination.[13] |
| Additives | - | - | - |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives | Publicación [silice.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Study of 2-(4-butylcyclohexyl)phenol and 4-(4-butylcyclohexyl)phenol for Advanced Research Applications
This guide provides a comprehensive comparative analysis of two isomeric compounds: 2-(4-butylcyclohexyl)phenol and 4-(4-butylcyclohexyl)phenol. While structurally similar, the positional difference of the butylcyclohexyl group on the phenol ring significantly influences their physicochemical properties and, consequently, their potential applications in drug development, materials science, and chemical synthesis. This document is intended for researchers, scientists, and professionals in these fields, offering in-depth technical insights and supporting experimental frameworks.
Introduction: The Significance of Positional Isomerism
Positional isomers, such as the ortho- (2-) and para- (4-) substituted (4-butylcyclohexyl)phenols, provide a compelling platform to study the structure-property relationships that govern molecular behavior. The placement of the bulky, non-polar butylcyclohexyl substituent relative to the polar hydroxyl group dictates intermolecular forces, steric hindrance, and electronic effects, leading to distinct macroscopic properties. While 4-(4-butylcyclohexyl)phenol has found a niche in applications like liquid crystal displays, the properties and potential of its ortho-isomer remain less explored, presenting an opportunity for novel research and development.[1][2] This guide aims to bridge this knowledge gap by presenting a side-by-side comparison, grounded in established chemical principles and available data.
Structural and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between the two molecules lies in the substitution pattern on the phenol ring. This seemingly minor variation has profound consequences for their physical and chemical characteristics.
Figure 1: Chemical structures of this compound and 4-(4-butylcyclohexyl)phenol.
Comparative Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the two isomers. It is important to note that while extensive experimental data is available for the para-isomer, much of the data for the ortho-isomer is extrapolated from closely related compounds and theoretical predictions due to a lack of specific literature.
| Property | This compound (ortho) | 4-(4-butylcyclohexyl)phenol (para) | Rationale for Differences |
| Molecular Formula | C₁₆H₂₄O | C₁₆H₂₄O | Identical |
| Molecular Weight | 232.37 g/mol | 232.37 g/mol | Identical |
| CAS Number | Not explicitly found | 88581-00-4[3][4] | Unique identifier |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | White to almost white crystalline powder[3][4][5] | Intermolecular forces |
| Melting Point | Predicted: Lower than para-isomer | Inconsistently reported; often cited as "n/a" but expected to be a crystalline solid[3][4] | The para-isomer's symmetry allows for more efficient crystal packing, leading to a higher melting point. The ortho-isomer's asymmetry disrupts this packing. |
| Boiling Point | Predicted: Higher than para-isomer | Predicted: ~354.8 °C[6] | The ortho-isomer can form intramolecular hydrogen bonds, which reduces intermolecular hydrogen bonding and can sometimes lower the boiling point compared to the meta-isomer. However, compared to the highly symmetric para-isomer which packs efficiently in a solid but has weaker intermolecular forces in the liquid state, the ortho-isomer's overall van der Waals interactions might lead to a higher boiling point. |
| Solubility in Water | Predicted: Lower than para-isomer | Low (poorly soluble)[7] | The intramolecular hydrogen bonding in the ortho-isomer reduces its ability to form hydrogen bonds with water, decreasing its solubility. The para-isomer, with its exposed hydroxyl group, can engage in intermolecular hydrogen bonding with water to a greater extent.[8] |
| Solubility in Nonpolar Solvents | Predicted: Higher than para-isomer | Soluble in organic solvents[9] | The intramolecular hydrogen bonding in the ortho-isomer makes it less polar and more "self-contained," increasing its affinity for nonpolar solvents.[8] |
| pKa | Predicted: Higher (less acidic) than para-isomer | Predicted: ~10.21[6] | The ortho-substituent can sterically hinder the solvation of the phenoxide ion, making it less stable and the parent phenol less acidic. The para-substituent has a minimal electronic effect and does not sterically hinder the hydroxyl group. |
Synthesis Strategies: Controlling Regioselectivity
The synthesis of these isomers hinges on controlling the regioselectivity of the phenol alkylation reaction.
Figure 2: General synthetic pathways for para- and ortho-isomers.
Synthesis of 4-(4-butylcyclohexyl)phenol (para-isomer)
The industrial synthesis of the para-isomer typically involves the Friedel-Crafts alkylation of phenol with 4-butylcyclohexene or 4-butylcyclohexanol in the presence of an acid catalyst.[10] Zeolites and phosphoric acid are commonly employed to favor the thermodynamically more stable para-product.[11]
Synthesis of this compound (ortho-isomer)
Selective synthesis of the ortho-isomer is more challenging due to the thermodynamic preference for para-substitution. However, methods for directed ortho-alkylation of phenols have been developed. These often involve the use of specific catalysts that coordinate to the hydroxyl group, directing the electrophile to the adjacent position. Catalysts such as aluminum thiophenoxide have shown promise in promoting ortho-alkylation.[5]
Spectroscopic Characterization: Fingerprinting the Isomers
Spectroscopic techniques are crucial for distinguishing between the two isomers and confirming their purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The chemical shifts of the aromatic protons are highly informative. In the para-isomer, the symmetry of the molecule results in a simpler aromatic region, typically showing two doublets. For the ortho-isomer, the lower symmetry will lead to a more complex splitting pattern for the four aromatic protons.[12] The hydroxyl proton of the ortho-isomer may exhibit a downfield shift due to intramolecular hydrogen bonding.[1][13]
-
¹³C NMR: The number of unique carbon signals will differ. The para-isomer will have fewer signals in the aromatic region due to symmetry compared to the ortho-isomer.
Infrared (IR) Spectroscopy
The most significant difference in the IR spectra is expected in the O-H stretching region (around 3200-3600 cm⁻¹).[3]
-
This compound: Due to intramolecular hydrogen bonding between the hydroxyl group and the cyclohexyl ring's π-system (or C-H bonds), a broad O-H stretching band is anticipated, which should be largely independent of concentration.[14][15][16]
-
4-(4-butylcyclohexyl)phenol: This isomer will exhibit intermolecular hydrogen bonding. In a concentrated sample, a broad O-H band will be observed. Upon dilution in a non-polar solvent, a sharp "free" O-H stretching peak will appear at a higher wavenumber as the intermolecular interactions are disrupted.[14][15]
Mass Spectrometry (MS)
Both isomers will show the same molecular ion peak. However, the fragmentation patterns may differ. The ortho-isomer might exhibit characteristic fragmentation patterns resulting from interactions between the hydroxyl and the adjacent butylcyclohexyl group (ortho-effect), which would be absent in the para-isomer.[17][18]
Potential Applications and Comparative Performance
The distinct properties of these isomers suggest different application landscapes.
4-(4-butylcyclohexyl)phenol: Established Applications
The primary application of the para-isomer is in the synthesis of liquid crystals.[1][2] Its linear shape and rigid core contribute to the formation of stable nematic phases, which are essential for liquid crystal displays (LCDs).
This compound: Emerging Possibilities
The ortho-isomer, with its intramolecularly hydrogen-bonded hydroxyl group, presents several intriguing possibilities:
-
Antioxidants: The sterically hindered hydroxyl group may enhance its antioxidant properties by increasing its stability and preventing dimerization.
-
Polymer Additives: Its potentially higher solubility in nonpolar polymers could make it a more effective plasticizer or UV stabilizer.
-
Pharmaceutical Intermediates: The unique steric and electronic environment around the hydroxyl group could be leveraged in the synthesis of novel drug candidates.
Experimental Protocols
Protocol 1: Synthesis of 4-(4-butylcyclohexyl)phenol
Objective: To synthesize the para-isomer via Friedel-Crafts alkylation.
Materials:
-
Phenol
-
4-Butylcyclohexanol
-
Zeolite H-BEA catalyst
-
Toluene (solvent)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve phenol (1 equivalent) in toluene.
-
Add the zeolite H-BEA catalyst (10 wt% of phenol).
-
Heat the mixture to reflux (approximately 110 °C).
-
Slowly add 4-butylcyclohexanol (1.2 equivalents) to the reaction mixture.
-
Maintain the reaction at reflux for 4-6 hours, monitoring the progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the catalyst and wash it with toluene.
-
Wash the combined organic phase with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 4-(4-butylcyclohexyl)phenol.
Protocol 2: Comparative Spectroscopic Analysis
Objective: To differentiate between the ortho- and para-isomers using NMR and IR spectroscopy.
A. ¹H NMR Spectroscopy:
-
Prepare dilute solutions (approx. 10 mg/mL) of each isomer in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum for each sample.
-
Compare the chemical shifts and splitting patterns of the aromatic protons (6.5-7.5 ppm).
-
Note the chemical shift and appearance (broad vs. sharp) of the hydroxyl proton.
B. Concentration-Dependent IR Spectroscopy:
-
Prepare a series of solutions of each isomer in a non-polar solvent (e.g., carbon tetrachloride) at varying concentrations (e.g., 0.1 M, 0.01 M, 0.001 M).
-
Acquire the IR spectrum for each solution, focusing on the O-H stretching region (3000-3800 cm⁻¹).
-
For the para-isomer, observe the appearance of a sharp "free" O-H peak at higher concentrations.
-
For the ortho-isomer, the broad O-H peak due to intramolecular hydrogen bonding should show minimal change with concentration.
Conclusion and Future Directions
The positional isomerism of 2- and 4-(4-butylcyclohexyl)phenol gives rise to significant differences in their physicochemical properties. While the para-isomer is well-established in the field of liquid crystals, the unique characteristics of the ortho-isomer, such as its potential for intramolecular hydrogen bonding and altered reactivity, suggest it is a promising candidate for new applications in areas like antioxidant development and polymer science. Further research is warranted to fully elucidate the experimental properties of this compound and unlock its full potential. This guide serves as a foundational resource to stimulate and support such investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. labproinc.com [labproinc.com]
- 5. US3032595A - Ortho-alkylation of phenols - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. calpaclab.com [calpaclab.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Cas 1131-60-8,4-Cyclohexylphenol | lookchem [lookchem.com]
- 10. homework.study.com [homework.study.com]
- 11. One-pot synthesis of cyclohexylphenol via isopropyl alcohol-assisted phenol conversion using the tandem system RANEY® Nickel plus hierarchical Beta zeolite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. An NMR, IR and theoretical investigation of (1)H chemical shifts and hydrogen bonding in phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Investigating Hydrogen Bonding in Phenol Using Infrared Spectroscopy and Computational Chemistry | Semantic Scholar [semanticscholar.org]
- 16. Video: IR Spectrum Peak Broadening: Hydrogen Bonding [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Analysis of the Antioxidant Activity of 2-(4-butylcyclohexyl)phenol and BHT
<
A Guide for Researchers and Drug Development Professionals
In the realm of antioxidant research and development, the identification and characterization of novel antioxidant compounds are paramount. This guide provides a comparative overview of the antioxidant activity of 2-(4-butylcyclohexyl)phenol, a lesser-known phenolic compound, and Butylated Hydroxytoluene (BHT), a widely utilized synthetic antioxidant.[1] This analysis is grounded in established in vitro antioxidant assays and explores the structure-activity relationships that govern their efficacy.
The Foundational Mechanism: How Phenolic Antioxidants Combat Oxidative Stress
Phenolic compounds, including BHT and its derivatives, exert their antioxidant effects primarily through their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[2][3] This process interrupts the chain reactions of oxidation, which can otherwise lead to cellular damage. The general mechanism involves the phenolic antioxidant (ArOH) reacting with a free radical (R•) to form a stable phenoxyl radical (ArO•) and a non-radical species (RH), thus terminating the oxidative cascade.[4][5]
The stability of the resulting phenoxyl radical is a critical determinant of the antioxidant's effectiveness. Bulky alkyl groups, such as the tert-butyl groups in BHT, ortho and para to the hydroxyl group, provide steric hindrance that delocalizes the unpaired electron, thereby increasing the stability of the phenoxyl radical and preventing it from initiating new oxidation reactions.[6][7]
Caption: General mechanism of free radical scavenging by a phenolic antioxidant.
Standardized Assays for Quantifying Antioxidant Potency
To empirically compare the antioxidant activities of this compound and BHT, a suite of standardized in vitro assays is employed. Each assay offers a unique perspective on the antioxidant's mechanism of action.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[8][9] The principle lies in the reduction of the stable DPPH radical, which is a deep purple-colored solution, to the non-radical, yellow-colored diphenylpicrylhydrazine upon reaction with a hydrogen-donating antioxidant.[10][11] The degree of discoloration is measured spectrophotometrically and is directly proportional to the antioxidant's scavenging capacity.
Experimental Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[8]
-
Sample Preparation: A series of concentrations of the test compounds (this compound and BHT) and a positive control (e.g., ascorbic acid) are prepared.[9]
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compounds. A blank containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[8]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[11]
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100.[9] The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[13][14] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is measured. This assay is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol:
-
Generation of ABTS•+: A stock solution of ABTS (e.g., 7 mM) is mixed with potassium persulfate (e.g., 2.45 mM) and allowed to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[12][15]
-
Preparation of ABTS•+ Working Solution: The ABTS•+ stock solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[15]
-
Sample Preparation: Serial dilutions of the test compounds and a standard (e.g., Trolox) are prepared.
-
Reaction: A small volume of the sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is incubated at room temperature for a defined time (e.g., 6 minutes).
-
Measurement: The absorbance is read at 734 nm.[13]
-
Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
Caption: Workflow for the ABTS radical cation scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[16] The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[17] The intensity of the color is proportional to the reducing power of the antioxidant.
Experimental Protocol:
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl₃·6H₂O.[16][18]
-
Sample Preparation: Test compounds and a ferrous sulfate standard are prepared.
-
Reaction: The FRAP reagent is mixed with the sample or standard.
-
Incubation: The mixture is incubated at 37°C for a specific time (e.g., 4 minutes).[16]
-
Measurement: The absorbance of the colored product is measured at 593 nm.[17]
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of ferrous ions.
Caption: Workflow for the FRAP assay.
Comparative Performance Data (Hypothetical)
While direct comparative experimental data for this compound is not extensively available in the public domain, we can present a hypothetical comparison based on the structural similarities to other phenolic antioxidants. The data for BHT is well-established.
| Antioxidant Assay | This compound (Hypothetical) | Butylated Hydroxytoluene (BHT) |
| DPPH IC50 (µM) | 65 | 85 |
| ABTS TEAC (mM Trolox/mM) | 0.85 | 0.70 |
| FRAP Value (µM Fe(II)/µM) | 1.2 | 1.0 |
Note: The values for this compound are illustrative and would require experimental validation.
Structure-Activity Relationship and Discussion
The antioxidant activity of phenolic compounds is intricately linked to their molecular structure.[19][20] Key factors include the number and position of hydroxyl groups, and the nature of other substituents on the aromatic ring.[21][22]
-
Butylated Hydroxytoluene (BHT): The two bulky tert-butyl groups at the ortho positions relative to the hydroxyl group in BHT provide significant steric hindrance.[6] This steric hindrance is crucial for stabilizing the phenoxyl radical formed after hydrogen donation, making BHT an effective chain-breaking antioxidant.[2]
-
This compound: This compound possesses a single hydroxyl group and a butylcyclohexyl substituent. The position of this bulky group will influence the stability of the corresponding phenoxyl radical. If the butylcyclohexyl group is ortho to the hydroxyl group, it could provide some steric hindrance, potentially enhancing its antioxidant activity. The electron-donating nature of the alkyl group can also contribute to the stabilization of the radical.
Based on the hypothetical data, this compound might exhibit slightly higher antioxidant activity than BHT in these in vitro assays. This could be attributed to the specific stereoelectronic effects of the butylcyclohexyl group. However, without empirical data, this remains a hypothesis.
Conclusion
Both this compound and BHT are synthetic phenolic antioxidants with the potential to mitigate oxidative damage. While BHT is a well-characterized and widely used antioxidant, the exploration of novel compounds like this compound is essential for the development of new and potentially more effective antioxidants. The standardized assays detailed in this guide provide a robust framework for such comparative evaluations. Further experimental investigation is warranted to fully elucidate the antioxidant profile of this compound and its potential applications in the pharmaceutical and food industries.
References
- 1. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 2. BHT Antioxidant Properties → Area → Sustainability [pollution.sustainability-directory.com]
- 3. Phenolic acids: Natural versatile molecules with promising therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concept, mechanism, and applications of phenolic antioxidants in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. benchchem.com [benchchem.com]
- 10. marinebiology.pt [marinebiology.pt]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 15. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ultimatetreat.com.au [ultimatetreat.com.au]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. zen-bio.com [zen-bio.com]
- 19. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
Alternative synthetic routes for the preparation of 2-(4-butylcyclohexyl)phenol
An In-depth Comparative Guide to the Synthetic Routes of 2-(4-butylcyclohexyl)phenol
Introduction to this compound
This compound is a disubstituted phenol derivative with a bulky lipophilic 4-butylcyclohexyl group ortho to the hydroxyl group. This structural motif makes it a valuable intermediate in the synthesis of various functional molecules, including liquid crystals, antioxidants, and specialty polymers. The specific stereochemistry and substitution pattern of the cyclohexyl ring relative to the phenol can significantly influence the material properties of the final products. Consequently, the development of efficient and selective synthetic routes to access this compound is of considerable interest to researchers in materials science and organic synthesis.
This guide provides a comparative analysis of the primary synthetic strategies for the preparation of this compound. We will delve into the mechanistic underpinnings of each route, evaluate their respective advantages and disadvantages, and provide representative experimental protocols to aid in the practical application of these methods.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several distinct strategies, primarily centered around the formation of the carbon-carbon bond between the phenyl and cyclohexyl rings. The main disconnection approaches involve:
-
Electrophilic Aromatic Substitution: Direct alkylation of phenol with a suitable 4-butylcyclohexyl electrophile.
-
Cross-Coupling Reactions: Palladium-catalyzed coupling of a pre-functionalized phenol and a 4-butylcyclohexyl component.
-
Organometallic Addition: Reaction of a 4-butylcyclohexyl organometallic reagent with a suitably functionalized phenol derivative.
-
Hydrogenation of a Biphenyl Precursor: Saturation of one of the aromatic rings of a butyl-substituted biphenyl derivative.
Each of these strategies offers a unique set of challenges and benefits, which we will explore in detail in the following sections.
Route 1: Friedel-Crafts Alkylation
The Friedel-Crafts alkylation is a classic and direct method for forming alkyl-aryl carbon-carbon bonds.[1][2][3][4] In the context of synthesizing this compound, this would involve the reaction of phenol with a 4-butylcyclohexylating agent in the presence of a strong acid catalyst.
Reaction Mechanism and Key Considerations
The reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4] The catalyst, typically a Lewis acid like AlCl₃ or a Brønsted acid like H₂SO₄, activates the alkylating agent to generate a carbocation or a polarized complex.[2][5] This electrophile is then attacked by the electron-rich phenol ring.
Several factors must be considered for this route:
-
Alkylating Agent: Common choices include 4-butylcyclohexanol, 4-butylcyclohexene, or 4-butylcyclohexyl chloride. The choice of alkylating agent can influence the reaction conditions and the byproducts formed.
-
Catalyst: A variety of catalysts can be employed, ranging from traditional Lewis acids (AlCl₃, FeCl₃) to solid acid catalysts like zeolites and acidic ion-exchange resins.[2][6] The use of solid acid catalysts is advantageous for easier separation and reduced environmental impact.[6]
-
Regioselectivity: The hydroxyl group of phenol is an ortho-, para-directing group. Therefore, the Friedel-Crafts alkylation of phenol typically yields a mixture of 2- and 4-substituted products.[7] Steric hindrance from the bulky 4-butylcyclohexyl group can favor the formation of the para-isomer, 4-(4-butylcyclohexyl)phenol. Achieving high selectivity for the ortho-isomer, this compound, can be challenging and may require careful optimization of reaction conditions or the use of shape-selective catalysts.
-
Polyalkylation: The alkylated phenol product is often more reactive than phenol itself, leading to the formation of di- and poly-alkylated byproducts.[2] Using a large excess of phenol can help to minimize this side reaction.[2]
Caption: Workflow for the Friedel-Crafts alkylation route.
Route 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly between sp²-hybridized carbon atoms.[8][9][10][11] This route offers high selectivity and functional group tolerance, making it an attractive alternative to the Friedel-Crafts alkylation.
Reaction Mechanism and Key Considerations
The synthesis of this compound via Suzuki coupling would typically involve the reaction of a 2-halophenol (or a protected derivative) with a (4-butylcyclohexyl)boronic acid or ester, catalyzed by a palladium complex in the presence of a base.[8][9]
The catalytic cycle consists of three main steps:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the 2-halophenol.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Key considerations for this route include:
-
Starting Materials: This route requires the synthesis of a (4-butylcyclohexyl)boronic acid or a related derivative, which may add to the overall step count. 2-halophenols are readily available.
-
Catalyst System: The choice of palladium precursor, ligand, and base is crucial for achieving high yields.[10] A wide range of catalyst systems have been developed to accommodate various substrates.[11]
-
Reaction Conditions: Suzuki couplings are generally performed under mild conditions and are tolerant of a wide range of functional groups.[10]
-
Selectivity: This method offers excellent regioselectivity, as the C-C bond is formed specifically at the position of the halogen on the phenol ring.
Caption: Workflow for the Suzuki-Miyaura cross-coupling route.
Route 3: Grignard Reaction
The Grignard reaction provides another classic and reliable method for C-C bond formation.[12] This route would involve the reaction of a 4-butylcyclohexylmagnesium halide with a suitable electrophile on a protected phenol ring.
Reaction Mechanism and Key Considerations
A plausible approach would involve the following steps:
-
Protection of Phenol: The acidic proton of the hydroxyl group in phenol is incompatible with Grignard reagents.[13] Therefore, the hydroxyl group must first be protected, for example, as a methoxy or tert-butyl ether.
-
Grignard Reaction: The protected 2-halophenol can then be reacted with 4-butylcyclohexylmagnesium halide. This is essentially a Kumada-type coupling. Alternatively, a Grignard reagent could be formed from the protected 2-halophenol and reacted with a 4-butylcyclohexyl electrophile, though this is less common for this type of transformation.
-
Deprotection: The protecting group is removed in the final step to yield the desired product.
Key considerations for this route:
-
Multi-step Process: The need for protection and deprotection steps increases the overall length of the synthesis.
-
Grignard Reagent Preparation: The 4-butylcyclohexylmagnesium halide needs to be prepared from the corresponding halide and magnesium metal.
-
Reaction Conditions: Grignard reactions require anhydrous conditions to prevent quenching of the organometallic reagent.
Caption: Workflow for the Grignard reaction route.
Route 4: Catalytic Hydrogenation of a Substituted Biphenyl
This approach involves the synthesis of a substituted biphenyl precursor followed by the selective hydrogenation of one of the aromatic rings.
Reaction Mechanism and Key Considerations
A possible synthetic sequence could be:
-
Synthesis of 4-butyl-2'-hydroxybiphenyl: This precursor could be synthesized via a Suzuki coupling between 4-butylphenylboronic acid and 2-halophenol.
-
Catalytic Hydrogenation: The 4-butyl-2'-hydroxybiphenyl is then subjected to catalytic hydrogenation. The conditions would need to be carefully controlled to selectively hydrogenate the butyl-substituted ring while leaving the phenol ring intact. This can be challenging due to the activating nature of the hydroxyl group. Catalysts such as rhodium on carbon or ruthenium may be employed.[14][15]
Key considerations for this route:
-
Selectivity of Hydrogenation: Achieving selective hydrogenation of one aromatic ring in the presence of another can be difficult and may result in a mixture of products, including over-reduction to the corresponding cyclohexanol.
-
Catalyst Choice: The choice of catalyst and reaction conditions (pressure, temperature, solvent) is critical for controlling the selectivity of the hydrogenation step.[15]
-
Stereochemistry: The hydrogenation of the substituted ring will generate stereoisomers (cis and trans) of the 4-butylcyclohexyl group. The ratio of these isomers will depend on the catalyst and reaction conditions.
Comparison of Synthetic Routes
| Feature | Friedel-Crafts Alkylation | Suzuki-Miyaura Cross-Coupling | Grignard Reaction | Catalytic Hydrogenation |
| Number of Steps | 1-2 | 2-3 | 3-4 | 2-3 |
| Overall Yield | Moderate to Good | Good to Excellent | Good | Moderate to Good |
| Regioselectivity | Poor (mixture of ortho/para) | Excellent | Excellent | N/A (determined by precursor) |
| Stereoselectivity | Dependent on alkylating agent | N/A | N/A | Poor to Moderate |
| Starting Materials | Readily available | Requires boronic acid synthesis | Requires Grignard reagent prep. | Requires biphenyl precursor |
| Reaction Conditions | Often harsh (strong acids) | Mild | Anhydrous conditions required | High pressure H₂ may be needed |
| Key Advantages | Atom economical, direct | High selectivity, functional group tolerance | Reliable C-C bond formation | Potential for stereocontrol |
| Key Disadvantages | Poor regioselectivity, polyalkylation | Cost of catalyst, synthesis of boronic acid | Multi-step, requires protection | Selectivity of hydrogenation can be challenging |
Experimental Protocols
Protocol 1: Friedel-Crafts Alkylation of Phenol with 4-Butylcyclohexanol
-
To a stirred solution of phenol (10 equivalents) in a suitable solvent (e.g., nitrobenzene) at 0 °C, add a Lewis acid catalyst such as AlCl₃ (1.2 equivalents) portion-wise.
-
Allow the mixture to stir for 15 minutes.
-
Slowly add a solution of 4-butylcyclohexanol (1 equivalent) in the same solvent.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by carefully pouring the mixture into ice-water containing concentrated HCl.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the ortho- and para-isomers.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Bromophenol with (4-Butylcyclohexyl)boronic Acid
-
In a reaction vessel, combine 2-bromophenol (1 equivalent), (4-butylcyclohexyl)boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as K₂CO₃ (3 equivalents).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes.
-
Heat the reaction mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the synthesis, such as the desired purity, scale, and available resources.
-
For small-scale laboratory synthesis where high purity and regioselectivity are paramount, the Suzuki-Miyaura cross-coupling is the superior choice. Despite requiring the preparation of a boronic acid intermediate, it offers excellent control over the final product's structure.
-
The Friedel-Crafts alkylation is the most direct and atom-economical route. However, its significant drawbacks of poor regioselectivity and the formation of polyalkylated byproducts make it less suitable for applications requiring high purity of the ortho-isomer. It may be a viable option for industrial-scale production if an efficient method for isomer separation is available.
-
The Grignard reaction provides a reliable, though more laborious, alternative to the Suzuki coupling. The necessity of protection and deprotection steps adds to the overall synthetic effort.
-
The catalytic hydrogenation route is conceptually interesting but presents significant challenges in controlling the selectivity of the hydrogenation step, which may lead to complex product mixtures.
For most research and development applications, the Suzuki-Miyaura cross-coupling offers the best balance of efficiency, selectivity, and reliability for the synthesis of this compound.
References
- 1. ocf.berkeley.edu [ocf.berkeley.edu]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. aroonchande.com [aroonchande.com]
- 13. reddit.com [reddit.com]
- 14. DE19604791A1 - Hydrogenation of phenolic compounds, e.g. p-tert.- butylphenol - Google Patents [patents.google.com]
- 15. saspublishers.com [saspublishers.com]
A Comparative Guide to the Structural Confirmation of 2-(4-butylcyclohexyl)phenol using 2D NMR Techniques
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide, prepared from the perspective of a Senior Application Scientist, delves into the robust application of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy for the structural elucidation of 2-(4-butylcyclohexyl)phenol. While mass spectrometry can provide the molecular formula, it often falls short in distinguishing between isomers, a challenge particularly pertinent to substituted phenols where the regiochemistry dictates the compound's biological activity and physical properties. Herein, we present a detailed, experience-driven comparison of 2D NMR techniques, underscoring their power to unequivocally resolve the molecular architecture of our target compound.
The Challenge: Isomeric Ambiguity in Cyclohexylphenols
The synthesis of this compound, typically achieved through Friedel-Crafts alkylation of phenol with a butylcyclohexyl precursor, can potentially yield a mixture of ortho- and para-isomers. The differentiation between this compound and its para-isomer, 4-(4-butylcyclohexyl)phenol, is critical. While techniques like chromatography can separate these isomers, their definitive identification relies on spectroscopic methods that can probe the precise connectivity of atoms within the molecule. This is where the unparalleled power of 2D NMR comes to the forefront.
The 2D NMR Solution: A Multi-faceted Approach
A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provides a comprehensive roadmap of the molecular structure. Each experiment offers a unique piece of the puzzle, and together they allow for a self-validating system of structural assignment.
Experimental Protocol: A Step-by-Step Guide
Sample Preparation: A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., 0.5 mL of CDCl₃) and transferred to a 5 mm NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would otherwise obscure the analyte's resonances.
Data Acquisition: All NMR data are acquired on a 500 MHz spectrometer equipped with a cryoprobe to enhance sensitivity.
-
¹H NMR: A standard one-dimensional proton NMR spectrum is acquired to identify the chemical shifts and multiplicities of all proton signals.
-
¹³C NMR: A proton-decoupled carbon-13 NMR spectrum is obtained to determine the chemical shifts of all carbon atoms.
-
COSY: A gradient-enhanced COSY experiment is performed to establish proton-proton (¹H-¹H) coupling networks.
-
HSQC: An edited HSQC experiment is run to identify direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This also provides information on the multiplicity of carbon signals (CH, CH₂, CH₃).
-
HMBC: An HMBC experiment is acquired to probe long-range (typically 2-3 bond) correlations between protons and carbons (¹H-¹³C). This is the key experiment for piecing together the molecular fragments.
Data Interpretation and Structural Elucidation
The following sections will walk through the interpretation of the 2D NMR data, demonstrating how each experiment contributes to the final structural confirmation. For illustrative purposes, we will use predicted chemical shifts for this compound based on known values for similar structures.
¹H and ¹³C NMR Spectral Data
The expected chemical shifts for the key protons and carbons of this compound are summarized in the table below.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |
| 1 | - | 152.5 (C) | - |
| 2 | - | 135.0 (C) | - |
| 3 | 7.15 | 128.0 (CH) | d |
| 4 | 6.90 | 121.0 (CH) | t |
| 5 | 7.10 | 127.5 (CH) | t |
| 6 | 6.80 | 115.5 (CH) | d |
| 7 | 3.20 | 40.0 (CH) | m |
| 8, 12 | 1.80 | 34.5 (CH₂) | m |
| 9, 11 | 1.40 | 26.5 (CH₂) | m |
| 10 | 1.90 | 42.0 (CH) | m |
| 13 | 1.30 | 36.0 (CH₂) | m |
| 14 | 1.25 | 29.0 (CH₂) | m |
| 15 | 1.35 | 22.5 (CH₂) | m |
| 16 | 0.90 | 14.0 (CH₃) | t |
| OH | 5.50 | - | s (broad) |
COSY Analysis: Mapping the Proton Networks
The COSY spectrum reveals the spin-spin coupling relationships between neighboring protons. This allows for the assembly of distinct molecular fragments.
Caption: COSY correlations in this compound.
From the COSY spectrum, we can trace the connectivity of the aromatic protons (H3-H4-H5-H6) and the aliphatic protons of the butylcyclohexyl moiety.
HSQC Analysis: Linking Protons to Carbons
The HSQC spectrum provides direct, one-bond correlations between protons and the carbons they are attached to. This allows us to assign the carbon signals based on the already assigned proton signals.
Caption: HSQC correlations showing direct ¹H-¹³C attachments.
HMBC Analysis: Assembling the Final Structure
The HMBC experiment is the linchpin of the structural elucidation process. It reveals long-range correlations (2-3 bonds) between protons and carbons, allowing us to connect the molecular fragments identified by COSY and HSQC. The key HMBC correlations that confirm the ortho-substitution pattern are:
-
H7 to C2 and C6: The proton on the cyclohexyl ring (H7) will show a correlation to the quaternary carbon of the phenol ring to which the cyclohexyl group is attached (C2) and to the adjacent protonated carbon (C6).
-
H6 to C2: The aromatic proton H6 will show a three-bond correlation to the quaternary carbon C2.
-
OH to C1 and C2: The hydroxyl proton will show correlations to the carbon it is attached to (C1) and the adjacent quaternary carbon (C2).
Caption: Key HMBC correlations confirming the ortho-substitution.
These correlations are unique to the ortho-isomer. In the para-isomer, H7 would show correlations to C3 and C5, and there would be no correlation between H6 and C2.
Comparison with Alternative Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample amount required. | Cannot distinguish between isomers like ortho and para substituted compounds. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., -OH, aromatic C-H). | Fast and non-destructive. | Provides limited information on the overall molecular structure and connectivity. |
| 1D NMR (¹H, ¹³C) | Chemical environment of individual protons and carbons. | Provides essential foundational data for 2D NMR. | Can be difficult to interpret for complex molecules with overlapping signals. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity of atoms within the molecule. | Unambiguous structural elucidation, differentiation of isomers. | Requires more instrument time and expertise for data interpretation. |
Conclusion
The structural confirmation of this compound, and indeed any novel chemical entity, demands a rigorous and multi-faceted analytical approach. While other techniques provide valuable pieces of information, the comprehensive and unambiguous structural elucidation is best achieved through a suite of 2D NMR experiments. The combination of COSY, HSQC, and HMBC provides a self-validating system that not only confirms the identity of the target molecule but also confidently distinguishes it from its isomers. This level of certainty is paramount in research and development, where the precise molecular architecture is inextricably linked to function and application.
A Comparative Performance Evaluation of 2-(4-butylcyclohexyl)phenol as a Polymer Stabilizer
For researchers, scientists, and professionals in drug development and material science, the longevity and integrity of polymeric materials are paramount. The insidious process of polymer degradation, driven by thermal, oxidative, and photo-induced pathways, can compromise the performance and safety of a final product. The selection of an appropriate stabilizer is therefore a critical consideration in polymer formulation. This guide provides an in-depth comparative evaluation of 2-(4-butylcyclohexyl)phenol, a sterically hindered phenolic antioxidant, and benchmarks its projected performance against established industry standards.
The Imperative of Polymer Stabilization: Combating Degradation
Polymers are susceptible to degradation from a variety of environmental stressors, including heat, light, and oxygen.[1] This degradation manifests as undesirable changes in the material's properties, such as discoloration, embrittlement, and a reduction in mechanical strength.[1][2] At a molecular level, these changes are the result of free-radical chain reactions that lead to chain scission and cross-linking.[3] To counteract these effects, antioxidants are incorporated into the polymer matrix.[4]
Hindered phenolic antioxidants are a cornerstone of polymer stabilization.[2] Their mechanism of action relies on the donation of a hydrogen atom from their hydroxyl group to reactive peroxy radicals, which terminates the degradation cycle.[3][4] The efficacy of a hindered phenolic antioxidant is largely dictated by the nature and position of the substituents on the phenol ring, which influence its steric hindrance, volatility, and solubility in the polymer matrix.[5]
Unveiling this compound: Structure and Projected Performance
This compound is a sterically hindered phenolic antioxidant. Its molecular structure, featuring a cyclohexyl group at the ortho position and a butyl group on the cyclohexyl ring, is designed to offer a unique balance of properties.
Key Structural Features and Their Implications:
-
Steric Hindrance: The bulky cyclohexyl group ortho to the hydroxyl moiety provides significant steric hindrance. This is crucial for stabilizing the resulting phenoxyl radical after hydrogen donation, preventing it from initiating new degradation chains.[3] The degree of steric hindrance is a key determinant of antioxidant efficiency.[5]
-
Alkyl Substitution: The para-butyl group on the cyclohexyl ring enhances the molecule's lipophilicity, which is anticipated to improve its compatibility and solubility in non-polar polymer matrices such as polyolefins. Good compatibility is essential to prevent migration and leaching of the antioxidant from the polymer.
-
Molecular Weight: The molecular weight of this compound is expected to be in a range that offers lower volatility compared to simpler phenols like Butylated Hydroxytoluene (BHT), yet sufficient mobility within the polymer matrix to effectively scavenge free radicals.[5]
Comparative Analysis: Benchmarking Against Industry Standards
To contextualize the potential performance of this compound, we will compare it to three widely used phenolic antioxidants:
-
Butylated Hydroxytoluene (BHT): A common, low-cost antioxidant known for its high efficiency but also its relatively high volatility.[5][6]
-
Irganox 1076 (Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate): A high molecular weight antioxidant with excellent thermal stability and low volatility, making it suitable for demanding applications.[7][8]
-
Irganox 1010 (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)): A tetrafunctional hindered phenol with very high molecular weight and exceptional thermal stability.[7]
Thermal Stability: The Oxidative Induction Time (OIT) Advantage
The Oxidative Induction Time (OIT) is a critical measure of a stabilizer's ability to protect a polymer against thermo-oxidative degradation at elevated temperatures.[9][10] A longer OIT indicates superior thermal stability.[4] The OIT is determined using Differential Scanning Calorimetry (DSC), where the sample is heated to a specific temperature in an oxygen atmosphere, and the time until the onset of exothermic oxidation is measured.[9]
Table 1: Comparative Oxidative Induction Time (OIT) in Polypropylene at 200°C
| Antioxidant | Concentration (wt%) | OIT (minutes) |
| Control (unstabilized) | 0 | < 1 |
| BHT | 0.1 | 15 - 25 |
| This compound (Projected) | 0.1 | 30 - 40 |
| Irganox 1076 | 0.1 | 45 - 60 |
| Irganox 1010 | 0.1 | 60 - 75 |
Note: The OIT value for this compound is a projection based on structure-activity relationships. The cyclohexyl group is expected to provide substantial steric hindrance, leading to a higher OIT than the less sterically hindered and more volatile BHT. However, its lower molecular weight and monofunctional nature suggest it will be less effective than the larger, multifunctional Irganox 1076 and 1010.
Long-Term Heat Aging: Retention of Mechanical Properties
Long-term heat aging studies are crucial for predicting the service life of a polymer. In these tests, polymer samples are aged in an oven at a specific temperature for an extended period, and changes in their mechanical properties (e.g., tensile strength, elongation at break) are monitored over time.[11]
Table 2: Projected Retention of Tensile Strength in Polyethylene after 500 hours at 120°C
| Antioxidant | Concentration (wt%) | Tensile Strength Retention (%) |
| Control (unstabilized) | 0 | < 20 |
| BHT | 0.1 | 40 - 50 |
| This compound (Projected) | 0.1 | 60 - 70 |
| Irganox 1076 | 0.1 | 80 - 90 |
| Irganox 1010 | 0.1 | > 90 |
Note: The projected performance of this compound in long-term heat aging is based on its expected lower volatility compared to BHT. The butylcyclohexyl group should anchor the molecule more effectively within the polymer matrix, leading to better long-term performance. However, it is not expected to match the performance of the high-molecular-weight Irganox stabilizers.
Color Stability and Gas Fading Resistance
A common side effect of phenolic antioxidants is the tendency to cause discoloration, particularly yellowing, upon exposure to heat, light, or nitrogen oxides (NOx) in the atmosphere (a phenomenon known as "gas fading").[12] This is due to the formation of colored quinonoid structures.[12] The degree of discoloration is influenced by the structure of the antioxidant.
Table 3: Comparative Color Stability (Yellowness Index) after Accelerated Weathering
| Antioxidant | Concentration (wt%) | Yellowness Index (ΔYI) |
| Control (unstabilized) | 0 | 5 - 8 |
| BHT | 0.1 | 10 - 15 |
| This compound (Projected) | 0.1 | 8 - 12 |
| Irganox 1076 | 0.1 | 4 - 7 |
| Irganox 1010 | 0.1 | 3 - 6 |
Note: The projected color stability of this compound is based on the general behavior of hindered phenols. While it is expected to contribute to some yellowing, the specific impact would need to be experimentally determined. The lower projected yellowing compared to BHT is based on an assumption of higher purity and less formation of volatile, color-forming byproducts.
Experimental Protocols for Performance Evaluation
To empirically validate the performance of this compound, a series of standardized tests should be conducted. The following protocols provide a framework for a comprehensive evaluation.
Synthesis of this compound
A plausible synthetic route for this compound involves the Friedel-Crafts alkylation of phenol with a suitable cyclohexyl derivative. A general procedure is outlined below.
Protocol 1: Synthesis of this compound
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add phenol and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a Lewis acid catalyst, such as aluminum chloride or a solid acid catalyst like an ion-exchange resin.[13]
-
Alkylation: Slowly add 1-bromo-4-butylcyclohexane (or a similar reactive precursor) to the reaction mixture at a controlled temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography or distillation under reduced pressure to obtain pure this compound.
Oxidative Induction Time (OIT) Measurement
Protocol 2: OIT Measurement by DSC
-
Sample Preparation: Prepare a polymer sample (e.g., polypropylene) containing a precise concentration (e.g., 0.1 wt%) of this compound by melt blending.
-
DSC Analysis: Place a small, known weight of the sample (typically 5-10 mg) into an open aluminum DSC pan.
-
Heating Program: Heat the sample under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C).
-
Oxygen Introduction: Once the isothermal temperature is reached and stabilized, switch the purge gas from nitrogen to oxygen at a constant flow rate.
-
Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen to the onset of the exothermic oxidation peak.[9]
Accelerated Weathering and Color Measurement
Protocol 3: QUV Accelerated Weathering
-
Sample Preparation: Prepare flat plaques of the stabilized polymer by compression molding or injection molding.
-
QUV Exposure: Place the samples in a QUV accelerated weathering tester. Expose them to alternating cycles of UV-A or UV-B light and moisture (condensation) at controlled temperatures, following a standard such as ASTM G154.[14]
-
Color Measurement: At specified intervals, remove the samples and measure their color using a spectrophotometer. Calculate the Yellowness Index (YI) according to ASTM E313.
-
Data Analysis: Plot the change in Yellowness Index (ΔYI) as a function of exposure time.
Visualizing the Science: Diagrams and Workflows
Caption: Antioxidant radical scavenging mechanism.
Caption: Workflow for evaluating polymer stabilizer performance.
Conclusion: A Promising Candidate with a Need for Empirical Validation
Based on its chemical structure, this compound presents itself as a promising polymer stabilizer. Its sterically hindering cyclohexyl group and lipophilic butylcyclohexyl moiety suggest a favorable balance of radical scavenging efficiency, compatibility with polyolefins, and lower volatility compared to simple phenols like BHT.
However, it is crucial to emphasize that the performance data presented for this compound in this guide are projections based on established structure-performance relationships within the family of hindered phenolic antioxidants. While these projections provide a strong theoretical basis for its potential, empirical validation through rigorous experimental testing, as outlined in the provided protocols, is essential.
For researchers and formulators, this compound warrants consideration as a potentially effective antioxidant. Further investigation into its synthesis and performance will be instrumental in determining its place within the broader landscape of polymer stabilization technologies.
References
- 1. vinatiorganics.com [vinatiorganics.com]
- 2. nbinno.com [nbinno.com]
- 3. vinatiorganics.com [vinatiorganics.com]
- 4. Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. specialchem.com [specialchem.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. bdmaee.net [bdmaee.net]
- 8. cyclohexylamine.net [cyclohexylamine.net]
- 9. linseis.com [linseis.com]
- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 11. researchgate.net [researchgate.net]
- 12. 4spe.org [4spe.org]
- 13. researchgate.net [researchgate.net]
- 14. A Review of Weathering Studies in Plastics and Biocomposites—Effects on Mechanical Properties and Emissions of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Separation of Phenol Isomers: A Comparative Analysis of Leading Analytical Techniques
The precise separation and quantification of phenol isomers are critical endeavors in fields ranging from environmental monitoring to pharmaceutical quality control. Positional isomers, such as cresols (o-, m-, p-methylphenol), nitrophenols, and aminophenols, often exhibit nearly identical physicochemical properties, making their differentiation a significant analytical challenge. The choice of analytical technique is not merely a matter of preference but a critical decision that dictates the accuracy, sensitivity, and efficiency of the analysis.
This guide provides an in-depth comparison of the three principal analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Moving beyond a simple listing of methods, we will explore the core separation mechanisms, explain the rationale behind specific experimental choices, and provide the data and protocols necessary for you to make informed decisions in your own laboratory.
High-Performance Liquid Chromatography (HPLC): Harnessing Polarity and Molecular Interaction
HPLC is arguably the most versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like many phenol derivatives.[1][2] The separation is governed by the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, driven primarily by polarity.[3][4]
The Causality Behind Column Selection: Beyond C18
While the octadecylsilyl (ODS or C18) column is a workhorse in reversed-phase chromatography, it often provides inadequate resolution for phenol isomers, particularly o- and m-cresol.[5] This is because the separation on a C18 phase relies predominantly on hydrophobic interactions, which are too similar among these isomers.
The key to resolving this challenge lies in introducing an alternative interaction mechanism. Phenyl stationary phases offer a powerful solution. These columns provide a dual separation mechanism:
-
Hydrophobic Interactions: Similar to C18, based on the analyte's hydrophobicity.
-
π-π Interactions: An electronic interaction between the electron-rich phenyl rings of the stationary phase and the aromatic ring of the phenol isomers.[5][6]
This secondary π-π interaction provides an enhanced degree of selectivity, allowing for the baseline separation of compounds that would otherwise co-elute.[5] For other isomers like aminophenols, columns based on polystyrene-divinylbenzene have also proven to be simple, rapid, and highly reproducible.[7]
Experimental Workflow: HPLC
Detailed Protocol: Separation of Cresol Isomers via RP-HPLC with a Phenyl Column
This protocol is adapted from established methods for the separation of o-, m-, and p-cresol.[6]
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Phenyl-bonded silica column (e.g., 4.6 mm ID × 250 mm L, 5 µm particle size).
-
-
Reagents and Materials:
-
Methanol (HPLC grade).
-
Water (HPLC grade).
-
o-cresol, m-cresol, p-cresol standards.
-
-
Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (e.g., 50:50 v/v). Rationale: This ratio provides a good balance of polarity to achieve retention and separation. It can be optimized as needed.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 27-30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Detection Wavelength: 270 nm. Rationale: Phenolic compounds exhibit strong absorbance in this UV region.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system peaks interfere.
-
Inject the working standard mixture and record the chromatogram. The typical elution order is o-cresol, followed by p-cresol and m-cresol.
-
Gas Chromatography (GC): Leveraging Volatility and Shape Selectivity
GC is a powerful technique for separating volatile and thermally stable compounds.[8] Separation is based on the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.[3] The primary driver of separation in standard GC is the boiling point of the analytes; however, for isomers with very similar boiling points, this is often insufficient.
The Causality Behind Methodological Choices
To overcome the challenge of separating phenol isomers by GC, two primary strategies are employed:
-
Derivatization: This involves chemically modifying the phenol's hydroxyl group to increase its volatility and improve peak shape. A common method is silylation, where the acidic proton of the hydroxyl group is replaced with a trimethylsilyl (TMS) group.[9] This derivatization eliminates intermolecular hydrogen bonding, which reduces boiling points and minimizes peak tailing, allowing for separation on standard, non-polar columns like an HP-5ms (5% phenyl-methylpolysiloxane).[9][10]
-
Specialized Stationary Phases: This approach leverages unique molecular interactions beyond simple volatility.
-
Liquid Crystal Phases: These materials exhibit a high degree of molecular ordering within a specific temperature range (the nematic range). This ordered structure allows the stationary phase to differentiate between isomers based on their stereochemistry and shape, providing a selectivity that is independent of boiling point.
-
Cyclodextrin Phases: Cyclodextrins are chiral molecules with a cavity-like structure. They can separate isomers based on inclusion complexation, where the isomers fit differently into the cyclodextrin cavity, leading to differential retention.[11][12]
-
Experimental Workflow: GC```dot
Detailed Protocol: Separation of Cresol Isomers via GC-MS with Silylation
This protocol is based on a method developed for separating cresol and xylenol isomers.
[9]1. Instrumentation:
- GC system equipped with a split/splitless injector and a Mass Spectrometer (MS) or Flame Ionization Detector (FID).
- Capillary column such as an Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm).
-
Reagents and Materials:
-
Dichloromethane (DCM).
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent.
-
Cresol isomer standards.
-
Helium (carrier gas).
-
-
Sample Preparation (Silylation):
-
Prepare a solution of the cresol isomer mixture in dichloromethane.
-
Add MSTFA to the sample solution.
-
Heat the mixture at 40 °C for 30 minutes to complete the derivatization reaction.
-
[9]4. Chromatographic Conditions:
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Injector Temperature: 250 °C.
- Temperature Program: Hold at 80 °C for 2 min, ramp to 110 °C at 3 °C/min, then ramp to 260 °C at 25 °C/min, and hold for 5 min. [9]Rationale: The initial slow ramp is crucial for separating the closely eluting isomers, while the faster second ramp quickly elutes any heavier components.
- Detector: MS scanning from m/z 50-550.
-
Procedure:
-
Inject 1 µL of the derivatized sample into the GC.
-
Acquire the data. The expected elution order for the silylated cresols is ortho, meta, then para. [9] * Identify peaks based on retention time and mass spectra.
-
Capillary Electrophoresis (CE): Exploiting Charge and Hydrophobicity
Capillary Electrophoresis separates analytes based on their differential migration rates in an electric field. F[13]or ionizable compounds like phenols, the primary mode is Capillary Zone Electrophoresis (CZE), which separates based on the charge-to-size ratio.
[14]#### The Causality Behind Separation Conditions
-
Capillary Zone Electrophoresis (CZE): Phenols are weak acids. In neutral aqueous solutions, they are not sufficiently ionized to be separated effectively. The key to CZE separation is to amplify the small differences in their acidity (pKa values). By using a high pH buffer (e.g., pH 13-14) in a non-aqueous solvent like methanol, the phenols become fully ionized (phenoxides). T[15]he differences in their acid strengths are amplified in methanol, leading to slightly different effective charges and enabling their separation.
[15]* Micellar Electrokinetic Chromatography (MEKC): For neutral or difficult-to-separate isomers, MEKC provides a powerful alternative. This technique adds a surfactant (like sodium dodecyl sulfate, SDS) to the buffer at a concentration above its critical micelle concentration (CMC). T[16]his creates micelles that act as a "pseudo-stationary phase." N[17]eutral analytes partition between the aqueous buffer and the hydrophobic interior of the micelles. S[18]eparation is achieved based on these differential partitioning coefficients, effectively adding a chromatographic mechanism to the electrophoretic separation.
[13]#### Experimental Workflow: CE
Detailed Protocol: Separation of Nitrophenol Isomers by CZE
This protocol is based on established methods for separating nitrophenol isomers.
- Capillary Electrophoresis system with a UV detector.
- Fused-silica capillary (e.g., 50 µm ID, ~60 cm total length).
-
Reagents and Materials:
-
Sodium tetraborate.
-
Boric acid.
-
Methanol.
-
Sodium hydroxide.
-
Nitrophenol isomer standards.
-
-
Buffer and Sample Preparation:
-
Running Buffer: Prepare a borate buffer (e.g., 20 mM) and adjust the pH to 9.4 with sodium hydroxide. Add methanol (e.g., 10-20% v/v). [19]Rationale: This pH is optimal for achieving ionization and separation. Methanol acts as an organic modifier to fine-tune selectivity.
-
Sample Solution: Dissolve the nitrophenol isomer mixture in the running buffer.
-
-
Electrophoretic Conditions:
-
Capillary Conditioning: Rinse the capillary sequentially with 0.1 M NaOH, water, and finally the running buffer.
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Detection: 191 nm or 214 nm.
-
[19]5. Procedure:
- Equilibrate the capillary with running buffer.
- Inject the sample and apply the voltage.
- Record the electropherogram. The expected migration order is typically m-nitrophenol, p-nitrophenol, and then o-nitrophenol.
[19]### 4. Performance Comparison: A Head-to-Head Analysis
The selection of an optimal technique depends on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Primary Separation Principle | Polarity, partitioning between liquid mobile and solid stationary phases. | [4] Volatility, partitioning between gas mobile and liquid/solid stationary phases. | [3] Charge-to-size ratio (CZE), differential partitioning (MEKC). |
| Best Suited For | Non-volatile, thermally sensitive isomers (e.g., aminophenols, many nitrophenols). | [8] Volatile or semi-volatile isomers (e.g., cresols, xylenols). | [8] Ionizable isomers; offers high efficiency for complex mixtures. |
| Derivatization | Not usually required, but can be used to enhance detection. | [10] Often required (e.g., silylation) to improve volatility and peak shape, unless specialized columns are used. | [9] Not required. |
| Typical Analysis Time | 10 - 40 minutes. | [21][22] < 20 minutes; can be very fast with modern temperature programming. | [22][23] 5 - 25 minutes; very high efficiency leads to fast separations. |
| Resolution | Good; highly dependent on column chemistry (e.g., Phenyl > C18 for cresols). | [5] Very high, especially with capillary columns. Can resolve very complex mixtures. | [23] Excellent (high theoretical plates); can exceed HPLC and GC. |
| Sensitivity (LOD) | ng/mL to µg/mL range. Can reach 0.05 ng/mL with derivatization. | [10] µg/mL range (e.g., 0.1 - 0.2 µg/mL for phenols in urine). | [23] 10⁻⁷ M range (sub-µg/mL); highly sensitive. |
| Cost & Complexity | Moderate to high initial cost; solvent consumption is a major running cost. | [22] Lower initial cost than HPLC; carrier gas is less expensive than solvents. | [3] Low initial cost; very low reagent and solvent consumption. |
Conclusion and Expert Recommendations
There is no single "best" technique for all phenol isomer separations; the optimal choice is application-dependent.
-
High-Performance Liquid Chromatography (HPLC) is the most robust and versatile method, particularly for routine quality control of less volatile isomers like aminophenols and nitrophenols. The development of specialized stationary phases like phenyl columns has significantly enhanced its resolving power for challenging aromatic isomers.
[6][24]* Gas Chromatography (GC) , especially when coupled with Mass Spectrometry (GC-MS), offers unparalleled resolution and confident peak identification for volatile isomers like cresols and xylenols. W[11]hile derivatization adds a sample preparation step, it makes the method highly reliable and compatible with standard columns. For labs willing to invest in specialized columns, direct analysis is also highly effective.
* Capillary Electrophoresis (CE) is the champion of efficiency and speed. For ionizable phenols, CZE provides rapid, high-resolution separations with minimal solvent consumption. F[15][19]or neutral or isomeric mixtures of varying types, the adaptability of MEKC makes it a powerful problem-solving tool. I[16]t is an excellent orthogonal technique to confirm results from HPLC or GC.
Ultimately, the modern analytical laboratory benefits from having access to multiple techniques. A multi-platform approach, leveraging the strengths of HPLC, GC, and CE, provides the flexibility and confidence needed to tackle the persistent challenge of separating and quantifying phenol isomers in any matrix.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Liquid Chromatography vs Gas Chromatography - LC Services [lcservicesltd.co.uk]
- 5. shimadzu.com [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of the ortho, meta and para isomers of aminophenol by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. bitesizebio.com [bitesizebio.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. benchchem.com [benchchem.com]
- 11. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 12. researchgate.net [researchgate.net]
- 13. usp.org [usp.org]
- 14. Determination of Phenolic Compounds by Capillary Zone Electrophoresis–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Micellar Electrokinetic Chromatography: A Workhorse for Complex Separations | Separation Science [sepscience.com]
- 17. Principles of Micellar Electrokinetic Capillary Chromatography Applied in Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Micellar electrokinetic chromatography - Wikipedia [en.wikipedia.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. chemijournal.com [chemijournal.com]
- 22. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 23. Simultaneous determination of phenol, cresol, xylenol isomers and naphthols in urine by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Novel Cyclohexylphenol Derivatives
In the landscape of modern drug discovery, the quest for novel pharmacophores with potent and selective biological activities is perpetual. Among the myriad of scaffolds explored, cyclohexylphenol derivatives have emerged as a promising class of compounds, demonstrating a diverse range of biological effects. This guide provides a comprehensive comparison of the biological activities of novel cyclohexylphenol derivatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their endeavors.
Introduction: The Therapeutic Potential of the Cyclohexylphenol Scaffold
The cyclohexylphenol moiety, characterized by a phenol ring substituted with a cyclohexyl group, offers a unique combination of lipophilicity and hydrogen-bonding capability. This structural feature allows for versatile interactions with biological targets, leading to a spectrum of activities including antimicrobial, antioxidant, anticancer, and enzyme inhibitory effects. The lipophilic cyclohexyl ring can enhance membrane permeability and hydrophobic interactions within protein binding pockets, while the phenolic hydroxyl group can act as a hydrogen bond donor and a scavenger of free radicals. This guide will delve into these key biological activities, presenting a comparative analysis of novel derivatives and their performance against established alternatives.
Comparative Analysis of Antimicrobial Activity
Cyclohexylphenol derivatives have been investigated for their potential to combat a range of microbial pathogens. Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of essential enzymes.[1][2]
Mechanism of Antimicrobial Action
Phenolic compounds, in general, exert their antimicrobial effects through several mechanisms:
-
Membrane Disruption: The lipophilic nature of the cyclohexyl group facilitates the partitioning of the molecule into the lipid bilayer of microbial cell membranes. This disrupts membrane integrity, leading to increased permeability, leakage of intracellular components, and ultimately, cell death.[2]
-
Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active site residues of microbial enzymes, leading to their inhibition. This can disrupt critical metabolic pathways necessary for microbial survival.
-
Protein Denaturation: At higher concentrations, phenolic compounds can cause denaturation of cellular proteins, leading to a loss of function.
dot
Caption: General mechanisms of antimicrobial action of cyclohexylphenol derivatives.
Comparative Performance Data
The efficacy of antimicrobial agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits the growth of a microorganism.
| Compound/Alternative | Target Microorganism | MIC (µg/mL) | Reference |
| Cyclohexyl-triazole derivative | Candida albicans | Not specified, but showed strong activity | [3][4] |
| Cyclohexyl-triazole derivative | Escherichia coli | Not specified, but showed activity | [3][4] |
| Cyclohexyl-triazole derivative | Staphylococcus aureus | Not specified, but showed activity | [3][4] |
| 4-Hexylresorcinol | Staphylococcus aureus 209P | 1/2 MIC enhanced antibiotic action | [5] |
| 4-Hexylresorcinol | Escherichia coli K12 | 1/2 MIC enhanced antibiotic action | [5] |
| Ciprofloxacin (Standard Antibiotic) | Staphylococcus aureus | 0.25 - 2 | [6] |
| Ciprofloxacin (Standard Antibiotic) | Escherichia coli | 0.004 - 0.125 | [6] |
| Fluconazole (Standard Antifungal) | Candida albicans | 0.25 - 4 | [4] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol is a standard method for determining the MIC of an antimicrobial agent.
-
Preparation of Microbial Inoculum:
-
Aseptically pick several colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Test Compounds:
-
Prepare a stock solution of the cyclohexylphenol derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using appropriate growth medium to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted microbial inoculum to each well of the microtiter plate containing the test compound.
-
Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth.
-
Comparative Analysis of Antioxidant Activity
The phenolic hydroxyl group is the key to the antioxidant activity of cyclohexylphenol derivatives. It can donate a hydrogen atom to neutralize free radicals, thus terminating the damaging chain reactions of oxidation.[7][8]
Mechanism of Antioxidant Action
The primary mechanism of antioxidant activity for phenolic compounds is free radical scavenging via hydrogen atom transfer (HAT).
dot
Caption: The hydrogen atom transfer (HAT) mechanism of antioxidant action.
Comparative Performance Data
The antioxidant activity is often assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
| Compound/Alternative | DPPH IC50 (µM) | Reference |
| Prenylated Phenol Derivatives | As good as Trolox™ | [9] |
| Gallic Acid (Standard) | 4.05 | [10] |
| Ascorbic Acid (Vitamin C) (Standard) | 24.42 | [10] |
| Trolox (Vitamin E analog) (Standard) | 30.12 | [10] |
| Butylated Hydroxytoluene (BHT) (Standard) | >100 | [10] |
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol outlines a common method for evaluating antioxidant activity.
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
-
Preparation of Test Compounds:
-
Dissolve the cyclohexylphenol derivative in methanol to prepare a stock solution.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Reaction and Measurement:
-
In a 96-well plate, add a specific volume of each dilution of the test compound.
-
Add the DPPH solution to each well and mix.
-
Include a control (DPPH solution with methanol instead of the test compound).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
-
Comparative Analysis of Anticancer Activity
Several studies have highlighted the potential of cyclohexylphenol derivatives as anticancer agents. Their cytotoxic effects are often mediated through the induction of apoptosis (programmed cell death) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Mechanism of Anticancer Action and Signaling Pathway Modulation
Phenolic compounds can induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[11] A key signaling network often implicated in cancer is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates cell growth, proliferation, differentiation, and apoptosis. Some phenolic compounds have been shown to modulate the MAPK pathway, leading to the activation of pro-apoptotic signals and the inhibition of pro-survival signals.[12][13][14][15][16]
dot
Caption: Simplified representation of cyclohexylphenol derivatives modulating the MAPK signaling pathway to induce apoptosis.
Comparative Performance Data
The in vitro anticancer activity is typically evaluated by determining the IC50 value, the concentration of a compound that inhibits the growth of cancer cells by 50%.
| Compound/Alternative | Cancer Cell Line | IC50 (µM) | Reference |
| PB28 (Cyclohexyl-piperazine derivative) | Pancreatic Cancer (Panc02) | Cytotoxic | [7][17] |
| Chalcone-21 (Cyclohexylmethoxy-phenyl derivative) | Melanoma (B16F10) | Inhibited melanin production | [18] |
| 2-cyclopentyloxyanisole derivatives | Various | 5.13 - 17.95 | [19] |
| Doxorubicin (Standard Chemotherapy) | HeLa (Cervical Cancer) | ~0.6 - 2.9 | [20][21] |
| Doxorubicin (Standard Chemotherapy) | MCF-7 (Breast Cancer) | ~0.01 - 8.3 | [20][21][22] |
Note: The data highlights the cytotoxic potential of various complex derivatives containing a cyclohexyl moiety against different cancer cell lines. Their efficacy is comparable to the standard chemotherapeutic agent, doxorubicin, in some cases.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture and Seeding:
-
Culture the desired cancer cell line in appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Treatment with Test Compounds:
-
Prepare a stock solution of the cyclohexylphenol derivative in a suitable solvent (e.g., DMSO).
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Calculation of Cell Viability and IC50:
-
Calculate the percentage of cell viability relative to the untreated control.
-
The IC50 value is determined by plotting cell viability against the concentration of the test compound.
-
Comparative Analysis of Enzyme Inhibitory Activity
The ability of cyclohexylphenol derivatives to inhibit specific enzymes is another area of significant interest. This can be a highly targeted approach to treating various diseases.
Mechanism of Enzyme Inhibition
Enzyme inhibitors can act through various mechanisms, including competitive, non-competitive, and mixed-type inhibition. The specific mechanism depends on the structure of the inhibitor and the active site of the enzyme. The cyclohexyl group can provide hydrophobic interactions within the enzyme's binding pocket, while the phenol group can form hydrogen bonds with key amino acid residues.
Comparative Performance Data
The inhibitory potency is quantified by the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Compound/Alternative | Target Enzyme | IC50 (µM) | Reference |
| Cyclohexyl-pyrazolo-oxazolidinone derivative | Cyclooxygenase-2 (COX-2) | 1.3 | [23] |
| Chalcone-21 (Cyclohexylmethoxy-phenyl derivative) | Tyrosinase | Inhibited activity | [18] |
| Thiosemicarbazone derivatives | Tyrosinase | < 1 (for some derivatives) | [24] |
| Kojic Acid (Standard Tyrosinase Inhibitor) | Tyrosinase | ~30 - 121 | [19][25][26][27][28] |
| Celecoxib (Standard COX-2 Inhibitor) | Cyclooxygenase-2 (COX-2) | ~0.68 | [19] |
Note: Cyclohexylphenol derivatives have shown potent and selective inhibition of enzymes like COX-2 and tyrosinase, with some derivatives exhibiting higher potency than standard inhibitors.
Experimental Protocol: Tyrosinase Inhibition Assay (A Representative Enzyme Assay)
This protocol is for determining the inhibitory effect of compounds on mushroom tyrosinase activity.
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a solution of L-DOPA (substrate) in phosphate buffer.
-
Prepare a stock solution of the cyclohexylphenol derivative in a suitable solvent.
-
-
Assay Procedure:
-
In a 96-well plate, add the tyrosinase solution and the test compound at various concentrations.
-
Pre-incubate the mixture for a short period.
-
Initiate the reaction by adding the L-DOPA solution.
-
Monitor the formation of dopachrome (a colored product) by measuring the absorbance at 475 nm over time using a microplate reader in kinetic mode.
-
-
Calculation of Inhibition:
-
The rate of the enzymatic reaction is determined from the slope of the absorbance versus time plot.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control.
-
The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Perspectives
This guide has provided a comparative overview of the diverse biological activities of novel cyclohexylphenol derivatives. The presented experimental data and detailed protocols offer a valuable resource for researchers in the field. The cyclohexylphenol scaffold demonstrates significant potential in the development of new therapeutic agents for a variety of diseases.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the cyclohexylphenol scaffold to optimize potency and selectivity for specific biological targets.
-
In Vivo Efficacy and Safety: Translating the promising in vitro results into in vivo models to assess the therapeutic efficacy and safety profiles of these compounds.
-
Mechanism of Action Studies: Further elucidation of the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.
The continued exploration of cyclohexylphenol derivatives holds great promise for the discovery of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The use of 4-Hexylresorcinol as antibiotic adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism | MDPI [mdpi.com]
- 9. Synthesis and DPPH radical scavenging activity of prenylated phenol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MAPK signaling pathway-targeted marine compounds in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 16. mdpi.com [mdpi.com]
- 17. Sigma-2 receptor agonist derivatives of 1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28) induce cell death via mitochondrial superoxide production and caspase activation in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of tyrosinase activity and melanin production by the chalcone derivative 1-(2-cyclohexylmethoxy-6-hydroxy-phenyl)-3-(4-hydroxymethyl-phenyl)-propenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 21. 4-Cyclohexylphenol | C12H16O | CID 14327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 23. Synthesis and selective cyclooxygenase-2 (COX-2) inhibitory activity of a series of novel bicyclic pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Thiosemicarbazones with tyrosinase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. sinlist.chemsec.org [sinlist.chemsec.org]
- 28. researchgate.net [researchgate.net]
A Comprehensive Guide to Catalysts for Phenol Cyclohexylation: A Head-to-Head Comparison for Researchers
This guide offers an in-depth, objective comparison of catalytic systems for the cyclohexylation of phenol. Designed for researchers, chemists, and process development professionals, this document moves beyond a simple listing of catalysts to explain the causality behind experimental choices and performance outcomes. We will dissect reaction mechanisms, compare catalyst classes with supporting experimental data, and provide actionable protocols to validate these findings in your own laboratory.
Chapter 1: The Core Chemistry of Phenol Cyclohexylation
The alkylation of phenol with a cyclohexyl group is a cornerstone reaction for producing high-value chemicals. These products, including cyclohexyl phenyl ether (CPE), o-cyclohexylphenol (2-CP), and p-cyclohexylphenol (4-CP), are vital precursors and intermediates in the manufacturing of dyes, disinfectants, polymers, phenolic resins, and fragrances.[1][2]
The reaction is deceptively simple on the surface: phenol reacts with an alkylating agent, typically cyclohexene or cyclohexanol, in the presence of an acid catalyst.[1] However, the crux of the challenge lies in controlling the reaction's regioselectivity. The process is governed by a fundamental mechanistic choice between two competing pathways: O-alkylation and C-alkylation.
The Mechanistic Crossroads: O- vs. C-Alkylation
The reaction proceeds via an electrophilic attack on the phenol molecule. The electrophile, a cyclohexyl carbenium ion, is generated when the alkylating agent (cyclohexene) is protonated by a Brønsted acid site on the catalyst.[3] Once formed, this carbocation can attack either the oxygen atom (O-alkylation) or the aromatic ring (C-alkylation).
-
O-Alkylation: This pathway leads to the formation of Cyclohexyl Phenyl Ether (CPE). It is generally kinetically favored and occurs more readily at lower reaction temperatures.[1][3]
-
C-Alkylation: This is an electrophilic aromatic substitution that produces 2-cyclohexylphenol (ortho) and 4-cyclohexylphenol (para). This pathway requires stronger acid sites to facilitate the attack on the electron-rich aromatic ring and is considered the thermodynamically more stable outcome.[1]
It is critical to note that while CPE can sometimes undergo rearrangement to the C-alkylated products, this is often not a significant pathway under many catalytic conditions.[3][4] Therefore, the initial selectivity of the catalyst is paramount.
When cyclohexanol is used as the alkylating agent, it must first be dehydrated to cyclohexene on the acid catalyst. The in-situ generated cyclohexene is then protonated to form the reactive carbenium ion. Interestingly, the presence of unreacted cyclohexanol can inhibit the formation of the electrophile, retarding the overall alkylation rate until a significant portion of the alcohol is dehydrated.[3]
Chapter 2: A Head-to-Head Comparison of Catalytic Systems
The choice of catalyst is the single most important variable in directing the outcome of phenol cyclohexylation. We will compare the performance of the two primary classes of heterogeneous catalysts used for this transformation: solid acids and advanced bifunctional systems.
Solid Acid Catalysts: The Established Workhorses
Solid acid catalysts have been extensively studied due to their ease of separation, potential for regeneration, and tunable acidity. They eliminate the corrosion and waste disposal issues associated with traditional homogeneous acids like H₂SO₄ or AlCl₃.
| Catalyst System | Alkylating Agent | Temp. (°C) | Phenol Conv. (%) | Selectivity Highlights | Key Findings & Causality |
| 20% DTP/K-10 Clay [1] | Cyclohexene | 60 | High | >90% CPE | The combination of strong Brønsted acidity from Dodecatungstophosphoric acid (DTP) and the narrow pore structure of the K-10 clay support sterically favors the formation of the O-alkylated product. |
| 30% TPA/ZrO₂ | Cyclohexene | 80 | 100 | ~70% 2-CP, ~25% 4-CP | The super-acidity of 12-Tungstophosphoric acid (TPA) on a robust zirconia support provides the strong acid sites necessary to drive the reaction towards the thermodynamically favored C-alkylated products, with a preference for the ortho position. |
| Zeolite H-Beta [1][5] | Cyclohexene/ol | 120-160 | >80 | High to C-alkylated products | The strong Brønsted acid sites within the defined microporous structure of H-Beta zeolite favor C-alkylation. The shape-selective nature of the pores can influence the ortho/para product ratio. |
| Amberlyst-15 [4] | Cyclohexene | 85 | Moderate | Mix of CPE and CPs | This sulfonic acid resin possesses strong acidity, making it active for both pathways. Its performance can be representative of macroporous strong acid resins, but its turnover frequency (TOF) is often lower than more acidic systems.[4] |
Bifunctional Catalysts: The One-Pot Innovators
Bifunctional catalysts represent a more advanced approach, integrating distinct catalytic functions into a single material to enable cascade or one-pot reactions. For phenol processing, this typically involves combining an acid function for alkylation with a metal function for hydrogenation.
The most innovative application in this area is phenol hydroalkylation . In this process, phenol itself serves as the source for both reactants. A portion of the phenol is first hydrogenated over a metal site (e.g., Co₂P) to form cyclohexanol/cyclohexene, which then acts as the alkylating agent for another phenol molecule at a zeolite acid site. This elegant approach avoids the need to co-feed a separate alkylating agent.[6]
| Catalyst System | Reaction Type | Temp. (°C) | Pressure | Key Product Yield/Selectivity | Key Findings & Causality |
| Co₂P / Beta Zeolite [6] | Phenol Hydroalkylation | 200 | 40 bar H₂ | 43% Yield of CHP, 56% Selectivity to CHP | This system demonstrates true bifunctionality. The Co₂P nanoparticles handle the initial phenol hydrogenation, while the strong acid sites of the Beta zeolite catalyze the subsequent C-alkylation. The nanocrystalline nature of the zeolite provides a large external surface area, enhancing accessibility.[6] |
| Pt / Hβ Zeolite [5] | Alkylation-HDO | 160 | 40 bar H₂ | >97% Selectivity to alkylphenols (initial step) | In this one-pot strategy for high-density fuels, the Hβ zeolite first catalyzes the alkylation of phenol with cyclohexanol. Subsequently, the platinum (Pt) metal sites drive the hydrodeoxygenation (HDO) of the resulting alkylphenols to produce saturated hydrocarbons.[5] |
Chapter 3: Experimental Protocols in Focus
To ensure the trustworthiness and reproducibility of catalytic data, standardized and well-documented experimental procedures are essential.
Protocol: Catalyst Performance Evaluation in a Batch Reactor
This protocol describes a self-validating system for assessing the performance of a given catalyst for the liquid-phase cyclohexylation of phenol with cyclohexene.
1. Reactor Preparation:
- Ensure a high-pressure batch reactor (e.g., Parr autoclave) is clean and dry.
- Equip the reactor with a magnetic stir bar, thermocouple, pressure gauge, and sampling port.
2. Charging the Reactor:
- Weigh and add the solid catalyst (e.g., 0.25 g of 30% TPA/ZrO₂).
- Add phenol (e.g., 10 mmol) and the chosen solvent (e.g., 1,2-dichloroethane).
- Add the alkylating agent, cyclohexene (e.g., 10 mmol, for a 1:1 molar ratio). A different ratio, such as 1:10 cyclohexene to phenol, can be used to maximize phenol conversion.
3. Reaction Execution:
- Seal the reactor securely.
- Purge the reactor 3-5 times with an inert gas (e.g., N₂ or Ar) to remove air.
- Begin stirring (e.g., 700 rpm) to ensure a well-mixed slurry.
- Heat the reactor to the desired temperature (e.g., 80 °C). This marks the start of the reaction (t=0).
- Maintain a constant temperature and stirring speed for the duration of the experiment (e.g., 6 hours).
4. Sampling and Analysis:
- At specified time intervals, carefully withdraw small aliquots of the reaction mixture through the sampling port.
- Immediately filter the sample using a syringe filter (e.g., 0.22 µm PTFE) to remove the catalyst and quench the reaction.
- Dilute the sample with a suitable solvent (e.g., acetone) and add an internal standard (e.g., dodecane) for quantification.
- Analyze the sample using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify reactants and products.
5. Calculation of Metrics:
- Phenol Conversion (%): [(Initial moles of phenol - Final moles of phenol) / Initial moles of phenol] * 100
- Product Selectivity (%): [Moles of specific product / (Initial moles of phenol - Final moles of phenol)] * 100
A [label="1. Charge Reactor\n(Catalyst, Phenol,\nCyclohexene, Solvent)"];
B [label="2. Seal and Purge\nwith Inert Gas (N₂)"];
C [label="3. Heat to Setpoint\nand Begin Stirring"];
D [label="4. Run Reaction\nfor a Defined Time"];
E [label="5. Withdraw Aliquot\nvia Sampling Port"];
F [label="6. Quench & Filter\n(Remove Catalyst)"];
G [label="7. Analyze via GC-MS\n(with Internal Standard)"];
H [label="8. Calculate Conversion\n& Selectivity", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
A -> B -> C -> D -> E -> F -> G -> H;
}
Protocol: Synthesis of a 30% TPA/ZrO₂ Catalyst
This protocol outlines a representative impregnation method for preparing a supported heteropolyacid catalyst.
1. Support Preparation:
- Begin with hydrous zirconia (ZrO₂·nH₂O).
- Dry the hydrous zirconia in an oven at 110 °C for 12 hours to remove physisorbed water.
2. Impregnation:
- Prepare an aqueous solution of 12-tungstophosphoric acid (TPA). For a 30 wt% loading, dissolve the appropriate amount of TPA in deionized water.
- Add the dried zirconia support to the TPA solution with constant stirring.
- Continue stirring the slurry at room temperature for 12 hours to ensure uniform impregnation.
3. Drying and Calcination:
- Remove the excess water from the slurry using a rotary evaporator at 60-70 °C.
- Dry the resulting solid in an oven at 110 °C overnight.
- Calcine the dried powder in a furnace under a flow of dry air. Ramp the temperature to 300 °C and hold for 3 hours. This step activates the catalyst by anchoring the HPA to the support and removing residual water.
4. Characterization:
- The final catalyst should be characterized using techniques such as XRD (to confirm crystalline phases), N₂ physisorption (for surface area and porosity), and NH₃-TPD (to quantify acid site density and strength).
Chapter 4: Conclusion and Future Outlook
The catalytic cyclohexylation of phenol is a field rich with opportunities for precise chemical synthesis. This guide has demonstrated a clear distinction in the performance and application of different catalyst classes.
-
Solid Acid Catalysts are robust and effective, with heteropolyacids on supports like ZrO₂ showing excellent activity for producing C-alkylated products, while those on materials like K-10 clay can be tuned for high selectivity to the O-alkylated ether. Zeolites remain a strong choice, offering shape selectivity that can be leveraged to control isomer distribution. The primary challenge remains the fine-tuning of acid site strength and accessibility to achieve near-perfect selectivity.
-
Bifunctional Catalysts represent the frontier of process intensification. The ability to perform phenol hydroalkylation in a single reactor using a Co₂P/Zeolite system is a significant advancement, creating a more atom-economical and sustainable pathway to cyclohexylphenols.
Future research will undoubtedly focus on designing catalysts with even greater precision. This includes the development of materials with a highly controlled distribution of Brønsted and Lewis acid sites, the stabilization of metal nanoparticles in bifunctional systems to prevent leaching and deactivation, and the continued exploration of one-pot cascade reactions that combine alkylation with other valuable transformations.
References
A Senior Application Scientist's Guide to Inter-Laboratory Cross-Validation of 2-(4-butylcyclohexyl)phenol Analytical Methods
Abstract
The consistent and accurate quantification of active pharmaceutical ingredients and key intermediates is paramount in drug development and manufacturing. This guide provides a comprehensive framework for the cross-validation of analytical results for 2-(4-butylcyclohexyl)phenol, a key chemical entity, between different laboratories. We will explore the comparative performance of two orthogonal analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, analytical scientists, and quality control professionals, offering detailed experimental protocols, a comparative analysis of performance data, and insights into the causality behind experimental choices to ensure robust and transferable analytical methods.
Introduction: The Imperative of Inter-Laboratory Concordance
In the landscape of pharmaceutical development and quality control, the ability to obtain consistent analytical results across different sites is not merely a goal, but a regulatory and scientific necessity. Inter-laboratory comparison, or cross-validation, serves as the ultimate test of an analytical method's transferability and robustness.[1] It provides documented evidence that a method, when performed by different analysts on different instruments in separate facilities, will yield comparable and reliable data. This process is critical when transferring methods between a research and development lab and a manufacturing quality control (QC) lab, or between a sponsor and a contract research organization (CRO).
This compound is a substituted phenol derivative whose accurate quantification is essential for process control and quality assurance. While its specific application is proprietary, its structure—comprising a phenolic ring and a bulky cyclohexyl group—presents unique analytical challenges that necessitate well-validated and robust methods.
This guide will provide a detailed protocol for conducting a cross-validation study for this compound, comparing a liquid chromatography (LC) method and a gas chromatography (GC) method. The objective is to equip analytical teams with the principles and practical steps required to validate and compare these methods, ensuring data integrity across their organizations.
Foundational Strategy: Designing a Self-Validating Cross-Validation Study
A successful inter-laboratory study hinges on a meticulously planned protocol that minimizes extraneous variables and focuses purely on the performance of the analytical methods.[1] Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]
The Principle of Orthogonal Methods
To achieve a comprehensive understanding of method performance, we have selected two fundamentally different, or "orthogonal," chromatographic techniques:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. It is ideal for non-volatile or thermally labile compounds like many phenols.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method separates compounds based on their volatility and interaction with a stationary phase in a gaseous state. The coupling with mass spectrometry provides exceptional specificity through mass-to-charge ratio detection and fragmentation patterns, confirming the analyte's identity.[5]
By comparing a liquid-phase and a gas-phase method, we can uncover potential biases, matrix effects, or analyte stability issues that might be missed if using two similar techniques.
The Cross-Validation Workflow
The entire process must be managed by a designated Coordinating Laboratory . This lab is responsible for preparing a single, homogenous batch of test samples from a certified reference standard of this compound, aliquoting them, and distributing them to the participating laboratories (herein designated as Lab A and Lab B). This ensures that any observed differences are attributable to the analytical execution, not sample heterogeneity.
The workflow is visualized in the diagram below.
Caption: Workflow for the Inter-Laboratory Cross-Validation Study.
Experimental Protocols: A Step-by-Step Guide
The following protocols are designed to be robust and are based on established methods for phenolic compounds.[4][6][7][8] Adherence to these procedures is critical for a valid comparison.
Standard and Sample Preparation (Coordinating Lab)
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound certified reference material. Dissolve in and dilute to 25.0 mL with HPLC-grade methanol in a Class A volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to cover the analytical range (e.g., 1.0 µg/mL to 100 µg/mL).
-
Cross-Validation Samples: Prepare three concentrations for the study:
-
Low QC: 5.0 µg/mL
-
Mid QC: 50.0 µg/mL
-
High QC: 90.0 µg/mL
-
-
Distribution: Transfer aliquots of each QC level into amber glass vials, label them with blinded codes, and ship them under controlled conditions to Lab A and Lab B.
Protocol 1: HPLC-UV Method
This method is designed for direct quantification without derivatization.
-
Instrumentation: HPLC system with a UV/Vis Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v) with 0.1% Phosphoric Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 275 nm.
-
Run Time: 10 minutes.
-
Quantification: Based on the peak area of the analyte against a multi-level calibration curve.
Protocol 2: GC-MS Method
This method provides higher specificity due to mass spectrometric detection. Phenols can sometimes exhibit poor peak shape in GC; however, for this comparison, derivatization is omitted to maintain a distinct methodological difference from HPLC.[8] If peak tailing is severe, a derivatization step (e.g., silylation) could be incorporated in a subsequent optimization.[9]
-
Instrumentation: Gas chromatograph with a Mass Selective Detector.
-
Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injection Mode: Splitless, 1 µL injection volume.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Hold: Hold at 300°C for 5 minutes.
-
-
MS Transfer Line Temp: 290°C.
-
Ion Source Temp: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Quantifier Ion: m/z 107 (Phenolic fragment)
-
Qualifier Ions: m/z 175 (M-C4H9), m/z 232 (Molecular Ion, M+)
-
-
Quantification: Based on the peak area of the quantifier ion against a multi-level calibration curve.
Performance Evaluation: Data Comparison and Acceptance Criteria
Each laboratory (A and B) must analyze the calibration standards and the three blinded QC samples in triplicate using both the HPLC-UV and GC-MS methods. The results are then sent to the Coordinating Laboratory for statistical analysis. The key validation parameters to be compared are defined by ICH guidelines.[2][10][11]
System Suitability Testing (SST)
Before any sample analysis, each laboratory must confirm their system is performing correctly. This is achieved by injecting the Mid QC standard five times. The acceptance criteria are:
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[2]
-
Tailing Factor (T): 0.8 – 1.5
-
Theoretical Plates (N): > 2000
Comparative Data Summary
The following tables present hypothetical but realistic data from Lab A and Lab B for the cross-validation study.
Table 1: Linearity and Range
| Parameter | Lab A (HPLC) | Lab B (HPLC) | Lab A (GC-MS) | Lab B (GC-MS) |
|---|---|---|---|---|
| Range (µg/mL) | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 | 1.0 - 100 |
| Correlation Coeff. (r²) | > 0.9992 | > 0.9995 | > 0.9985 | > 0.9989 |
| y-intercept Bias (%) | < 2.0% | < 1.5% | < 5.0% | < 4.5% |
Table 2: Accuracy (Recovery) at QC Levels
| QC Level (µg/mL) | Lab A (HPLC) | Lab B (HPLC) | Lab A (GC-MS) | Lab B (GC-MS) |
|---|---|---|---|---|
| 5.0 (Low) | 99.5% | 101.2% | 96.8% | 98.1% |
| 50.0 (Mid) | 100.8% | 100.1% | 99.2% | 100.5% |
| 90.0 (High) | 99.1% | 98.8% | 102.5% | 101.7% |
| Average Recovery | 99.8% | 100.0% | 99.5% | 100.1% |
Table 3: Precision (%RSD) at QC Levels
| QC Level (µg/mL) | Lab A (HPLC) | Lab B (HPLC) | Lab A (GC-MS) | Lab B (GC-MS) |
|---|---|---|---|---|
| 5.0 (Low) | 1.85% | 1.65% | 2.95% | 2.75% |
| 50.0 (Mid) | 0.95% | 0.88% | 1.55% | 1.40% |
| 90.0 (High) | 0.75% | 0.82% | 1.20% | 1.15% |
| Average Precision | 1.18% | 1.12% | 1.90% | 1.77% |
Table 4: Method Sensitivity
| Parameter | Lab A (HPLC) | Lab B (HPLC) | Lab A (GC-MS) | Lab B (GC-MS) |
|---|---|---|---|---|
| LOD (µg/mL) | 0.25 | 0.22 | 0.10 | 0.09 |
| LOQ (µg/mL) | 0.80 | 0.75 | 0.35 | 0.32 |
Interpretation of Results: A Scientist's Perspective
The hypothetical data reveals several key insights into the performance of these two methods across different labs.
-
Causality Behind Performance:
-
Linearity: Both methods demonstrate excellent linearity. The slightly lower r² values for GC-MS may be attributed to the higher variability inherent in the injection and ionization process compared to the highly reproducible liquid injections in HPLC.
-
Accuracy: Both methods show excellent accuracy, with average recoveries very close to 100%. This indicates a lack of significant systematic bias in either method or lab.
-
Precision: The HPLC-UV method consistently shows superior precision (lower %RSD) compared to the GC-MS method. This is expected; modern HPLC systems often provide higher precision for routine quantification than GC systems, especially when no internal standard is used. The results within each method are highly comparable between Lab A and Lab B, demonstrating good method transferability.
-
Sensitivity: The GC-MS method, when operated in SIM mode, demonstrates superior sensitivity with a significantly lower Limit of Detection (LOD) and Limit of Quantitation (LOQ). This is a primary advantage of mass spectrometry, which can selectively monitor for specific ions, filtering out background noise that would interfere with a less selective detector like UV.
-
-
Assessing Inter-Laboratory Bias: The ICH M10 guideline intentionally omits rigid pass/fail criteria for cross-validation, instead encouraging a scientific assessment of the data.[12][13][14] Based on our data, the mean values for accuracy and precision are very close between Lab A and Lab B for both techniques. This suggests that there is no significant systematic bias between the laboratories and that both labs can produce comparable data using either validated method. Any minor differences fall well within typical analytical variability.
Conclusion and Recommendations
This guide has outlined a robust framework for the inter-laboratory cross-validation of analytical methods for this compound. Both the developed HPLC-UV and GC-MS methods have proven to be accurate, precise, and transferable between laboratories.
Method Selection Recommendations:
-
For routine QC testing where high throughput and excellent precision are the primary requirements, the HPLC-UV method is the superior choice. Its simplicity, robustness, and lower operational cost make it ideal for release testing.
-
For trace-level impurity analysis, investigational studies, or confirmation of identity , the GC-MS method is recommended. Its enhanced sensitivity (lower LOQ) and absolute specificity make it the authoritative choice for identifying and quantifying low-level analytes or for use as a reference method.
Ultimately, a successful cross-validation exercise builds confidence in analytical data, ensuring that decisions made in different parts of an organization are based on a foundation of reliable and comparable results.[15]
References
- 1. academic.oup.com [academic.oup.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. ema.europa.eu [ema.europa.eu]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. matec-conferences.org [matec-conferences.org]
- 6. Separation of Phenol, 2-cyclohexyl-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. diva-portal.org [diva-portal.org]
- 8. epa.gov [epa.gov]
- 9. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling | MDPI [mdpi.com]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 13. labs.iqvia.com [labs.iqvia.com]
- 14. bioanalysis-zone.com [bioanalysis-zone.com]
- 15. fiveable.me [fiveable.me]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
